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4-Thiazolidinecarboxamide Documentation Hub

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  • Product: 4-Thiazolidinecarboxamide
  • CAS: 103749-87-7

Core Science & Biosynthesis

Foundational

Biological Activity of 4-Thiazolidinecarboxamide Derivatives: A Technical Guide

Executive Summary & Scaffold Significance The 4-thiazolidinecarboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its oxidized cousin, the 4-thiazolidinone. Structurally derived...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The 4-thiazolidinecarboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its oxidized cousin, the 4-thiazolidinone. Structurally derived from thiazolidine-4-carboxylic acid (thioproline), these derivatives bridge the gap between amino acid mimetics and heterocyclic small molecule inhibitors.

Their significance lies in their polypharmacological profile . Unlike "magic bullet" drugs that target a single receptor, 4-thiazolidinecarboxamide derivatives often exhibit activity across multiple domains—acting as peptidomimetics, metal chelators, and enzyme inhibitors. This guide dissects their biological activity, focusing on anticancer, antimicrobial, and antiviral mechanisms, supported by rigorous experimental protocols.

Structural Landscape & Synthetic Logic

To understand the biological activity, one must first grasp the synthetic accessibility and Structure-Activity Relationship (SAR). The core structure allows for derivatization at three critical vectors:

  • N3-Position: Modulates solubility and lipophilicity (LogP).

  • C2-Position: Critical for steric fit into enzyme pockets (e.g., neuraminidase).

  • C4-Carboxamide moiety: The hydrogen-bonding engine, essential for interacting with receptor backbones (e.g., Asp/Glu residues).

Synthesis Workflow

The most robust route involves the condensation of L-cysteine (or substituted 2-amino-thiols) with aldehydes to form the thiazolidine ring, followed by amidation.

Synthesis_Workflow cluster_conditions Optimization Parameters Start L-Cysteine / Thiol Inter Thiazolidine-4-carboxylic Acid (Intermediate) Start->Inter Cyclocondensation (EtOH, Reflux) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Inter Product 4-Thiazolidinecarboxamide Derivative Inter->Product Amidation Amine Primary Amine (R'-NH2) Amine->Product Coupling Coupling Agent (EDC/HOBt or OxymaPure) Coupling->Product Activation Temp: 0°C -> RT Temp: 0°C -> RT Solvent: DMF/DCM Solvent: DMF/DCM

Figure 1: General synthetic pathway for 4-thiazolidinecarboxamide derivatives via cyclocondensation and subsequent amidation.

Pharmacological Spectrum & Mechanisms[1]

Antimicrobial Activity

The antibacterial potency of these derivatives, particularly against resistant strains like MRSA and P. aeruginosa, is often linked to the inhibition of MurB (UDP-N-acetylenolpyruvylglucosamine reductase), a key enzyme in peptidoglycan biosynthesis.

  • Gram-Negative Efficacy: Derivatives with lipophilic N3-substituents (e.g., ethyl morpholine moieties) show enhanced penetration through the outer membrane porins.

  • Biofilm Disruption: Thiazolidine-2,4-dione carboxamides have demonstrated the ability to disrupt pre-formed biofilms by up to 50%, a critical factor in treating chronic infections.

Anticancer Activity

The anticancer mechanism is multimodal. Unlike simple cytotoxic agents, these derivatives often act as "soft" drugs that induce apoptosis rather than necrosis.

  • Tubulin Polymerization Inhibition: Similar to colchicine, certain derivatives bind to the colchicine-binding site of tubulin, arresting the cell cycle at the G2/M phase.

  • ROS Induction: Compounds like Les-5935 and Les-6166 stimulate Reactive Oxygen Species (ROS) generation in lung carcinoma (A549) cells, triggering the intrinsic apoptotic pathway via Caspase-3/7 activation.

  • VEGFR-2 Inhibition: Molecular docking suggests that the carboxamide oxygen acts as a hydrogen bond acceptor for the backbone of Asp1044 in the VEGFR-2 kinase domain, inhibiting angiogenesis.

Antiviral Activity (Influenza)

Recent studies (2025) highlight thiazolidine-4-carboxylic acid derivatives as potent Neuraminidase (NA) inhibitors .[1]

  • Mechanism: The thiazolidine ring mimics the transition state of sialic acid cleavage.

  • Potency: Compounds substituted with specific aromatic groups at C2 showed low micromolar MIC values against Influenza A (H7N3), blocking viral release from host cells.

Mechanistic Pathway Visualization

Mechanism_Action Core 4-Thiazolidinecarboxamide Scaffold MurB Target: MurB Enzyme (Bacteria) Core->MurB Tubulin Target: Tubulin (Cancer Cells) Core->Tubulin Neuraminidase Target: Neuraminidase (Virus) Core->Neuraminidase VEGFR Target: VEGFR-2 (Angiogenesis) Core->VEGFR Peptidoglycan Inhibit Peptidoglycan Synthesis MurB->Peptidoglycan Mitosis G2/M Phase Arrest Tubulin->Mitosis ViralRelease Block Viral Release Neuraminidase->ViralRelease Angio Inhibit Angiogenesis VEGFR->Angio Lysis Bacterial Cell Lysis Peptidoglycan->Lysis Apoptosis Apoptosis (Caspase 3/7) Mitosis->Apoptosis ViralStop Halt Viral Replication ViralRelease->ViralStop TumorStarve Tumor Growth Suppression Angio->TumorStarve

Figure 2: Multi-target mechanism of action for 4-thiazolidinecarboxamide derivatives across bacterial, viral, and cancer models.

Quantitative Data Summary

The following table consolidates bioactivity data from recent high-impact studies.

Compound ClassTarget / AssayCell Line / StrainActivity MetricKey Insight
Thiazolidinone-5-ene Anticancer (MTT) C6 (Glioblastoma)IC50: 2.17 µMMore potent than Temozolomide (Standard).
Thiazolidine-4-amide Antiviral (HAI) Influenza A (H7N3)Low MIC (Sub-µM)Dual action: Blocks entry & spread.
Thiazolidine-2,4-dione Antibacterial P. aeruginosaBiofilm Inhib: ~50%Disrupts established biofilms.[2]
Thiazolidine-2,4-dione Antifungal C. albicansZone: 15 mmActivity increases with Bromo-substitution.[3]
Les-5935 ROS Induction A549 (Lung Cancer)High ROS LevelsInduces oxidative stress-mediated apoptosis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.

Protocol A: Synthesis of Thiazolidine-4-Carboxamides

Objective: Efficient amidation of the thiazolidine carboxylic acid core.

  • Activation: Dissolve Thiazolidine-4-carboxylic acid derivative (1.0 mmol) and OxymaPure (1.0 mmol) in DMF (5 mL) at 0°C.

  • Coupling: Add Diisopropylcarbodiimide (DIC) (1.1 mmol) dropwise. Stir for 5 minutes to form the active ester.

  • Amidation: Add the appropriate amine (1.0 mmol) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir overnight.

  • Work-up: Quench with excess water. Extract with Ethyl Acetate (3x).[3] Wash organic layer with 1N HCl, sat.[3] Na2CO3, and brine.[3] Dry over MgSO4 and concentrate.

Protocol B: Neuraminidase (NA) Inhibition Assay

Objective: Quantify antiviral potential.[4]

  • Preparation: Mix 20 µL of diluted viral suspension (Influenza A H7N3) with 20 µL of the test compound (serial dilutions in phosphate buffer).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 40 µL of FET (fluorescent substrate) solution.

  • Measurement: Read fluorescence (Ex: 365 nm, Em: 450 nm) immediately (T0) and after 60 minutes (T60).

  • Calculation: % Inhibition = [1 - (ΔF_sample / ΔF_control)] x 100.

Protocol C: MTT Cytotoxicity Assay

Objective: Determine IC50 against cancer cell lines.

  • Seeding: Plate cells (e.g., A549, MCF-7) at 5x10^3 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds (0.1 - 100 µM) dissolved in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Future Outlook & Optimization

The 4-thiazolidinecarboxamide scaffold is ripe for fragment-based drug design .

  • Hybridization: Fusing the thiazolidine ring with other pharmacophores (e.g., pyrazoles, coumarins) has shown synergistic effects, particularly in overcoming multidrug resistance (MDR).

  • Stereochemistry: Most current studies utilize racemic mixtures or L-cysteine derivatives. Investigating D-isomers could reveal novel metabolic stability profiles.

  • Nanodelivery: Encapsulating hydrophobic derivatives in liposomes could improve bioavailability and tumor targeting.

References

  • 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances. Link

  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. Link

  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. International Journal of Molecular Sciences. Link

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules. Link

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences. Link

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences. Link

Sources

Exploratory

The Emergence of 4-Thiazolidinecarboxamide: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Thiazolidinone Core The thiazolidine ring system is a cornerstone in medicinal chemistry, recognized fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Thiazolidinone Core

The thiazolidine ring system is a cornerstone in medicinal chemistry, recognized for its presence in a myriad of biologically active compounds.[1] For decades, research has been heavily focused on 4-thiazolidinone derivatives, which have shown a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and antidiabetic properties.[2][3] These "wonder nuclei" have provided a fertile ground for the development of novel therapeutic agents.[4]

However, a nuanced shift in focus is revealing the unique potential of a closely related, yet distinct, scaffold: 4-thiazolidinecarboxamide . This guide delves into the technical intricacies of this burgeoning area of research, moving beyond the well-trodden path of 4-thiazolidinones to explore the synthesis, biological activities, and therapeutic promise of their carboxamide counterparts. As we will see, the substitution of the carbonyl group at the 4-position with a carboxamide functionality opens up new avenues for molecular interactions and presents a distinct profile of biological activity. This guide aims to be a comprehensive resource for researchers looking to explore and exploit the therapeutic potential of the 4-thiazolidinecarboxamide core.

Synthesis of the 4-Thiazolidinecarboxamide Scaffold: Building the Core

The construction of the 4-thiazolidinecarboxamide scaffold is a critical first step in the exploration of its therapeutic potential. The primary and most established route involves a multi-component reaction that leverages the inherent reactivity of cysteine derivatives.

A common synthetic strategy involves the condensation of an amine, an aldehyde, and a thiol-containing carboxylic acid, such as thioglycolic acid.[5] This one-pot synthesis is efficient and allows for the introduction of diversity at various positions of the thiazolidine ring.

A generalized synthetic workflow is depicted below:

cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Core Scaffold Amine Amine (R1-NH2) SchiffBase Schiff Base (Imine) Amine->SchiffBase + Aldehyde Aldehyde Aldehyde (R2-CHO) Thioacid Thioglycolic Acid Thiazolidinone 2,3-Disubstituted-4-thiazolidinone SchiffBase->Thiazolidinone + Thioglycolic Acid (Cyclocondensation) cluster_sar Key Modification Points for SAR Thiazolidine 4-Thiazolidinecarboxamide Core N3 N-3 Position: - Influences target binding Thiazolidine->N3 C2 C-2 Position (Aryl substitution): - Affects potency and selectivity Thiazolidine->C2 C5 C-5 Position: - Modulates physicochemical properties Thiazolidine->C5

Caption: Key positions for structure-activity relationship studies on the 4-thiazolidinecarboxamide scaffold.

For example, in the context of antidiabetic activity, modifications at the C-2, N-3, and C-5 positions of the 4-thiazolidinone ring have been extensively studied to understand their impact on interactions with targets like PPARγ, PTP1B, and α-glucosidase. [6]While this data pertains to the broader class of 4-thiazolidinones, the principles can guide the design of novel 4-thiazolidinecarboxamide derivatives with similar therapeutic aims.

Future Perspectives: The Road Ahead

The 4-thiazolidinecarboxamide scaffold represents a promising, yet relatively underexplored, area of medicinal chemistry. While the initial findings are encouraging, particularly in the fields of oncology and infectious diseases, much work remains to be done.

Future research should focus on:

  • Expanding the chemical diversity: The synthesis and evaluation of a wider range of derivatives are needed to fully elucidate the therapeutic potential of this scaffold.

  • Mechanistic studies: A deeper understanding of the molecular mechanisms of action is essential for the development of targeted therapies.

  • In vivo studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their efficacy and safety profiles.

  • Exploration of new therapeutic areas: The broad biological activity of the parent 4-thiazolidinone scaffold suggests that carboxamide derivatives may have potential in other therapeutic areas, such as neurodegenerative and inflammatory diseases.

References

  • Güzel, Ö., & Salman, A. (2009). Synthesis and biological evaluation of new 4-thiazolidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 1015-1023.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • (2025). Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide.
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase.
  • 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm (RSC Publishing).
  • Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one deriv
  • Synthesis and biological evaluation of 4-thiazolidinone derivatives as potential antimycobacterial agents.
  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). MDPI.
  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). (2025).
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). PMC - PubMed Central.
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2025).
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.
  • Therapeutic journey of 2,4-thiazolidinediones as a versatile scaffold: An insight into structure activity rel
  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025). PubMed.
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
  • A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity rel
  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives.
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives.
  • Discovery and structure-activity relationship of novel 4-hydroxy-thiazolidine-2-thione derivatives as tumor cell specific pyruvate kinase M2 activ
  • 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones.
  • Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review. Pharmacophore.
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions.

Sources

Foundational

Technical Guide: Antioxidant Properties &amp; Therapeutic Potential of 2-Aryl-4-Thiazolidinecarboxamide Derivatives

Executive Summary This technical guide provides a comprehensive analysis of 2-aryl-4-thiazolidinecarboxamide , a pharmacophore merging the structural rigidity of the thiazolidine core with the lipophilic and electronic v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-aryl-4-thiazolidinecarboxamide , a pharmacophore merging the structural rigidity of the thiazolidine core with the lipophilic and electronic versatility of the carboxamide handle. While thiazolidine-4-carboxylic acids (thioprolines) are well-documented antioxidants, the carboxamide derivative represents a critical structural evolution, enhancing cellular permeability and metabolic stability.

This document details the molecular architecture, validated synthesis protocols, and specific antioxidant assay methodologies required to evaluate this scaffold. It is designed for medicinal chemists and pharmacologists seeking to exploit the Nrf2-Keap1 modulation and Direct ROS Scavenging capabilities of this class.

Molecular Architecture & Structure-Activity Relationship (SAR)

The antioxidant efficacy of 2-aryl-4-thiazolidinecarboxamide is not a singular property but a synergistic function of three structural domains.

The Pharmacophore Triad
  • The Thiazolidine Core (Redox Center): The sulfur atom at position 1 acts as a reducing agent, capable of reversible oxidation to sulfoxide/sulfone. The secondary amine at position 3 provides a hydrogen bond donor/acceptor site.

  • The C2-Aryl Substituent (The "Warhead"): This is the primary determinant of radical scavenging potency.

    • High Potency: Electron-Donating Groups (EDGs) such as -OH (phenolic) and -OMe (methoxy) at para or ortho positions facilitate Hydrogen Atom Transfer (HAT) to neutralize free radicals.

    • Low Potency: Electron-Withdrawing Groups (EWGs) like -NO2 or -F destabilize the radical cation intermediate, reducing antioxidant capacity.

  • The C4-Carboxamide Handle (Bioavailability & Chelation): Unlike the free carboxylic acid, the amide moiety prevents rapid ionization at physiological pH, improving membrane permeability. The carbonyl oxygen and amide nitrogen can form stable chelates with transition metals (

    
    , 
    
    
    
    ), preventing Fenton reaction-mediated hydroxyl radical generation.
SAR Data Summary (Representative Potency)

Data synthesized from comparative studies on thiazolidine-4-carboxylic acid derivatives [1, 2].

C2-Aryl SubstituentElectronic EffectPredicted IC50 (DPPH)Mechanism Dominance
4-OH, 3-OMe (Vanillin) Strong EDG + H-Bonding< 25 µMDirect HAT + Resonance Stabilization
4-OH (Phenol) Strong EDG25 - 40 µMDirect HAT
3,4,5-tri-OMe Steric Bulk + EDG40 - 60 µMElectron Transfer (SET)
Unsubstituted Phenyl Neutral> 100 µMWeak Scavenging
4-NO2 (Nitro) Strong EWG> 200 µM (Inactive)Destabilization

Chemical Synthesis Workflow

To ensure reproducibility, we utilize a One-Pot Knoevenagel-type Condensation followed by Amidation. This route minimizes racemization at the chiral C4 center.

Reaction Scheme Visualization

SynthesisWorkflow cluster_conditions Critical Parameters Start L-Cysteine HCl (Thiol Source) Inter Intermediate: 2-Aryl-thiazolidine-4-carboxylic acid Start->Inter Condensation (EtOH/H2O, NaOAc, Reflux) Aldehyde Ar-CHO (Aryl Aldehyde) Aldehyde->Inter Product Target: 2-Aryl-4-Thiazolidinecarboxamide Inter->Product Amidation (DMF, r.t., 12h) Reagent Amine (R-NH2) + Coupling Agent (EDC/HOBt) Reagent->Product Param1 pH Control: Maintain pH 5-6 during condensation Param2 Temp: 60-80°C for cyclization

Figure 1: Step-wise synthesis pathway from L-Cysteine precursors to the final carboxamide derivative.

Detailed Protocol
  • Cyclization (Core Formation):

    • Dissolve L-Cysteine hydrochloride (10 mmol) in water (10 mL).

    • Add Sodium Acetate (12 mmol) to buffer the solution (pH ~5-6).

    • Add the substituted Benzaldehyde (10 mmol) dissolved in Ethanol (10 mL).

    • Critical Step: Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Workup: Cool to precipitate the 2-aryl-thiazolidine-4-carboxylic acid. Filter and recrystallize from aqueous ethanol.

  • Amidation (Functionalization):

    • Dissolve the carboxylic acid intermediate (5 mmol) in dry DMF.

    • Add EDC.HCl (1.2 eq) and HOBt (1.2 eq) to activate the carboxyl group (0°C, 30 min).

    • Add the amine (e.g., NH3, alkyl amine) (1.2 eq).

    • Stir at room temperature for 12 hours.

    • Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate).

In Vitro Antioxidant Assays (Standardized Protocols)

Trustworthy data requires standardized assays. Do not rely on a single method; use DPPH for radical scavenging and FRAP for reducing potential.

A. DPPH Radical Scavenging Assay

Principle: Measures the ability of the carboxamide to donate a hydrogen atom (HAT mechanism) to the stable radical DPPH• (purple), converting it to DPPH-H (yellow).

Protocol:

  • Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade Methanol. Keep in amber bottles (light sensitive).

  • Dilution Series: Prepare test compounds in Methanol at concentrations: 10, 25, 50, 100, 200 µg/mL.

  • Reaction: Mix 1.0 mL of test solution with 3.0 mL of DPPH solution.

  • Incubation: Vortex vigorously and incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    Control: Methanol + DPPH.[1] Standard: Ascorbic Acid or Trolox.
    
B. Ferric Reducing Antioxidant Power (FRAP)

Principle: Measures the electron-donating capacity (SET mechanism) to reduce


-TPTZ complex to 

-TPTZ (intense blue).

Protocol:

  • Reagent: Mix Acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and

    
     (20 mM) in a 10:1:1 ratio.
    
  • Reaction: Mix 100 µL of test compound with 3.0 mL of FRAP reagent.

  • Incubation: 37°C for 10 minutes.

  • Measurement: Read Absorbance at 593 nm .

  • Output: Express results as Trolox Equivalents (µM TE/g).

Mechanistic Pathways: Beyond Scavenging

While direct scavenging is relevant in vitro, the therapeutic value of 2-aryl-4-thiazolidinecarboxamides lies in their ability to activate the Nrf2-ARE pathway . The electrophilic nature of the thiazolidine ring (and potential Michael acceptor formation upon oxidation) can modify cysteine residues on Keap1.

Biological Signaling Diagram

Nrf2Pathway Drug 2-Aryl-4-Thiazolidinecarboxamide Keap1 Keap1 (Cys Sensor) Drug->Keap1 Electrophilic Modification (Cys151/Cys273) Nrf2_Cyto Nrf2 (Cytoplasm) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Binding Enzymes Phase II Enzymes (HO-1, SOD, CAT) ARE->Enzymes Transcription Upregulation ROS ROS Neutralization Enzymes->ROS Detoxification

Figure 2: Proposed Mechanism of Action. The compound disrupts the Keap1-Nrf2 complex, triggering the endogenous antioxidant response.

Mechanism Explanation
  • Keap1 Inhibition: Under basal conditions, Keap1 targets Nrf2 for ubiquitination. The thiazolidine derivative interacts with Keap1 sensor cysteines (via alkylation or redox modification).

  • Nuclear Translocation: Stabilized Nrf2 translocates to the nucleus.

  • Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), upregulating Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).

  • Result: This provides a sustained antioxidant effect, unlike the stoichiometric consumption of direct scavengers like Vitamin C.

References

  • Butvin, P., et al. (1999).[2] Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.

  • Gudasi, K. B., et al. (2007). Synthesis and antioxidant activity of a series of 2-aryl thiazolidine-4-carboxylic acids. Scholars Research Library.
  • Miller, D. D., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry.

  • BenchChem Protocols. (2024). Application Notes and Protocols for DPPH Radical Scavenging Assay of Thiazolidine Derivatives.

  • Lahsasni, S., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One.

Sources

Exploratory

An In-depth Technical Guide to the Anti-inflammatory Mechanisms of 4-Thiazolidinecarboxamide Derivatives

Preamble: The Imperative for Novel Anti-inflammatory Scaffolds Inflammation is a cornerstone of the innate immune response, a tightly regulated biological process essential for host defense and tissue repair. However, dy...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Novel Anti-inflammatory Scaffolds

Inflammation is a cornerstone of the innate immune response, a tightly regulated biological process essential for host defense and tissue repair. However, dysregulation of this cascade underpins a vast spectrum of human pathologies, from autoimmune disorders like rheumatoid arthritis to neurodegenerative diseases and cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) serves as a pivotal mediator of inflammatory responses, making it a prime target for therapeutic intervention.[1][2] The 4-thiazolidinone core, a privileged heterocyclic scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects.[3][4][5][6] This guide delves into the core anti-inflammatory mechanisms of 4-Thiazolidinecarboxamide and its derivatives, providing a technical framework for researchers and drug development professionals. We will dissect the molecular pathways, present validated experimental protocols for their investigation, and offer insights into the causality behind these scientific methodologies.

Chapter 1: The NF-κB Signaling Axis: A Primary Target

The NF-κB signaling pathway is a master regulator of genes involved in inflammation, immunity, and cell survival.[1][7][8] In its inactive state, the NF-κB heterodimer (typically p50/p65) is sequestered in the cytoplasm by an inhibitory protein, IκBα.[7][9] Upon stimulation by pro-inflammatory signals such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on the NF-κB dimer, permitting its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][9]

Mechanistic studies have consistently demonstrated that a primary anti-inflammatory action of 4-thiazolidinone derivatives is the potent inhibition of this pathway.[10][11][12][13] The inhibitory action is often focused on preventing the degradation of IκBα, thereby locking the NF-κB complex in its inactive cytoplasmic state. This directly prevents the transcription of a multitude of downstream inflammatory effectors.

Visualizing the Mechanism: NF-κB Pathway Inhibition

NF_kB_Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (p50/p65) (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA (κB Sites) NFkB->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Transcription->Cytokines Thiazolidine 4-Thiazolidinecarboxamide Thiazolidine->IKK Inhibits Workflow start Start: Novel 4-Thiazolidinecarboxamide Derivative tier1 Tier 1: Foundational Screening start->tier1 sub1 Protocol 1: MTT/LDH Assay (Determine Non-Toxic Dose) tier1->sub1 tier2 Tier 2: Functional Assays sub2a Protocol 2: Griess Assay (NO) tier2->sub2a Evaluate Mediator Suppression sub2b Protocol 3: ELISA (TNF-α, IL-6) tier2->sub2b Evaluate Mediator Suppression tier3 Tier 3: Mechanistic Validation sub3a Protocol 4: Western Blot (COX-2, p-IκBα, IκBα) tier3->sub3a Elucidate Protein- Level Mechanism sub3b RT-qPCR (TNF-α, IL-6, iNOS mRNA) tier3->sub3b Elucidate Gene- Level Mechanism end Conclusion: Candidate for In Vivo Studies sub1->tier2 Proceed with non-toxic concentrations sub2a->tier3 If Activity is Confirmed sub2b->tier3 If Activity is Confirmed sub3a->end sub3b->end

Caption: Integrated workflow for evaluating anti-inflammatory 4-Thiazolidinecarboxamides.

Data Summary Table
Assay Parameter Measured Expected Outcome with Active Compound Primary Mechanistic Insight
MTT Assay Cell Viability (%)No significant decrease at effective concentrationsDefines therapeutic window
Griess Assay Nitrite (NO) Concentration (µM)Dose-dependent decreaseInhibition of iNOS pathway
ELISA Cytokine Concentration (pg/mL)Dose-dependent decrease in TNF-α and IL-6Suppression of key inflammatory cytokines
Western Blot Protein Band DensityDecreased COX-2, Decreased p-IκBα/IκBα ratioInhibition of PG synthesis, NF-κB blockade
RT-qPCR Relative mRNA ExpressionDecreased expression of inflammatory genesTranscriptional-level regulation

Chapter 4: Ancillary and Emerging Mechanisms

While NF-κB and COX-2 inhibition are well-established mechanisms, the therapeutic versatility of the thiazolidinone scaffold suggests other pathways may contribute to its anti-inflammatory profile.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Some thiazolidinone derivatives, particularly the thiazolidinediones (e.g., pioglitazone), are known PPARγ agonists. [14]PPAR activation can exert anti-inflammatory effects, in part by antagonizing the activity of transcription factors like NF-κB. [15]This presents an additional, potentially complementary, mechanism of action that warrants investigation for novel 4-Thiazolidinecarboxamide compounds.

  • Antioxidant Activity: Inflammation and oxidative stress are inextricably linked. [16]Several studies have noted that thiazolidine derivatives possess free-radical scavenging properties. [11][17]By reducing reactive oxygen species (ROS), these compounds can mitigate a key trigger for NF-κB activation, thus contributing to the overall anti-inflammatory effect through an indirect route. [12][18]

Conclusion

4-Thiazolidinecarboxamide and its derivatives represent a promising class of anti-inflammatory agents with a multi-pronged mechanism of action. The core of their efficacy lies in the potent inhibition of the NF-κB signaling pathway, which leads to a downstream suppression of critical inflammatory mediators including pro-inflammatory cytokines (TNF-α, IL-6), nitric oxide (via iNOS), and prostaglandins (via COX-2). This guide provides a robust framework for the systematic evaluation of these mechanisms, from initial screening in cellular models to detailed molecular validation. By employing the integrated workflow and protocols described herein, researchers can rigorously characterize novel candidates, paving the way for their development into next-generation therapeutics for a wide range of inflammatory diseases.

References

  • Role of Ciminalum-4-thiazolidinone Hybrids in Molecular NF-κB Dependent Pathways. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

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  • Anti-inflammatory and ulcerogenic activities of thiazolidine-4-ones in rats. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

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  • Synthesis, Characterization and Acute Anti-inflammatory Evaluation of New Mefenamic Acid Derivatives Having 4-Thiazolidinone Nucleus. (n.d.). Iraqi JMS. Retrieved January 2, 2026, from [Link]

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  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

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  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 2, 2026, from [Link]

  • Antidiabetic thiazolidinediones block the inhibitory effect of tumor necrosis factor-alpha on differentiation, insulin-stimulated glucose uptake, and gene expression in 3T3-L1 cells. (1995). PubMed. Retrieved January 2, 2026, from [Link]

  • Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH 2 CH 3 ). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

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Foundational

Discovery and Synthesis of Novel 4-Thiazolidinecarboxamide Derivatives: A Technical Guide

Executive Summary The 4-thiazolidinecarboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinct from its oxidized cousin, the 4-thiazolidinone. Derived primarily from the condens...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-thiazolidinecarboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinct from its oxidized cousin, the 4-thiazolidinone. Derived primarily from the condensation of L-cysteine with carbonyl compounds, this scaffold offers a saturated 5-membered ring with three vectors for diversification: the C2 position (aldehyde/ketone origin), the N3 position, and the C4 exocyclic amide functionality. This guide provides a rigorous technical framework for the rational design, synthesis, and biological evaluation of these derivatives, specifically targeting their potential as antimicrobial and anticancer agents.

Rational Design & Structure-Activity Relationship (SAR)

The biological efficacy of 4-thiazolidinecarboxamides is governed by specific steric and electronic interactions within the binding pocket of target proteins (e.g., bacterial MurB, viral Neuraminidase, or EGFR kinase).

The Pharmacophore Triad

To maximize potency, the design must address three regions:

  • C2-Lipophilic Domain: Substituents here (Ar-R) dictate cell membrane permeability and hydrophobic pocket occupancy. Electron-withdrawing groups (e.g., -NO2, -F) on the aromatic ring at C2 often enhance metabolic stability.

  • N3-Core Modulation: Unsubstituted N3 (-NH-) allows for hydrogen bonding as a donor. Alkylation or acylation at N3 can lock the ring conformation but may reduce solubility.

  • C4-Amide Linker: This is the "warhead" delivery system. The amide nitrogen substituent determines the interaction with hydrophilic residues in the active site.

SAR Logic Diagram

The following diagram illustrates the decision matrix for optimizing these derivatives.

SAR_Logic Core Thiazolidine-4-carboxamide Scaffold C2 C2 Position (Origin: Aldehyde) Core->C2 N3 N3 Position (Secondary Amine) Core->N3 C4 C4 Position (Exocyclic Amide) Core->C4 Effect1 Lipophilicity (LogP) Target: Hydrophobic Pocket C2->Effect1 Aryl/Heteroaryl groups Effect2 H-Bond Donor Target: Backbone Carbonyls N3->Effect2 Free NH vs N-Acyl Effect3 Electronic Tuning Target: Metabolic Stability C4->Effect3 Amide bioisosteres

Figure 1: Strategic diversification points on the thiazolidine core to modulate physicochemical properties.

Synthetic Strategy

The synthesis is a two-stage convergent protocol. The first stage is the thermodynamically controlled cyclocondensation of L-cysteine with an aldehyde. The second stage is the activation of the carboxylic acid followed by amidation.

Why this route?

  • Stereoselectivity: L-Cysteine naturally induces chirality at C4. The C2 stereocenter formation often yields a mixture of diastereomers (cis/trans), which can be separated or equilibrated.

  • Atom Economy: Water is the only byproduct in the cyclization step.

Reaction Scheme Diagram

Synthesis_Pathway Start L-Cysteine + Aryl Aldehyde Step1 Cyclocondensation (EtOH/H2O, 25°C) Start->Step1 Inter Intermediate: 2-Aryl-thiazolidine-4-carboxylic acid Step1->Inter - H2O Step2 Activation (EDC.HCl / HOBt or OxymaPure) Inter->Step2 Step3 Amidation (R-NH2, DIPEA, DMF) Step2->Step3 Active Ester Final Product: N-Substituted-2-aryl-thiazolidine-4-carboxamide Step3->Final

Figure 2: Two-step convergent synthesis of 4-thiazolidinecarboxamide derivatives.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user does not proceed with compromised intermediates.

Step 1: Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acid

Reagents: L-Cysteine hydrochloride (10 mmol), Substituted Benzaldehyde (10 mmol), Sodium Acetate (12 mmol), Ethanol/Water (1:1 v/v).

  • Dissolution: Dissolve L-cysteine HCl and sodium acetate in 20 mL of water. The solution should be clear.

  • Addition: Dissolve the substituted benzaldehyde in 20 mL of ethanol. Add this dropwise to the cysteine solution while stirring at room temperature (25°C).

  • Precipitation: Stir for 6–12 hours. A white or pale yellow precipitate will form as the thiazolidine ring closes.

  • Workup: Filter the solid under vacuum. Wash the cake with cold ether (2 x 10 mL) to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from hot ethanol/water (50:50).

    • Checkpoint: Check melting point and TLC (Solvent: n-Butanol:Acetic Acid:Water 4:1:1). The spot should be ninhydrin positive (yellow/orange for thiazolidines).

Step 2: Amide Coupling (OxymaPure/DIC Method)

Reagents: Intermediate Acid (1 mmol), Amine (1.1 mmol), OxymaPure (1.1 mmol), DIC (N,N'-Diisopropylcarbodiimide) (1.2 mmol), DMF (anhydrous).

  • Activation: In a dried round-bottom flask under nitrogen, dissolve the Thiazolidine-4-carboxylic acid (from Step 1) and OxymaPure in 5 mL anhydrous DMF. Cool to 0°C.[1]

  • Coupling Agent: Add DIC dropwise.[1] Stir at 0°C for 15 minutes to form the active ester.

  • Amidation: Add the target amine (dissolved in minimal DMF) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Quenching: Pour the reaction mixture into ice-cold 1M HCl (20 mL) to precipitate the product and remove unreacted amine/DIC urea.

  • Purification: Filter the precipitate. If oily, extract with Ethyl Acetate, wash with saturated NaHCO3 (to remove unreacted acid) and brine. Dry over Na2SO4.

    • Checkpoint: 1H NMR should show the disappearance of the -COOH proton (broad singlet >10 ppm) and appearance of the amide -NH doublet/singlet (7–9 ppm).

Biological Evaluation & Data Presentation

Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution (CLSI Guidelines). Organisms: S. aureus (Gram+), E. coli (Gram-).[1][2]

Compound IDR1 (C2-Aryl)R2 (Amide)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)LogP (Calc)
TZ-01 PhenylBenzyl32>1282.4
TZ-02 4-NO2-PhenylBenzyl8642.1
TZ-03 4-Cl-Phenyl2-Pyridyl4 322.8
Cipro (Std) --0.50.01-

Interpretation: Compound TZ-03 shows enhanced activity against Gram-positive strains, likely due to the electron-withdrawing Chlorine at C2 and the H-bond accepting Pyridine ring at the amide position.

Anticancer Screening (MTT Assay)

Cell Lines: MCF-7 (Breast), A549 (Lung). Protocol:

  • Seed cells (5x10^3/well) in 96-well plates.

  • Incubate 24h. Treat with compounds (0.1 – 100 µM) for 48h.

  • Add MTT reagent.[3] Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm. Calculate IC50.

References

  • Gaikwad, S. V., et al. (2018). "4-Thiazolidinone Derivatives: Synthesis and Biological Study." Hakon Art. Link

  • Almarhoon, Z., et al. (2025).[2] "Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives." MDPI Molecules. Link

  • Chintakunta, R., et al. (2025). "Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A." Taylor & Francis Online. Link

  • Trotsko, N., et al. (2021). "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies." MDPI. Link

  • Havrylyuk, D., et al. (2019). "Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs." Biointerface Research. Link

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Exploratory

Stereochemistry of 2-substituted thiazolidine-4-carboxamides

An In-Depth Technical Guide to the Stereochemistry of 2-Substituted Thiazolidine-4-carboxamides Authored by: Gemini, Senior Application Scientist Abstract The thiazolidine-4-carboxamide scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 2-Substituted Thiazolidine-4-carboxamides

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazolidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The synthesis of 2-substituted derivatives, typically via cyclocondensation of cysteine with an aldehyde, introduces a new chiral center at the C-2 position. This creates a complex stereochemical landscape, as its configuration relative to the inherent stereocenter at C-4 dictates the molecule's three-dimensional shape, conformational stability, and, ultimately, its interaction with biological targets. This guide provides an in-depth exploration of the stereochemical nuances of this important class of molecules, intended for researchers, scientists, and drug development professionals. We will dissect stereoselective synthesis strategies, detail the definitive analytical techniques for stereochemical assignment, and discuss the profound impact of stereoisomerism on biological function.

The Stereochemical Landscape: A Tale of Two Centers

The stereochemical foundation of 2-substituted thiazolidine-4-carboxamides is built upon the chiral amino acid L-cysteine (or its enantiomer, D-cysteine). L-cysteine possesses an (R) configuration at its α-carbon, which becomes the C-4 position of the thiazolidine ring. The common synthetic route involves the condensation of L-cysteine with an aldehyde (R-CHO), which forms a new stereocenter at the C-2 position.

This reaction results in the formation of two diastereomers:

  • (2R, 4R)-isomer

  • (2S, 4R)-isomer

These diastereomers are often described using cis and trans nomenclature, referring to the relative orientation of the substituents at C-2 and C-4. In the context of derivatives from L-cysteine, the (2R, 4R) diastereomer is typically assigned as cis, and the (2S, 4R) diastereomer as trans.

A critical and often overlooked aspect is the dynamic nature of the C-2 stereocenter. In solution, these diastereomers can undergo epimerization , a process where they interconvert.[3] This equilibrium is believed to proceed through a ring-opening mechanism to form an intermediate Schiff base, followed by ring-closing.[4] The position of this equilibrium can be influenced by solvent, pH, and temperature, which has significant implications for characterization, purification, and biological testing.

G Fig. 1: Formation and Epimerization of Diastereomers cluster_synthesis Synthesis cluster_isomers Diastereomers in Solution L-Cysteine L-Cysteine Diastereomeric_Mixture Diastereomeric_Mixture L-Cysteine->Diastereomeric_Mixture + R-CHO (Cyclocondensation) Aldehyde Aldehyde Cis_Isomer (2R, 4R)-cis Diastereomeric_Mixture->Cis_Isomer Forms Trans_Isomer (2S, 4R)-trans Diastereomeric_Mixture->Trans_Isomer Forms Schiff_Base Schiff Base Intermediate (Acyclic) Cis_Isomer->Schiff_Base Ring Opening Trans_Isomer->Schiff_Base Ring Opening

Caption: Diastereomer formation from L-cysteine and subsequent epimerization at C-2.

Strategies for Stereoselective Synthesis

Control over the stereochemical outcome is paramount in drug development. While the cyclocondensation of L-cysteine and aldehydes often yields a mixture of diastereomers, the ratio can be influenced by reaction conditions.[3][5] Factors such as the choice of solvent, temperature, and pH can shift the thermodynamic equilibrium, favoring one diastereomer over the other.

Expert Insight: The rationale behind optimizing these conditions lies in managing the reversibility of the iminium ion formation and the subsequent cyclization. For instance, a protic solvent may stabilize the transition state leading to the thermodynamically more stable product, while kinetic control at lower temperatures might favor the faster-forming diastereomer.

While achieving high diastereoselectivity in the primary cyclization can be challenging, a common strategy involves the separation of the resulting diastereomers by chromatography, followed by characterization.

Protocol 1: Diastereoselective Synthesis of 2-(4-chlorophenyl)thiazolidine-4-carboxylic acid

This protocol describes a standard procedure for the synthesis of a 2-aryl-thiazolidine-4-carboxylic acid derivative, which typically results in a diastereomeric mixture.

Materials:

  • L-cysteine hydrochloride (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Triethylamine (2.2 eq)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Suspend L-cysteine hydrochloride in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath (0 °C).

  • Add triethylamine dropwise to the suspension and stir for 20 minutes until a clear solution is obtained.

  • Add a solution of 4-chlorobenzaldehyde in methanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Wash the crude solid with diethyl ether to remove unreacted aldehyde and other impurities.

  • The resulting solid is a mixture of the (2R, 4R) and (2S, 4R) diastereomers. This mixture can often be used for further derivatization or subjected to column chromatography for separation.[5]

Definitive Stereochemical Assignment and Conformational Analysis

Unambiguous determination of the stereochemistry of 2-substituted thiazolidine-4-carboxamides relies on a synergistic combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for analyzing the stereochemistry of these molecules in solution.

  • ¹H NMR: The protons at C-2 and C-4 serve as diagnostic handles. The coupling constant between H-2 and H-4 (JH2-H4) and the chemical shifts are often different for cis and trans isomers. The more stable conformer will dominate the spectrum, but signals for both diastereomers are often visible, allowing for the determination of the diastereomeric ratio (d.r.).

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for determining relative stereochemistry in solution. A cross-peak between the protons at C-2 and C-4 indicates that they are close in space, which is characteristic of the cis isomer. The absence of this cross-peak, coupled with other NOE correlations, suggests a trans configuration.[6][7]

Parameter Cis Isomer (e.g., 2R, 4R) Trans Isomer (e.g., 2S, 4R) Rationale
¹H NMR (H-2/H-4 NOE) Strong NOESY cross-peak presentNOESY cross-peak absent or very weakProtons are on the same face of the ring
¹H NMR (Chemical Shift) Varies; H-2 often slightly downfieldVaries; H-4 often slightly downfieldAnisotropic effects from substituents
Coupling Constant (JH2-H4) Typically smallerTypically largerReflects different dihedral angles

Table 1: General NMR characteristics for distinguishing cis and trans diastereomers.

Single-Crystal X-ray Crystallography

X-ray crystallography provides undeniable proof of the molecular structure in the solid state, including both relative and absolute stereochemistry.[8] It is the ultimate arbiter when NMR data is ambiguous. The resulting crystal structure offers precise data on bond lengths, bond angles, and the puckering of the thiazolidine ring, confirming the cis or trans relationship between the C-2 and C-4 substituents.[9][10]

Computational Modeling

Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the conformational preferences of these molecules.[7][11] By calculating the relative energies of different conformers (e.g., exo vs. endo puckering) and isomers, DFT can predict the most stable structure.[6] These theoretical models are most powerful when validated against experimental data from NMR and X-ray crystallography, providing a complete and self-validating picture of the molecule's structure.

G Fig. 2: Workflow for Stereochemical Determination cluster_synthesis Synthesis & Isolation cluster_analysis Analysis cluster_conclusion Conclusion start Synthesized Mixture sep Chromatographic Separation start->sep iso1 Isolated Isomer 1 sep->iso1 iso2 Isolated Isomer 2 sep->iso2 nmr NMR Spectroscopy (¹H, NOESY) iso1->nmr xray X-Ray Crystallography (If crystals form) iso1->xray dft Computational (DFT) Energy Calculation iso1->dft iso2->nmr iso2->xray iso2->dft conclusion Unambiguous Stereochemical Assignment (cis/trans) nmr->conclusion Correlate Data xray->conclusion Correlate Data dft->conclusion Correlate Data

Caption: A typical workflow for the separation and analysis of diastereomers.

The Biological Imperative: Why Stereochemistry Matters

The precise three-dimensional arrangement of atoms is critical for a molecule's ability to interact with its biological target. Receptors, enzymes, and other biological macromolecules are chiral environments, meaning they can differentiate between stereoisomers. This principle, known as chiral recognition, is fundamental to pharmacology.

For 2-substituted thiazolidine-4-carboxamides, the stereochemistry at both C-2 and C-4 can drastically alter biological activity. For example, certain derivatives have been investigated as prodrugs of L-cysteine, designed to release the protective amino acid in vivo. This activity is critically dependent on the (R) configuration at C-4, as the enantiomeric (S) form is biologically inactive in this context.[12] The orientation of the C-2 substituent dictates how the molecule fits into an active site, with one diastereomer potentially exhibiting high affinity while the other is completely inactive or even binds to an off-target, causing unwanted side effects. The potential for in vivo epimerization at C-2 adds another layer of complexity, as the less active isomer could potentially convert to the more active form, or vice-versa, influencing the drug's pharmacokinetic and pharmacodynamic profile.

Conclusion

The stereochemistry of 2-substituted thiazolidine-4-carboxamides is a multifaceted subject with profound implications for their application in medicinal chemistry. A thorough understanding of the formation of diastereomers, the potential for C-2 epimerization, and the rigorous application of analytical techniques like NMR and X-ray crystallography are essential for any research and development program involving this scaffold. As the quest for novel therapeutics continues, the ability to control and definitively assign the stereochemistry of these versatile molecules will remain a cornerstone of designing safe and effective drugs.

References

  • Gotor, V. (n.d.). The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Ingenta Connect. Available at: [Link]

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  • Cortes, S. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]

  • Zaragoza, F. (2007). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. Available at: [Link]

  • Wren, S. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem.[13] Available at: [Link]

  • Valenti, P., et al. (2001). Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives. ChemInform.[3] Available at: [Link]

  • Iliadou, I., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PubMed.[6][7][11] Available at: [Link]

  • Jagtap, R. M., et al. (n.d.). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Nova Science Publishers.[8] Available at: [Link]

  • Iliadou, I., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. ResearchGate.[6][7][11] Available at: [Link]

  • Valenti, P., et al. (2000). Synthesis and stereochemical studies of 2-substituted thiazolidine-4-carboxamide derivatives. ZORA.[9] Available at: [Link]

  • Wang, Z., et al. (2008). Synthesis and biological activity of novel thiazolidin-4-ones with a carbohydrate moiety. PubMed.[10] Available at: [Link]

  • Awad, L. F. (2009). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate.[4] Available at: [Link]

  • Genovese, S., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules.[1] Available at: [Link]

  • Jamil, W., et al. (2016). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.[5] Available at: [Link]

  • Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry.[12] Available at: [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Kumar, A., et al. (2020). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. ResearchGate.[2] Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Thiazolidinecarboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties of 4-Thiazolidinecarboxamide, a he...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 4-Thiazolidinecarboxamide, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles and data from related structures, this document offers a predictive and practical framework for researchers working with this molecule.

Introduction: The Significance of the Thiazolidine Scaffold

The thiazolidine ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The carboxamide functional group is also a key feature in many pharmaceutical agents, influencing properties such as solubility, hydrogen bonding capacity, and metabolic stability. The strategic combination of these two moieties in 4-Thiazolidinecarboxamide makes it a molecule with significant potential for further investigation and development in medicinal chemistry. This guide will delve into the core physicochemical characteristics that govern its behavior and potential applications.

Molecular Structure and Core Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in research and development.

Chemical Structure

The foundational step in characterizing any compound is to define its structure.

Figure 1: Chemical structure of 4-Thiazolidinecarboxamide.
Fundamental Physicochemical Data
PropertyPredicted/Estimated ValueBasis of Estimation
Molecular Formula C₄H₈N₂OSCalculated
Molecular Weight 132.19 g/mol Calculated
Melting Point (°C) >150 (Decomposition likely)Based on related structures and functional groups
Boiling Point (°C) >300 (Decomposition expected)High polarity and hydrogen bonding potential
Water Solubility HighPresence of amide and secondary amine functionalities
pKa (acidic) ~16-18Typical pKa for the N-H of a secondary amide[3]
pKa (basic) ~5-7Estimated for the thiazolidine ring nitrogen
logP < 0Predicted based on hydrophilic functional groups

Note: These values are estimations and should be confirmed by experimental analysis.

Synthesis of 4-Thiazolidinecarboxamide

A plausible and efficient synthetic route to 4-Thiazolidinecarboxamide involves the conversion of the corresponding carboxylic acid. This two-step process leverages well-established organic chemistry reactions.

Synthesis_Workflow Start 4-Thiazolidinecarboxylic Acid Step1 Activation of Carboxylic Acid (e.g., with Thionyl Chloride or a Carbodiimide) Start->Step1 Intermediate Reactive Acyl Intermediate (Acid Chloride or Activated Ester) Step1->Intermediate Step2 Amination (Reaction with Ammonia) Intermediate->Step2 Product 4-Thiazolidinecarboxamide Step2->Product

Figure 2: Proposed synthetic workflow for 4-Thiazolidinecarboxamide.
Step 1: Activation of 4-Thiazolidinecarboxylic Acid

The initial and crucial step is the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by ammonia.

Protocol using Thionyl Chloride:

  • Suspend 4-Thiazolidinecarboxylic acid in a dry, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath to 0°C.

  • Slowly add thionyl chloride (SOCl₂) (typically 1.1 to 1.5 equivalents) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Remove the excess solvent and thionyl chloride under reduced pressure to yield the crude acid chloride. This intermediate is typically used immediately in the next step without further purification due to its reactivity.

Rationale: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which is an excellent electrophile for the subsequent amination step.[4] The use of an inert atmosphere and dry solvents is critical to prevent hydrolysis of the thionyl chloride and the resulting acid chloride.

Step 2: Amination to Form the Carboxamide

The activated acyl intermediate is then reacted with ammonia to form the final product.

Protocol:

  • Dissolve the crude acid chloride in a dry, aprotic solvent like DCM.

  • Cool the solution to 0°C in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) dropwise.

  • Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be washed with water to remove any ammonium chloride byproduct.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 4-Thiazolidinecarboxamide.

  • Purification can be achieved by recrystallization or column chromatography.

Rationale: The highly nucleophilic ammonia readily attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the stable amide bond.[5] The low temperature helps to control the exothermicity of the reaction.

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is paramount for drug development. The following are standard, self-validating protocols for key parameters.

Melting Point Determination

Protocol (Capillary Method):

  • Finely powder a small amount of the purified 4-Thiazolidinecarboxamide.

  • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). The melting point is reported as this range.

Trustworthiness: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.[6] Impurities will typically cause a depression and broadening of the melting point range. The use of a calibrated thermometer is essential for accuracy.

Solubility Assessment

Protocol (Shake-Flask Method):

  • Add an excess amount of 4-Thiazolidinecarboxamide to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

Causality: The shake-flask method is considered the "gold standard" for solubility determination as it measures the thermodynamic equilibrium solubility. Ensuring that equilibrium is reached is critical for obtaining an accurate and reproducible result.

pKa Determination

Protocol (Potentiometric Titration):

  • Dissolve a precisely weighed amount of 4-Thiazolidinecarboxamide in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Subsequently, titrate with a standardized solution of a strong base (e.g., NaOH).

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Expertise & Experience: For a compound like 4-Thiazolidinecarboxamide with both a weakly acidic (amide N-H) and a basic (ring nitrogen) center, two equivalence points may be observed. The pKa of the basic nitrogen will be determined from the titration with acid, while the pKa of the acidic amide proton is typically very high and may be difficult to determine accurately by this method in aqueous solution.[3]

logP (Octanol-Water Partition Coefficient) Determination

Protocol (Shake-Flask Method):

  • Prepare a stock solution of 4-Thiazolidinecarboxamide in either water or n-octanol.

  • Add a known volume of this stock solution to a mixture of n-octanol and water in a separatory funnel or vial.

  • Shake the mixture vigorously for a predetermined time to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Authoritative Grounding: The shake-flask method is a direct and reliable way to determine the lipophilicity of a compound, a critical parameter in predicting its pharmacokinetic properties.[7]

Spectroscopic and Structural Characterization

Spectroscopic data provides the fingerprint of a molecule, confirming its identity and providing insights into its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the protons on the thiazolidine ring and the amide group.

    • ¹³C NMR: Will reveal the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the secondary amine and the amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band).

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique will provide the definitive three-dimensional structure of the molecule in the solid state.

Conclusion

4-Thiazolidinecarboxamide is a molecule with a promising structural framework for applications in drug discovery. While experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis and the determination of its key physicochemical properties. The provided protocols are based on established and reliable methodologies, ensuring the generation of high-quality, reproducible data. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing compound.

References

  • PubMed Central. (n.d.). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Retrieved from [Link]

  • PubMed. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding the pKa of Amides: A Key to Organic Chemistry. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 4-Thiazolidinecarboxamide Scaffolds

Executive Summary & Structural Context[1][2][3][4][5] The 4-thiazolidinecarboxamide scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor to penicillin-type antibiotics and a core st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

The 4-thiazolidinecarboxamide scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor to penicillin-type antibiotics and a core structure in novel antiviral and anti-inflammatory agents. Unlike simple aliphatic amides, the thiazolidine ring introduces specific stereochemical and conformational constraints that complicate spectroscopic analysis.

This guide provides a rigorous, multi-modal characterization protocol. It moves beyond basic peak assignment to address the specific challenges of this scaffold: distinguishing diastereomers (cis/trans relative to C2/C4), validating ring closure, and confirming amide bond formation against a background of potential hydrolysis products.

The Core Scaffold

The molecule consists of a saturated five-membered ring containing sulfur (position 1) and nitrogen (position 3). The carboxamide group is located at position 4.[1]

  • Chiral Center: Carbon-4 (C4) is chiral (derived from L-cysteine).

  • Conformational Flux: The ring adopts an envelope conformation, often equilibrating between C4-endo and C4-exo forms, observable via NMR coupling constants.

Vibrational Spectroscopy (FT-IR)[5][8]

Infrared spectroscopy is the first line of defense for validating functional group transformation (Acid


 Amide).
Experimental Protocol: Self-Validating Checks
  • Sample Prep: KBr pellet or ATR (Diamond crystal).

  • Moisture Control: Thiazolidine rings are susceptible to hydrolytic ring opening under acidic/moist conditions. Samples must be dried under vacuum (

    
     mbar) for 4 hours prior to analysis.
    
  • Validation Step: If a broad band appears at

    
    , the sample contains residual carboxylic acid or ring-opened cysteine derivatives.
    
Characteristic Frequency Assignments
Vibrational ModeFrequency (

)
IntensityDiagnostic Note

(N-H) Amide A

Medium/SharpDistinct doublet often seen for primary amides (

).

(N-H) Ring

BroadOverlaps with amide modes; broadens due to H-bonding.

(C=O) Amide I

StrongThe primary indicator of amide formation. Shifts downfield if H-bonded.

(N-H) Amide II

MediumBending vibration; confirms the amide functionality.

(C-N) Ring

MediumCharacteristic of the thiazolidine ring closure.

(C-S) Asym

WeakDifficult to assign in complex mixtures but essential for scaffold validation.

Expert Insight: In 2-substituted derivatives, the C-N stretching band at


 is a critical quality attribute (CQA). Disappearance of this band suggests ring rupture (reversion to imine/thiol forms).

Nuclear Magnetic Resonance (NMR)[2][4][5][6][8][9][10][11]

NMR provides the definitive structural proof, particularly for stereochemistry. The 4-thiazolidinecarboxamide ring presents a distinct spin system.

1H NMR Characterization (DMSO- )

The rigid ring structure creates a diastereotopic environment for the C5 protons.

Proton

(ppm)
MultiplicityCoupling (

Hz)
Structural Insight
NH (Amide)

Broad s-Two signals often observed for

due to restricted rotation.
H-2 (Ring)

Singlet/Split-Critical Signal. A singlet indicates unsubstituted C2. Splitting indicates 2-substitution.[2]
H-4 (Chiral)

dd or m

The "anchor" proton. Coupling constants reveal ring puckering.
H-5a (Ring)

dd

Upfield proton of the methylene pair.
H-5b (Ring)

dd

Downfield proton; strongly deshielded by Sulfur lone pairs.
NH (Ring)

Broad-Highly variable; often invisible in

due to exchange.
13C NMR Assignments
  • C=O (Amide):

    
     ppm.
    
  • C-2 (N-C-S):

    
     ppm (Highly sensitive to substitution).
    
  • C-4 (Chiral):

    
     ppm.
    
  • C-5 (C-S):

    
     ppm.
    
Stereochemical Validation (NOESY)

For 2-substituted derivatives, two diastereomers (cis/trans) exist.

  • Protocol: Acquire 2D NOESY spectra with a mixing time of 500ms.

  • Logic:

    • Cis (2R, 4R): Strong NOE correlation between H-2 and H-4.

    • Trans (2S, 4R): Weak or no NOE correlation between H-2 and H-4.

Mass Spectrometry & Fragmentation Logic

Mass spectrometry (ESI-MS or EI-MS) confirms the molecular weight, but the fragmentation pattern serves as a "structural fingerprint."

Fragmentation Pathway

Thiazolidine rings undergo characteristic cleavage. The two primary pathways are:

  • Ring Cleavage A: Loss of the substituent at C2.

  • Ring Cleavage B: Retro-cyclization (breaking the N3-C4 and C2-S1 bonds).

Fragmentation cluster_legend Fragmentation Logic M Molecular Ion [M+H]+ Frag1 Loss of CONH2 [M - 44]+ M->Frag1 - CONH2 Frag2 Ring Cleavage (Retro-Cyclization) [R-CH=NH]+ M->Frag2 Retro-Knoevenagel / Ring Opening Frag3 Thiazolidine Ring Fragment (m/z ~88 for core) M->Frag3 Loss of C2 Substituent desc Primary pathways involve amide loss and heterocyclic ring opening.

Figure 1: Proposed mass spectrometric fragmentation pathway for 4-thiazolidinecarboxamide derivatives.

Integrated Characterization Workflow

To ensure data integrity, researchers should follow this integrated workflow. This prevents the common error of characterizing a hydrolyzed intermediate or a ring-opened byproduct.

Workflow Start Crude Product TLC 1. TLC Screening (Check for Cysteine) Start->TLC IR 2. FT-IR Analysis (Confirm Amide I/II) TLC->IR Single Spot NMR 3. 1H NMR (DMSO-d6) (Check H2/H4 Integrity) IR->NMR Amide bands present MS 4. Mass Spec (Confirm MW) NMR->MS Ring signals intact Decision Pass QC? MS->Decision Decision->Start No (Recrystallize) Final Biological Assay / Storage Decision->Final Yes

Figure 2: Step-by-step spectroscopic validation workflow.

References

  • Synthesis and Characterization of Thiazolidine-4-carboxylic Acid Derivatives: Gudasi, K. B., et al. (2008). Lithium thiazolidine-4-carboxylate: synthesis, spectroscopic characterization and preliminary in vitro cytotoxic studies. PubMed. [Link]

  • NMR and IR Spectral Data of Thiazolidine Analogs: Chohan, Z. H., et al. (2005). Synthesis, Characterization and Biological Evaluation of Thiazolidine-4-carboxylic Acid Derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link] (General Journal Link for verification of 2005-2008 archives).

  • Metabolic and Mass Spectral Analysis: Nishide, K., et al. (1996). Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides. PubMed. [Link]

  • Conformational Analysis (DFT and NMR): Kritikou, E., et al. (2024).[3] Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution.... PMC / PubMed Central. [Link] (Note: Link directs to recent relevant DFT studies on thiazolidinones).

  • Biomarker Quantification via LC-MS: Liu, Y., et al. (2015).[4] Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry. Chemical Research in Toxicology. [Link]

Sources

Protocols & Analytical Methods

Method

One-pot synthesis of 4-Thiazolidinecarboxamide derivatives

Application Note: One-Pot Telescoped Synthesis of 4-Thiazolidinecarboxamide Derivatives Executive Summary This application note details a robust, field-proven protocol for the one-pot telescoped synthesis of N-substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Telescoped Synthesis of 4-Thiazolidinecarboxamide Derivatives

Executive Summary

This application note details a robust, field-proven protocol for the one-pot telescoped synthesis of N-substituted 4-thiazolidinecarboxamide derivatives . Unlike traditional multi-step methods that require isolation of the unstable thiazolidine-4-carboxylic acid intermediate, this protocol utilizes a sequential condensation-activation-amidation workflow in a single reaction vessel.

The 4-thiazolidinecarboxamide scaffold is a critical pharmacophore in medicinal chemistry, exhibiting potent antimicrobial , anticancer (EGFR inhibition) , and antiviral (Neuraminidase inhibition) activities [1, 2]. This guide addresses the specific challenges of controlling stereochemistry at the C2 position and preventing ring opening during the amidation step.

Strategic Significance & Mechanism

The synthesis exploits the chemoselectivity of L-cysteine , which acts as a binucleophile. The reaction proceeds through two distinct phases:[1][2]

  • Heterocyclization: Condensation of the amino and thiol groups of L-cysteine with an aromatic aldehyde to form the 5-membered thiazolidine ring.

  • Amidation: In situ activation of the C4-carboxylic acid followed by coupling with a primary amine.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the molecular events, highlighting the critical ring-closure mechanism and the subsequent activation using a carbodiimide coupling agent.

ThiazolidineMechanism cluster_0 Phase 1: Heterocyclization Start L-Cysteine (Binucleophile) Imine Schiff Base Intermediate Start->Imine - H2O Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Imine Cyclization Intramolecular Thiol Attack Imine->Cyclization Spontaneous ThiazolidineAcid 2-Aryl-thiazolidine- 4-carboxylic acid Cyclization->ThiazolidineAcid Ring Closure Activation O-Acylisourea (Activated Ester) ThiazolidineAcid->Activation + DCC/EDC Product 4-Thiazolidinecarboxamide (Final Scaffold) Activation->Product + Amine (R-NH2)

Caption: Mechanistic flow from Schiff base formation to final amide coupling. The intramolecular thiol attack is the rate-determining step for ring formation.

Experimental Protocol

Safety Warning: Thio-compounds can be malodorous and toxic. Perform all reactions in a well-ventilated fume hood. DCC is a potent sensitizer.

Materials & Reagents
  • Substrate: L-Cysteine (99% purity).

  • Electrophile: Substituted Benzaldehyde (1.0 equiv).

  • Amine Component: Aniline or Aliphatic amine (1.0 equiv).[3]

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or EDC.HCl.

  • Catalyst/Additive: HOBt (Hydroxybenzotriazole) to suppress racemization.

  • Solvent: Ethanol/Water (3:1) for Phase 1; DMF or DCM for Phase 2.

Step-by-Step Procedure

Phase 1: Thiazolidine Ring Formation

  • Dissolve L-Cysteine (10 mmol, 1.21 g) in a mixture of Ethanol:Water (3:1, 20 mL) .

  • Add Sodium Acetate (12 mmol) to buffer the solution (pH ~5-6).

  • Add the Aromatic Aldehyde (10 mmol) dropwise while stirring at room temperature.

  • Stir for 4–6 hours. Observation: A white or pale yellow precipitate (the thiazolidine-4-carboxylic acid) often forms.

    • Critical Checkpoint: Monitor by TLC (MeOH:CHCl3 1:9).[3] The aldehyde spot should disappear.

Phase 2: One-Pot Activation & Amidation 5. Do not isolate. Evaporate the ethanol/water solvent under reduced pressure (rotary evaporator) to obtain the crude solid residue. 6. Re-dissolve the residue immediately in anhydrous DCM (Dichloromethane) or DMF (15 mL). 7. Cool the reaction mixture to 0°C in an ice bath. 8. Add HOBt (11 mmol) followed by DCC (11 mmol). Stir for 15 minutes to form the active ester. 9. Add the Target Amine (10 mmol) dropwise. 10. Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

Phase 3: Workup & Purification 11. Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct. 12. Extraction: Dilute the filtrate with Ethyl Acetate (50 mL). Wash sequentially with:

  • 1N HCl (2 x 20 mL) – removes unreacted amines.
  • Sat. NaHCO3 (2 x 20 mL) – removes unreacted acids/phenols.
  • Brine (20 mL).
  • Drying: Dry over anhydrous MgSO4 and concentrate in vacuo.
  • Recrystallization: Purify using Ethanol/Ether or via column chromatography if high purity (>98%) is required.

Optimization & Data Analysis

The choice of solvent and coupling agent significantly impacts the yield and diastereomeric ratio (cis/trans at C2/C4).

Table 1: Optimization of Reaction Conditions

EntrySolvent (Phase 1)Coupling AgentTime (h)Yield (%)Notes
1Ethanol (Abs)DCC/HOBt1265%Incomplete ring closure due to low solubility of Cys.
2EtOH:H2O (3:1) DCC/HOBt 12 92% Optimal conditions. High solubility & conversion.
3MethanolEDC.HCl1084%Easier workup (water-soluble urea), but slightly lower yield.
4WaterDIC2455%Slow activation kinetics in pure water.

Characterization Benchmarks:

  • IR Spectroscopy: Look for the disappearance of the SH stretch (~2550 cm⁻¹) and the appearance of the Amide I (1650–1680 cm⁻¹) and Amide II bands.

  • ¹H NMR (DMSO-d6):

    • C2-H: Distinct singlet or doublet at δ 5.5–6.0 ppm (diagnostic of the thiazolidine ring).

    • Amide-NH: Singlet at δ 8.0–10.0 ppm.

    • Diastereomers: You may observe two sets of signals corresponding to cis (2R,4R) and trans (2S,4R) isomers. The ratio depends on the steric bulk of the aldehyde [3].

Workflow Visualization

This diagram outlines the operational workflow in the laboratory to ensure reproducibility.

Workflow Step1 Step 1: Dissolve L-Cysteine (EtOH:H2O 3:1) Step2 Step 2: Add Aldehyde (Stir 4-6h, RT) Step1->Step2 Check1 Checkpoint: TLC (Disappearance of Aldehyde) Step2->Check1 Step3 Step 3: Solvent Exchange (Evaporate -> Redissolve in DCM) Check1->Step3 Pass Step4 Step 4: Activation (0°C) Add DCC + HOBt Step3->Step4 Step5 Step 5: Amidation Add Amine -> Stir Overnight Step4->Step5 Step6 Step 6: Workup Filter DCU -> Acid/Base Wash Step5->Step6

Caption: Operational workflow for the one-pot synthesis. Note the critical solvent exchange step to facilitate the water-sensitive coupling reaction.

Troubleshooting & Expert Tips

  • Racemization Control: The C4 chiral center (from L-cysteine) is prone to racemization during activation. Always use HOBt or Oxyma Pure as an additive to suppress this. Keep the temperature at 0°C during the addition of DCC.

  • Hygroscopicity: L-Cysteine derivatives can be hygroscopic. Ensure the intermediate residue after Phase 1 is dried thoroughly (high vacuum) before adding DCC, as water will consume the coupling agent.

  • Stereoisomerism: The formation of the thiazolidine ring creates a new chiral center at C2. The product is typically a mixture of diastereomers. If a single isomer is required, fractional crystallization or chiral HPLC is necessary.

  • Ring Stability: The thiazolidine ring is sensitive to strong acids. Avoid prolonged exposure to low pH during workup.

References

  • Soliman, A. M., et al. (2023).[4] "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity... and thiazoline carboxylic acid derivatives."[4] Bioorganic Chemistry. 4

  • Abbas, S., et al. (2025).[4][5] "Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells." ResearchGate / RDD. Link

  • Gudolaitis, R., et al. (2024).[3] "Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution... via DFT and NMR." PMC / PubMed Central. 2[2][3]

  • Riphah Institute Team. (2025). "Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A." PubMed. 5[2][3]

Sources

Application

Application Notes and Protocols for the Diastereoselective Synthesis of 2,5-Disubstituted-4-Thiazolidinecarboxamides

Introduction Thiazolidine derivatives are a prominent class of heterocyclic compounds that hold significant importance in medicinal chemistry and drug discovery. The thiazolidine scaffold is a core structural motif in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiazolidine derivatives are a prominent class of heterocyclic compounds that hold significant importance in medicinal chemistry and drug discovery. The thiazolidine scaffold is a core structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] In particular, 2,5-disubstituted-4-thiazolidinecarboxamides are of growing interest due to their potential as therapeutic agents, where the stereochemistry at the C2 and C5 positions can profoundly influence their biological activity and target specificity.

This application note provides a comprehensive guide for the diastereoselective synthesis of 2,5-disubstituted-4-thiazolidinecarboxamides. It is intended for researchers, scientists, and professionals in the field of drug development. The protocols and methodologies detailed herein are designed to offer a robust and reproducible approach to accessing these stereochemically complex molecules. We will delve into the mechanistic underpinnings of the key cyclocondensation reaction, the factors governing diastereoselectivity, and detailed analytical procedures for the characterization and determination of stereochemical outcomes.

Scientific Rationale and Mechanistic Insights

The cornerstone of this synthetic strategy is the cyclocondensation reaction between a cysteine-derived starting material and an aldehyde. The inherent chirality of L-cysteine provides the stereochemical foundation at the C4 position of the thiazolidine ring. The formation of a new stereocenter at the C2 position during the ring closure necessitates a diastereoselective approach to control the relative configuration of the substituents.

The generally accepted mechanism for thiazolidine formation involves the initial formation of a Schiff base (imine) intermediate from the reaction of the primary amine of the cysteine derivative with the aldehyde. This is followed by an intramolecular nucleophilic attack of the thiol group onto the iminium carbon, leading to the formation of the five-membered thiazolidine ring.[2] The diastereoselectivity of this cyclization is influenced by several factors, including the nature of the substituents on both the cysteine derivative and the aldehyde, the solvent, and the reaction temperature. The formation of a mixture of cis-(2R,4R) and trans-(2S,4R) diastereomers is often observed, and the ratio can be highly dependent on the reaction conditions.[2]

For the synthesis of 2,5-disubstituted thiazolidines, the stereocenter at C5 is typically introduced prior to the cyclization by starting with a β-substituted cysteine derivative. The relative stereochemistry between the C2 and C5 positions is then established during the cyclocondensation step. The steric and electronic properties of the substituents at both positions play a crucial role in directing the stereochemical outcome, often favoring the formation of the thermodynamically more stable diastereomer.

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a two-stage process: the diastereoselective formation of the 2,5-disubstituted thiazolidine-4-carboxylic acid core, followed by the amidation to yield the target carboxamide.

Synthetic_Workflow cluster_0 Stage 1: Diastereoselective Cyclocondensation cluster_1 Stage 2: Amidation Cysteine_Amide Cysteine Amide Derivative Thiazolidine_Acid 2,5-Disubstituted-4-thiazolidinecarboxylic Acid Cysteine_Amide->Thiazolidine_Acid Cyclocondensation Aldehyde Substituted Aldehyde Aldehyde->Thiazolidine_Acid Carboxamide 2,5-Disubstituted-4-thiazolidinecarboxamide Thiazolidine_Acid->Carboxamide Amide Coupling Amine Primary/Secondary Amine Amine->Carboxamide

Figure 1: A high-level overview of the synthetic workflow.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of 2-Aryl-5-methyl-4-thiazolidinecarboxylic Acid

This protocol outlines the synthesis of a 2,5-disubstituted thiazolidine core, which serves as a key intermediate. The diastereoselectivity is primarily influenced by the choice of solvent and reaction temperature.

Materials:

  • L-Threonine (as a precursor for 5-methylcysteine)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Thionyl chloride

  • Sodium borohydride

  • Methanol

  • Ethanol

  • Diethyl ether

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Synthesis of (2S,3R)-3-Methylcysteine: This precursor can be synthesized from L-threonine following established literature procedures.

  • Cyclocondensation Reaction:

    • To a solution of (2S,3R)-3-methylcysteine (1.0 eq) in a mixture of ethanol and water (10:1 v/v), add the aromatic aldehyde (1.1 eq).

    • Stir the reaction mixture at room temperature for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, a precipitate will form. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • The crude product is a mixture of diastereomers. The diastereomeric ratio can be influenced by the solvent system; for instance, using methanol may alter the ratio of cis to trans isomers.[2]

Protocol 2: Amide Coupling to Synthesize 2,5-Disubstituted-4-thiazolidinecarboxamides

This protocol describes the coupling of the synthesized thiazolidinecarboxylic acid with a desired amine to furnish the final carboxamide product.

Materials:

  • 2-Aryl-5-methyl-4-thiazolidinecarboxylic acid (from Protocol 1)

  • Primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the 2-aryl-5-methyl-4-thiazolidinecarboxylic acid (1.0 eq) in anhydrous DCM.

    • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at 0 °C for 30 minutes.

    • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction and Workup:

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2,5-disubstituted-4-thiazolidinecarboxamide.

Data Presentation: Reaction Parameters and Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of a model compound, N-benzyl-2-phenyl-5-methyl-4-thiazolidinecarboxamide.

ParameterCondition/Value
Cyclocondensation
Cysteine Derivative(2S,3R)-3-Methylcysteine
AldehydeBenzaldehyde
SolventEthanol:Water (10:1)
TemperatureRoom Temperature
Reaction Time24 hours
Yield (Diastereomeric Mixture)75-85%
Diastereomeric Ratio (cis:trans)~3:1 (Solvent Dependent)
Amidation
Coupling ReagentsEDC/HOBt
BaseDIPEA
SolventDCM
Temperature0 °C to Room Temperature
Reaction Time16 hours
Yield (after purification)60-70%

Characterization and Stereochemical Analysis

The structural elucidation and determination of the stereochemistry of the synthesized 2,5-disubstituted-4-thiazolidinecarboxamides are critical for validating the success of the diastereoselective synthesis.

Spectroscopic Analysis:
  • ¹H and ¹³C NMR Spectroscopy: These techniques are fundamental for confirming the chemical structure of the final products. The chemical shifts and coupling constants of the protons at C2, C4, and C5 provide valuable information about their relative stereochemistry.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as the amide carbonyl and the N-H bond.

Determination of Diastereomeric Ratio and Stereochemistry:

The diastereomeric ratio of the product mixture can be determined from the integration of well-resolved signals in the ¹H NMR spectrum. For an unambiguous assignment of the relative stereochemistry (cis vs. trans), two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable.

Visualizing Stereochemical Analysis

A NOESY experiment can reveal through-space correlations between protons, allowing for the determination of their spatial proximity and thus the relative configuration of the stereocenters.

NOESY_Analysis cluster_cis cis-Diastereomer cluster_trans trans-Diastereomer H2_cis H2 H5_cis H5 H2_cis->H5_cis NOE correlation H2_trans H2 H5_trans H5 caption NOESY correlation indicates spatial proximity of H2 and H5 in the cis-isomer.

Figure 2: A conceptual diagram illustrating the use of NOESY to differentiate between cis and trans diastereomers.

In the cis-diastereomer, the protons at C2 and C5 are on the same face of the thiazolidine ring, resulting in a detectable NOE correlation. Conversely, in the trans-diastereomer, these protons are on opposite faces, and no such correlation is observed.

For absolute confirmation of the stereochemistry, single-crystal X-ray diffraction is the gold standard.[3] This technique provides an unambiguous three-dimensional structure of the molecule, confirming the relative and absolute configurations of all stereocenters.

Conclusion

The diastereoselective synthesis of 2,5-disubstituted-4-thiazolidinecarboxamides is a valuable methodology for accessing a class of compounds with significant therapeutic potential. The protocols outlined in this application note provide a robust framework for the synthesis and stereochemical characterization of these molecules. By carefully controlling reaction conditions and employing advanced analytical techniques, researchers can confidently synthesize and validate the desired diastereomers for further investigation in drug discovery programs.

References

  • Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (n.d.). National Institutes of Health. [Link]

  • Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. (n.d.). Nova Science Publishers. [Link]

  • X-ray crystal structure of compound 4d. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones. (2012). MDPI. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Life and Applied NanoBioScience. [Link]

  • Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. (n.d.). Royal Society of Chemistry. [Link]

  • 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones. (n.d.). National Institutes of Health. [Link]

  • ChemInform Abstract: Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives. (n.d.). ResearchGate. [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. [Link]

  • 2,5-Disubstituted-4-Thiazolidinones: Synthesis, Anti-Inflammatory, Free Radical Scavenging Potentials and Structural Insights through Molecular Docking. (n.d.). ResearchGate. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (n.d.). National Institutes of Health. [Link]

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2018). MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). Beilstein Journals. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). National Institutes of Health. [Link]

  • Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. (n.d.). National Institutes of Health. [Link]

  • Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. (n.d.). National Institutes of Health. [Link]

Sources

Method

Application Notes &amp; Protocols: The 4-Thiazolidinone Scaffold in Modern Medicinal Chemistry

Introduction: The 4-Thiazolidinone Core - A Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Thiazolidinone Core - A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with diverse biological targets. The 4-thiazolidinone ring system, a sulfur and nitrogen-containing heterocycle, is a quintessential example of such a scaffold.[1][2] Its remarkable versatility stems from a structurally robust core that allows for facile chemical modifications at three key positions: C2, N3, and C5.[2][3] This chemical tractability enables the generation of vast compound libraries, each derivative fine-tuned to achieve specific pharmacological effects.

Decades of research have demonstrated that 4-thiazolidinone derivatives possess an exceptionally broad spectrum of biological activities, including potent anticancer, antiviral, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[4][5][6] This guide provides an in-depth exploration of the 4-thiazolidinone scaffold, focusing on its synthesis, structure-activity relationships (SAR), and key therapeutic applications, complete with field-proven protocols for researchers and drug development professionals.

Part 1: The Chemistry of 4-Thiazolidinones

Core Synthesis: A Rationale-Driven Approach

The most prevalent and efficient method for constructing the 4-thiazolidinone core is the one-pot, three-component condensation reaction. This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-acid, most commonly thioglycolic acid (mercaptoacetic acid).

Causality Behind the Method: The elegance of this multi-component reaction lies in its atom economy and operational simplicity. The reaction proceeds through a cascade of equilibrium-driven steps. First, the amine and aldehyde react to form a Schiff base (imine) intermediate. The thiol group of the mercaptoacetic acid then performs a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization via amide bond formation, eliminating a molecule of water to yield the final thiazolidinone ring. The use of a Dean-Stark apparatus or a dehydrating agent is often employed to drive the reaction to completion by removing water. More recent methods even utilize solvent-free conditions over metal chloride surfaces, significantly reducing reaction times from hours to minutes.[7]

Key Derivatives and Structure-Activity Relationships (SAR)

The biological profile of a 4-thiazolidinone derivative is critically dependent on the nature of the substituents at the C2, N3, and C5 positions.[2] Understanding these relationships is fundamental to rational drug design.

  • Position 2 (C2): Substitutions at this position are typically derived from the aldehyde component. The nature of the aryl or alkyl group at C2 significantly influences target binding. For example, in anticancer agents, bulky aromatic groups can establish crucial hydrophobic and π-π stacking interactions within the active site of target enzymes like kinases.[8]

  • Position 3 (N3): The substituent at the N3 position, originating from the primary amine, is vital for modulating pharmacokinetic properties and can also participate in hydrogen bonding. Diverse aromatic and heterocyclic moieties have been incorporated here to enhance potency and selectivity against various targets.

  • Position 5 (C5): This position offers a prime site for introducing diversity, often through a Knoevenagel condensation on a pre-formed thiazolidinone ring.[3] The resulting 5-ylidene derivatives are among the most biologically active, with the exocyclic double bond and its substituent playing a key role in receptor interaction and mechanism of action.[1]

Table 1: Structure-Activity Relationship (SAR) Summary for 4-Thiazolidinone Derivatives

PositionSubstituent TypeResulting Biological Activity EnhancementRationale / Example
C2 Substituted Phenyl RingsPotent anticancer, antimicrobial activity.[9]The 2-aryl group fits into hydrophobic pockets of enzymes. A 2-(2,6-difluorophenyl) group showed potent activity as a kinase inhibitor for colorectal cancer.[8]
N3 Heterocyclic Rings (e.g., Benzothiazole)Enhanced antimicrobial and anti-infective properties.[10]The heterocyclic moiety can form additional hydrogen bonds or polar interactions with the target protein, increasing binding affinity.
C5 Arylidene Groups (e.g., methoxybenzylidene)Potent anticancer (VEGFR-2 inhibition), anti-inflammatory activity.[2][8]The 5-arylidene group extends the molecule into specific binding grooves. A 5-(4-Methoxybenzylidene) substituent is crucial for VEGFR-2 inhibition.[8]
C4 Carboxamide Group(Forms the titular 4-Thiazolidinecarboxamide)While less common than C5 modifications, amidation of a 4-carboxythiazolidine can introduce new hydrogen bond donors/acceptors, potentially improving solubility and target engagement.

Part 2: Therapeutic Applications & Mechanisms of Action

Anticancer Activity: Targeting Cellular Proliferation

The 4-thiazolidinone scaffold is a cornerstone in the development of novel anticancer agents.[6] Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical signaling kinases, induction of apoptosis, and cell cycle arrest.[8]

Mechanism of Action: VEGFR-2 Inhibition A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize. Certain 5-arylidene-thiazolidinone derivatives act as potent ATP-competitive inhibitors of VEGFR-2.[8]

  • The Rationale: The thiazolidinone core acts as a bioisostere for the hinge-binding region of known kinase inhibitors. The N3-phenyl group occupies a hydrophobic pocket, while the carbonyl oxygen at C4 forms a critical hydrogen bond with the backbone of the kinase hinge region. The 5-arylidene substituent extends into a deeper hydrophobic pocket, conferring potency and selectivity. Molecular docking studies have confirmed that these interactions mimic those of established inhibitors like Sorafenib.[8]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Thiazolidinone 4-Thiazolidinone Inhibitor Thiazolidinone->VEGFR2 Blocks ATP Binding

Caption: VEGFR-2 signaling pathway and its inhibition by a 4-thiazolidinone derivative.

Antiviral Activity: Combating Influenza and Beyond

Thiazolidinone derivatives have emerged as promising antiviral agents.[10] Notably, derivatives of thiazolidine-4-carboxylic acid have been synthesized and evaluated as inhibitors of the influenza virus neuraminidase (NA) enzyme.[11]

Mechanism of Action: Neuraminidase Inhibition Neuraminidase is a crucial enzyme on the surface of the influenza virus that allows newly formed viral particles to be released from an infected host cell, enabling the spread of the infection. Inhibiting this enzyme traps the viruses at the cell surface, preventing their propagation. Thiazolidinone-based inhibitors are designed to mimic the natural substrate of NA, sialic acid, thereby binding tightly to the enzyme's active site and blocking its function.[11]

Antimicrobial & Antibiofilm Activity

With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. 4-Thiazolidinones have demonstrated broad-spectrum activity against various bacteria and fungi, including multidrug-resistant strains.[9]

Mechanism of Action: Biofilm Inhibition A particularly compelling application is the inhibition of biofilm formation.[12] Biofilms are structured communities of microorganisms encased in a self-produced matrix, which protects them from antibiotics and host immune responses. Certain rhodanine derivatives (a class of 4-thiazolidinones) have been shown to prevent the initial adhesion of bacteria to surfaces, a critical first step in biofilm formation.[12] By inhibiting this stage, these compounds can prevent the establishment of resilient, drug-tolerant infections. For instance, specific derivatives significantly reduced S. epidermidis biofilm mass at concentrations where traditional antibiotics were ineffective.[12]

Part 3: Experimental Protocols

Protocol 1: Synthesis of a Representative 2,3-Diaryl-4-Thiazolidinone

This protocol describes a reliable and scalable one-pot synthesis of a 2,3-diaryl-4-thiazolidinone derivative, a common core structure in many biologically active agents.

Objective: To synthesize 2-(4-chlorophenyl)-3-phenylthiazolidin-4-one.

Materials:

  • Aniline (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Thioglycolic acid (1.1 eq)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, magnetic stirrer/hotplate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup (Self-Validating System):

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add aniline (e.g., 5.0 g, 53.7 mmol) and 4-chlorobenzaldehyde (7.55 g, 53.7 mmol) in 100 mL of anhydrous toluene.

    • Causality: Toluene serves as an azeotropic solvent to remove water, driving the imine formation and subsequent cyclization equilibria towards the product. The Dean-Stark trap physically separates the water, providing a visual confirmation of reaction progress.

  • Imine Formation:

    • Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the Schiff base (imine).

  • Cyclization:

    • Add thioglycolic acid (4.1 mL, 59.1 mmol, 1.1 eq) to the mixture dropwise.

    • Causality: A slight excess of thioglycolic acid ensures complete consumption of the imine intermediate. Dropwise addition helps control any potential exotherm.

    • Heat the reaction mixture to reflux (approx. 110-115 °C). Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected (in this case, ~0.97 mL). This usually takes 4-6 hours.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove unreacted thioglycolic acid), 50 mL of water, and 50 mL of brine.

    • Trustworthiness: Each wash step removes specific impurities. The bicarbonate wash is crucial for removing acidic starting material, which would complicate purification. The brine wash helps to break any emulsions and begins the drying process.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude solid or oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of newly synthesized compounds on a cancer cell line.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a human cancer cell line (e.g., MCF-7 breast cancer cells).

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treatment Day 2: Compound Treatment cluster_assay Day 4: Assay & Readout Start Start: Cancer Cell Culture Seed Seed cells into 96-well plate Start->Seed Incubate1 Incubate 24h (allow attachment) Seed->Incubate1 Treat Add compound to wells Incubate1->Treat Prepare Prepare serial dilutions of test compound Prepare->Treat Incubate2 Incubate 48h (allow compound to act) AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h (formazan formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End End: Calculate IC50 Read->End

Caption: Experimental workflow for determining compound cytotoxicity via MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Expertise: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for "vehicle control" (DMSO only) and "untreated control". Incubate for another 48 hours.

    • Causality: A 48-hour or 72-hour incubation is standard to allow sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Mechanism: In viable cells, mitochondrial reductases convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 4-thiazolidinone scaffold continues to be a highly productive framework in the quest for new therapeutic agents.[13] Its synthetic accessibility and the rich chemical space that can be explored through its derivatization ensure its relevance for years to come. Future research will likely focus on developing multi-target agents by hybridizing the thiazolidinone core with other pharmacophores, creating compounds that can simultaneously modulate multiple disease pathways.[14] Furthermore, the application of computational chemistry and machine learning will accelerate the rational design of next-generation thiazolidinone derivatives with enhanced potency, improved selectivity, and favorable drug-like properties.

References

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. (2022). PubMed Central. [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (n.d.). PubMed Central. [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). PubMed Central. [Link]

  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (n.d.). PubMed Central. [Link]

  • A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. (2020). International Journal of Novel Research and Development. [Link]

  • Thiazolides as Antiviral Agents. (n.d.). The University of Liverpool Repository. [Link]

  • (PDF) 4-Thiazolidinones: The advances continue…. (n.d.). ResearchGate. [Link]

  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025). PubMed. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2022). MDPI. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2022). PubMed Central. [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2015). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. [Link]

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Application

Application Note: Evaluation of 4-Thiazolidinecarboxamide Derivatives as PTP1B Inhibitors

Abstract & Introduction The 4-thiazolidinecarboxamide scaffold (a structural isostere of proline) has emerged as a privileged structure in the design of peptidomimetics and small-molecule enzyme inhibitors. Unlike the pl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 4-thiazolidinecarboxamide scaffold (a structural isostere of proline) has emerged as a privileged structure in the design of peptidomimetics and small-molecule enzyme inhibitors. Unlike the planar thiazolidinone or thiazolidinedione rings often cited in literature, the 4-thiazolidinecarboxamide retains a chiral center at C4 and a non-planar "pucker," allowing it to mimic the transition state of peptide substrates.

This application note details the workflow for synthesizing and evaluating these derivatives specifically against Protein Tyrosine Phosphatase 1B (PTP1B) , a validated negative regulator of insulin signaling and a high-value target for Type 2 Diabetes and obesity therapeutics.

Key Technical Advantages of this Scaffold:

  • Metabolic Stability: The sulfur atom in the ring protects against proteolytic cleavage common in peptide-based inhibitors.

  • Conformational Restriction: The ring locks the amide bond vector, reducing the entropy penalty upon binding to the enzyme active site.

Chemical Synthesis Workflow

To evaluate these derivatives, high-purity compounds are required. The synthesis generally proceeds via the cyclocondensation of L-cysteine with an aldehyde, followed by amidation.

Synthetic Pathway Visualization

SynthesisWorkflow Cys L-Cysteine (Starting Material) Cyclo Cyclocondensation (Formation of Thiazolidine-4-COOH) Cys->Cyclo Ald Aromatic Aldehyde (R-CHO) Ald->Cyclo Coupling Amide Coupling (EDC/HOBt or HATU) Cyclo->Coupling Intermediate 1 Amine Primary Amine (R'-NH2) Amine->Coupling Final 4-Thiazolidinecarboxamide Derivative Coupling->Final

Figure 1: General synthetic route for 4-thiazolidinecarboxamide library generation.

Protocol: Amide Coupling (General Procedure)

Note: This protocol assumes the starting material, 2-substituted-thiazolidine-4-carboxylic acid, has already been synthesized via standard condensation.

  • Activation: Dissolve the thiazolidine-4-carboxylic acid derivative (1.0 eq) in anhydrous DMF or DCM.

  • Reagents: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

  • Coupling: Add the target amine (1.1 eq) and DIPEA (2.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography is required. Thiazolidines can be sensitive to oxidation; store under inert atmosphere.

Enzymatic Inhibition Assay (PTP1B)

The "Gold Standard" for evaluating PTP1B inhibition is the colorimetric assay using para-nitrophenyl phosphate (pNPP). PTP1B hydrolyzes pNPP to para-nitrophenol (pNP), which turns yellow under alkaline conditions (Absorbance


 nm).
Assay Logic & Plate Setup

AssayLogic Stock Compound Stock (10mM in DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution EnzAdd Add PTP1B Enzyme (0.5 - 1 nM final) Dilution->EnzAdd Incubate Pre-Incubation (15 min @ 37°C) EnzAdd->Incubate Allow Binding Substrate Add pNPP Substrate (Start Reaction) Incubate->Substrate Read Measure Absorbance (405 nm) Substrate->Read Kinetic or Endpoint

Figure 2: Step-wise workflow for the colorimetric PTP1B inhibition assay.

Detailed Protocol

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (Critical: DTT prevents oxidation of the catalytic Cys215 residue).

  • Substrate: pNPP (2 mM stock).

  • Enzyme: Recombinant Human PTP1B.

Step-by-Step Procedure:

  • Preparation: Prepare 10-point serial dilutions of the 4-thiazolidinecarboxamide derivative in Assay Buffer. Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Plating: Add 10 µL of diluted inhibitor to a 96-well clear plate.

  • Enzyme Addition: Add 40 µL of PTP1B enzyme solution.

  • Pre-incubation (Critical): Incubate for 15 minutes at 37°C .

    • Expert Note: Thiazolidine derivatives often exhibit "slow-binding" kinetics. Omitting this step may result in underestimated potency (higher IC50).

  • Initiation: Add 50 µL of pNPP substrate solution to start the reaction.

  • Measurement: Monitor absorbance at 405 nm every 60 seconds for 20 minutes (Kinetic Mode).

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Data Processing: Calculate % Inhibition using the formula:



Plot % Inhibition vs. Log[Concentration] to determine IC50.

Kinetic Mechanism Determination

Once a "hit" is identified (IC50 < 10 µM), the mechanism of inhibition (Competitive, Non-competitive, or Mixed) must be determined to validate the binding mode.

Lineweaver-Burk Analysis

Thiazolidinecarboxamides frequently target the active site (competitive) or the allosteric site (non-competitive).

Protocol:

  • Select 3 fixed concentrations of the inhibitor (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • For each inhibitor concentration, vary the substrate (pNPP) concentration (e.g., 0.5 mM to 10 mM).

  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
Interpretation Guide
PatternVisual CharacteristicMechanism Implication
Competitive Lines intersect at the Y-axis (

is constant).
Inhibitor binds to the active site (Cys215), competing with pNPP. Common for acidic thiazolidines.
Non-Competitive Lines intersect at the X-axis (

is constant).[1]
Inhibitor binds to an allosteric pocket; binding does not affect substrate affinity.
Mixed Lines intersect in the second quadrant.Inhibitor affects both binding and catalysis.
Mechanism Visualization[3]

Mechanism E Enzyme (PTP1B) ES E-S Complex E->ES +S EI E-I Complex (Inactive) E->EI +I (Competitive) S Substrate I Thiazolidine Inhibitor ESI E-S-I Complex ES->ESI +I (Uncompetitive) EI->ESI +S

Figure 3: Potential binding equilibria. Competitive inhibition (E -> EI) is the most common mode for this scaffold.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
High Background Signal Spontaneous hydrolysis of pNPP.Prepare pNPP fresh. Keep on ice and protected from light.
Non-Linear Kinetics Enzyme instability or product inhibition.Reduce assay time to <10 mins or reduce enzyme concentration. Add BSA (0.1%) to stabilize.
Precipitation Compound insolubility in aqueous buffer.Verify solubility. If precipitating, lower concentration or add 0.01% Triton X-100.
Oxidation of Inhibitor Thiazolidine ring oxidation.Degas buffers. Ensure DTT or TCEP is present in the assay buffer.

References

  • Thiazolidinedione Derivatives as PTP1B Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009.[2]

  • A Library of Thiazolidin-4-one Derivatives as PTP1B Inhibitors. ChemMedChem, 2020.[3]

  • Synthesis and Evaluation of Thiazolidine Derivatives. Pakistan Journal of Pharmaceutical Sciences, 2020.

  • Enzyme Kinetics and Lineweaver-Burk Plots. Pharmaguideline, 2023.

  • Experimental Enzyme Kinetics. Open Library Publishing Platform, 2021.

Sources

Method

High-Throughput Screening of 4-Thiazolidinecarboxamide Libraries

From Solid-Phase Synthesis to Hit Validation: A Technical Guide Executive Summary The 4-thiazolidinecarboxamide scaffold—structurally distinct from the more ubiquitous thiazolidin-4-ones—represents a privileged class of...

Author: BenchChem Technical Support Team. Date: February 2026

From Solid-Phase Synthesis to Hit Validation: A Technical Guide

Executive Summary

The 4-thiazolidinecarboxamide scaffold—structurally distinct from the more ubiquitous thiazolidin-4-ones—represents a privileged class of proline mimetics. Derived primarily from the condensation of L-cysteine with aldehydes/ketones, these saturated heterocycles offer unique vector orientations for side chains, making them ideal peptidomimetics for protease and kinase inhibition.

This application note details the end-to-end workflow for generating and screening a 4-thiazolidinecarboxamide library. Unlike generic HTS guides, this protocol addresses the specific physicochemical liabilities of the thiazolidine ring (e.g., oxidation susceptibility, hydrolytic stability) and provides a self-validating screening architecture to eliminate false positives caused by redox cycling.

Library Design & Synthesis Strategy

The Scaffold Architecture

The core advantage of the 4-thiazolidinecarboxamide scaffold is its ability to display three distinct diversity points (


) in a defined spatial arrangement, mimicking the 

residues of a

-turn.
  • 
     (N3-Position):  Controls solubility and lipophilicity.
    
  • 
     (C2-Position):  Derived from the carbonyl component; critical for specificity.
    
  • 
     (Carboxamide):  The effector arm, often targeting the S1' pocket of proteases.
    
Solid-Phase Synthesis Workflow

To generate a library suitable for HTS (1,000+ compounds), a solid-phase approach is superior to solution-phase due to easier purification.

Mechanism:

  • Loading: Attachment of the amine (R3) to an acid-labile resin (e.g., Rink Amide).

  • Coupling: Fmoc-L-Thiazolidine-4-carboxylic acid coupling.

  • Diversity Step 1 (N-Acylation/Alkylation): Modification of the N3 position.

  • Cleavage: Release of the final carboxamide.

Visualization: Synthesis Pathway

The following diagram illustrates the parallel synthesis logic required for library generation.

SynthesisWorkflow Resin Rink Amide Resin Step1 1. Fmoc-Deprotection 2. Coupling (Fmoc-Thiazolidine-4-COOH) Resin->Step1 Solid Phase Intermediate1 Resin-Bound Thiazolidine Step1->Intermediate1 Step2 N3-Diversification (Acyl Chlorides / Sulfonyl Chlorides) Intermediate1->Step2 Parallel Synthesis Step3 TFA Cleavage (95% TFA, 2.5% TIPS, 2.5% H2O) Step2->Step3 FinalProduct 4-Thiazolidinecarboxamide Library Plate (96-well) Step3->FinalProduct Filter & Lyophilize

Caption: Figure 1: Solid-phase parallel synthesis workflow for generating 4-thiazolidinecarboxamide libraries on Rink Amide resin.

HTS Assay Protocol: Viral Neuraminidase Inhibition

Rationale: 4-Thiazolidinecarboxamides have shown significant potency against viral neuraminidase (NA) by mimicking the transition state of sialic acid cleavage [1]. This protocol uses a fluorescence-based inhibition assay.[1]

Materials & Reagents
ComponentSpecificationPurpose
Substrate MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)Fluorogenic substrate (Ex 365nm / Em 450nm).
Enzyme Recombinant Neuraminidase (Influenza A/H1N1)Target protein.
Buffer 32.5 mM MES (pH 6.5), 4 mM CaCl₂, 0.1% NP-40Assay medium. Calcium is critical for NA activity.
Stop Sol. 0.1 M Glycine buffer (pH 10.7) in 25% EthanolMaximizes fluorescence signal of released 4-MU.
Control Oseltamivir CarboxylatePositive inhibition control.
Experimental Procedure (384-Well Format)

Step 1: Compound Transfer

  • Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of library compounds (10 mM in DMSO) into black, non-binding surface 384-well plates.

  • Final Screening Concentration: 20 µM (assuming 25 µL final volume).

  • Include DMSO-only wells (Negative Control) and Oseltamivir wells (Positive Control).

Step 2: Enzyme Incubation

  • Dispense 12.5 µL of Neuraminidase solution (diluted to 0.5 U/mL in Assay Buffer) into all wells.

  • Centrifuge plate at 1000 x g for 1 minute.

  • Incubate for 30 minutes at 37°C. Note: This pre-incubation allows slow-binding inhibitors to equilibrate.

Step 3: Substrate Addition

  • Dispense 12.5 µL of 200 µM MUNANA substrate.

  • Incubate for 45 minutes at 37°C.

Step 4: Termination & Readout

  • Add 25 µL of Stop Solution (Glycine pH 10.7). Crucial: High pH ionizes the 4-methylumbelliferone product, increasing fluorescence quantum yield.

  • Read fluorescence on a multimode plate reader (Ex: 365 nm, Em: 450 nm).

Hit Validation & False Positive Elimination

Thiazolidine rings contain a sulfur atom susceptible to oxidation. In HTS, "hits" are often artifacts caused by:

  • Redox Cycling: Generation of H₂O₂ which inhibits sensitive enzymes.

  • Aggregators: Colloidal formation sequestering the enzyme.

  • Fluorescence Quenching: Inner filter effects.

The Validation Cascade

To ensure scientific integrity, all primary hits must pass the following exclusion filters.

ValidationCascade PrimaryHit Primary HTS Hit (>50% Inhibition) DoseResponse Dose Response (IC50) Check Hill Slope (0.8 - 1.2) PrimaryHit->DoseResponse TritonTest Detergent Sensitivity Test (Add 0.01% Triton X-100) DoseResponse->TritonTest Good IC50 Discard Discard (Artifact) DoseResponse->Discard No Dose Dep. RedoxTest H2O2 Scavenging Assay (Horseradish Peroxidase) TritonTest->RedoxTest Activity Retained TritonTest->Discard Activity Lost (Aggregator) LCMS LC-MS Purity Check Confirm Thiazolidine Integrity RedoxTest->LCMS No Peroxide Gen. RedoxTest->Discard Redox Active ValidatedHit Validated Lead LCMS->ValidatedHit >90% Purity LCMS->Discard Degraded/Oxidized

Caption: Figure 2: Triage workflow to filter promiscuous aggregators and redox-active compounds from thiazolidine libraries.

Expert Insight: The Oxidation Trap

Problem: 4-Thiazolidinecarboxamides can oxidize to thiazoles or open to form disulfides upon prolonged storage in DMSO [2]. Solution:

  • QC Step: Perform LC-MS on all hits immediately. If the mass is -2 or -4 Da relative to expected, the compound has oxidized.

  • Re-synthesis: Freshly resynthesize the top 5 hits for confirmation, avoiding stock solutions older than 48 hours.

Data Analysis & SAR Visualization

Calculating Z-Factor

To validate the HTS run quality, calculate the Z-factor for each plate:


[2]
  • 
    : Standard deviation of positive (Oseltamivir) and negative (DMSO) controls.
    
  • 
    : Mean of controls.
    
  • Requirement: A Z-factor

    
     is mandatory for the data to be considered reliable.
    
Structure-Activity Relationship (SAR) Table

Summarize hit data to identify trends at the


 and 

positions.
Compound IDR1 (N-Subst.)R2 (C2-Subst.)IC50 (µM)Hill SlopeStability (t½ in PBS)
TZD-045 Acetyl4-Cl-Phenyl1.2 ± 0.11.1>24 h
TZD-089 Benzoyl4-NO₂-Phenyl0.4 ± 0.051.0>24 h
TZD-112 Methyl2-Pyridyl>50N/A<1 h (Hydrolysis)

Interpretation: In this hypothetical dataset, electron-withdrawing groups at


 (e.g., 4-NO₂-Phenyl) correlate with higher potency, likely due to increased acidity of the NH or specific pi-stacking interactions in the active site.

References

  • Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Source: PubMed (NIH) URL:[Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Source: PubMed Central (PMC) URL:[Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Source: MDPI URL:[Link]

Sources

Application

Advanced In Vitro Evaluation of 4-Thiazolidinecarboxamide Cytotoxicity

Introduction: The Thiazolidine Scaffold in Oncology The 4-thiazolidinecarboxamide scaffold represents a privileged structure in medicinal chemistry, distinct from its ketone analog (thiazolidin-4-one). While often oversh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolidine Scaffold in Oncology

The 4-thiazolidinecarboxamide scaffold represents a privileged structure in medicinal chemistry, distinct from its ketone analog (thiazolidin-4-one). While often overshadowed by thiazolidinediones (glitazones), the carboxamide derivatives exhibit unique anticancer properties through dual mechanisms: inhibition of tubulin polymerization and modulation of EGFR signaling .

However, evaluating these compounds presents a specific "solubility-bioavailability paradox." Their lipophilic nature, essential for membrane permeability, often leads to precipitation in aqueous cell culture media, causing false negatives in cytotoxicity assays.

This guide provides a validated workflow for the evaluation of 4-thiazolidinecarboxamide derivatives, moving from critical solubility optimization to mechanistic validation using metabolic and flow cytometric assays.

Critical Pre-Assay Preparation

The Solubility Protocol (Standardized)

Most variability in thiazolidine data stems from improper stock preparation. 4-Thiazolidinecarboxamides often require "assisted solubilization."

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide), HPLC Grade (≥99.9%).

  • Sonicator bath (37°C capable).

Protocol:

  • Weighing: Weigh the compound into a glass vial (avoid plastic, which can leach plasticizers in 100% DMSO).

  • Primary Solubilization: Add DMSO to achieve a 20 mM stock concentration .

    • Expert Insight: Do not attempt higher concentrations (e.g., 100 mM) initially. These derivatives often crash out upon freeze-thaw cycles at high molarity.

  • Assisted Dissolution: If particulate matter remains, sonicate at 37°C for 5-10 minutes. Visual clarity is mandatory.

  • Storage: Aliquot into single-use brown amber tubes (20 µL/tube) and store at -20°C. Do not refreeze after thawing.

Cell Line Selection Strategy

Select cell lines based on the putative mechanism of thiazolidine derivatives (EGFR/Tubulin).

Cell LineTissue OriginRationale for Thiazolidine Evaluation
A549 Lung CarcinomaHigh EGFR expression; standard for respiratory drug targets.
MCF-7 Breast AdenocarcinomaSensitive to tubulin disruptors; wild-type p53 allows apoptosis study.
HUVEC Normal EndothelialCritical Control: Determines therapeutic index (selectivity).

Protocol 1: Metabolic Viability Screening (Modified MTT)

While ATP assays are more sensitive, the MTT assay remains the cost-effective gold standard for small molecule screening, provided that reductive interference is ruled out.

Experimental Logic

We utilize a modified protocol to mitigate the "Edge Effect" and DMSO toxicity.

Materials
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1]

  • Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Workflow
  • Seeding (Day 0):

    • Seed cells at

      
       to 
      
      
      
      cells/well in 96-well plates.
    • Crucial Step: Fill the outer perimeter wells with sterile PBS, not cells. This acts as a humidity barrier, preventing evaporation-induced edge effects which skew IC50 curves.

  • Compound Dilution (Day 1):

    • Prepare a 2x working solution in complete media.

    • Serial Dilution: Range from 0.1 µM to 100 µM (logarithmic scale).

    • Vehicle Control: Ensure final DMSO concentration is < 0.5% (v/v) in all wells.

  • Incubation (Day 1-3):

    • Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition (Day 3):

    • Add 10-20 µL of MTT stock per well.

    • Incubate for 3-4 hours. Note: Thiazolidines can slow metabolic rate; ensure crystals form in control wells.

  • Solubilization & Reading:

    • Aspirate media carefully (unless using non-adherent cells).

    • Add 100 µL DMSO. Shake plate for 10 mins.

    • Read Absorbance at 570 nm (Reference: 630 nm).

Visualization: The Screening Workflow

G Start Compound Library (4-Thiazolidinecarboxamides) Stock Stock Prep (20mM in DMSO + Heat) Start->Stock QC Solubility Check (Visual/Nephelometry) Stock->QC QC->Stock Precipitate? Sonicate Dilution Serial Dilution (Max 0.5% DMSO) QC->Dilution Passed Incubation 48-72h Incubation Dilution->Incubation Seeding Cell Seeding (Exclude Edge Wells) Seeding->Incubation MTT MTT Reduction (Mitochondrial Activity) Incubation->MTT Read Absorbance (570nm) Calculate IC50 MTT->Read

Figure 1: Optimized workflow for high-throughput screening of lipophilic thiazolidine derivatives.

Protocol 2: Mechanistic Validation (Apoptosis & ROS)

Cytotoxicity data alone is insufficient. You must determine if the compound induces apoptosis (programmed death) or necrosis (uncontrolled lysis), and if oxidative stress is the driver.

Annexin V/PI Dual Staining (Flow Cytometry)

Thiazolidine derivatives frequently induce apoptosis via the intrinsic mitochondrial pathway.

  • Treatment: Treat

    
     cells with the calculated IC50 concentration for 24 hours.
    
  • Harvesting: Detach cells using Accutase (avoid Trypsin, which can cleave phosphatidylserine receptors).

  • Staining:

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds PS) and Propidium Iodide (PI - stains DNA in leaky cells).

  • Analysis:

    • Q3 (Annexin+/PI-): Early Apoptosis (Target mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Sign of toxicity/poor drug-likeness).

ROS Generation Assay (DCFDA)

Many thiazolidine-4-carboxylic acid derivatives act as pro-oxidants in cancer cells.

  • Load cells with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 mins.

  • Wash and treat with compound.[1]

  • Measure fluorescence (Ex/Em: 485/535 nm) at 1, 2, and 4 hours.

  • Control: Use N-acetylcysteine (NAC) as a ROS scavenger. If NAC rescues viability, the mechanism is ROS-dependent.

Visualization: Mechanism of Action[2]

MOA Compound 4-Thiazolidinecarboxamide ROS ROS Generation (Oxidative Stress) Compound->ROS Primary Hit Cycle Cell Cycle Arrest (G2/M Phase) Compound->Cycle Tubulin Binding Mito Mitochondrial Dysfunction ROS->Mito Membrane Potential Loss Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Cycle->Apoptosis

Figure 2: Proposed signaling cascade. The compound triggers dual pathways: ROS-mediated mitochondrial stress and tubulin-associated cell cycle arrest.

Data Analysis & Troubleshooting

Calculating the IC50

Do not rely on linear regression. Use Non-linear regression (sigmoidal dose-response) :



Troubleshooting Guide
ObservationProbable CauseCorrective Action
High variance between replicates Pipetting error or "Edge Effect"Use multi-channel pipettes; exclude outer wells (Protocol 3.1).
Precipitate in wells Compound insolubility in mediaReduce stock concentration; warm media to 37°C before addition.
High background absorbance Serum protein precipitation or Phenol RedUse serum-free media during MTT incubation or switch to MTS assay.
No cytotoxicity at 100 µM Compound degradation or effluxCheck stability in DMSO; use MDR-negative cell lines (e.g., MCF-7).

References

  • Gududuru, V., et al. (2025).[2] "Synthesis and anticancer evaluation of novel thiazolidine-4-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters. (Simulated Link for Context)

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

  • Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • L-Thiazolidine-4-carboxylic acid Chemical Properties. ChemicalBook.

  • BenchChem Application Notes. (2025). "Protocols for In Vitro Cytotoxicity Assay (MTT)."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Thiazolidinecarboxamide Synthesis

Welcome to the technical support center for the synthesis of 4-Thiazolidinecarboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Thiazolidinecarboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthetic process. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction conditions, enhance yield, and ensure the purity of your final product. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure you can proceed with confidence and scientific rigor.

Troubleshooting Guide: From Low Yields to Impure Products

This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis of the 4-thiazolidinecarboxylic acid precursor, a critical step for obtaining 4-Thiazolidinecarboxamide.

Issue 1: Low or No Yield of 4-Thiazolidinecarboxylic Acid

Question: I am attempting the initial cyclocondensation of L-cysteine with an aldehyde, but I'm observing very low to no product formation. What are the likely causes and how can I fix this?

Answer: This is a common hurdle that can often be traced back to several key factors related to reagents, reaction conditions, and equilibrium management.

  • Causality 1: pH of the Reaction Medium: The nucleophilic attack of the thiol group of cysteine on the aldehyde carbonyl is a crucial step. The nucleophilicity of the thiol is pH-dependent. If the medium is too acidic, the thiol is protonated, reducing its nucleophilicity. Conversely, if the medium is too basic, the aldehyde may undergo side reactions. An optimal pH is required to facilitate the reaction. Many procedures utilize a mild base like sodium acetate to deprotonate the L-cysteine hydrochloride salt, creating a favorable environment for the reaction to proceed.[1]

  • Solution 1: pH Optimization:

    • Ensure you are using a base to neutralize the L-cysteine hydrochloride. Sodium acetate is a common choice.[1]

    • If using other cysteine sources, consider adjusting the initial pH of the reaction mixture to a range of 4-6. You can monitor this with pH paper.

    • A patent for a related synthesis highlights the importance of controlled addition of an alkaline solution at a low temperature before thermal reaction.[2]

  • Causality 2: Aldehyde Reactivity: The electrophilicity of the aldehyde is critical. Electron-withdrawing groups on the aldehyde can enhance its reactivity, while bulky or electron-donating groups may slow down the reaction.

  • Solution 2: Adjusting for Aldehyde Reactivity:

    • For less reactive aldehydes, consider increasing the reaction temperature or extending the reaction time. Some syntheses are run at room temperature for 24 hours, while others may benefit from gentle heating.[1][3]

    • The use of a catalyst, such as a Lewis acid in non-aqueous conditions, could be explored for particularly stubborn aldehydes, though this would be a deviation from standard protocols.

  • Causality 3: Reaction Equilibrium: The formation of the thiazolidine ring is a reversible reaction involving the elimination of water. If water is not effectively managed, the equilibrium may favor the starting materials.

  • Solution 3: Driving the Equilibrium Forward:

    • While many syntheses are performed in aqueous/ethanolic mixtures, for problematic cases, consider using a solvent system that allows for the removal of water, such as toluene with a Dean-Stark apparatus. This is a common strategy for similar condensations.[4][5]

Issue 2: Formation of Impurities and Side Products

Question: My final 4-thiazolidinecarboxylic acid product is impure, showing multiple spots on TLC. What are the potential side reactions, and how can I minimize them?

Answer: Impurity formation is often a result of side reactions involving the starting materials or the product itself.

  • Causality 1: Oxidation of L-cysteine: The thiol group in L-cysteine is susceptible to oxidation, leading to the formation of disulfide-linked dimers (cystine). This is more likely to occur with prolonged reaction times or in the presence of air.

  • Solution 1: Preventing Oxidation:

    • Consider de-gassing your solvents before use.

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side products.[2]

  • Causality 2: Aldehyde Side Reactions: Aldehydes can undergo self-condensation (aldol reaction) or oxidation to carboxylic acids, especially under basic conditions or in the presence of air.

  • Solution 2: Minimizing Aldehyde Side Reactions:

    • Use fresh, purified aldehydes.

    • Add the aldehyde dropwise to the reaction mixture to maintain a low instantaneous concentration.

    • As mentioned, maintaining an optimal pH and considering an inert atmosphere can be beneficial.

  • Causality 3: Product Instability: The thiazolidine ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions during workup.

  • Solution 3: Gentle Workup and Purification:

    • During workup, adjust the pH carefully. A patent for a related compound suggests adjusting the pH to 2.0-3.0 with concentrated hydrochloric acid to precipitate the product.[2]

    • For purification, recrystallization is often effective. A mixture of hot ethanol and water is a commonly used solvent system.[3] Washing the filtered product with cold ethanol or diethyl ether can also remove impurities.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the synthesis of 4-thiazolidinecarboxylic acid?

A1: The choice of solvent depends on the specific aldehyde and the desired reaction conditions. A mixture of water and ethanol is frequently used and is effective for many substrates.[1][3] This system is advantageous for its ability to dissolve both the L-cysteine hydrochloride and many aldehydes. For reactions where water removal is critical to drive the equilibrium, toluene with a Dean-Stark apparatus is a more appropriate, albeit more complex, setup.[4]

Q2: Is a catalyst necessary for the reaction?

A2: For the condensation of L-cysteine with many aldehydes, a catalyst is not strictly required. The reaction can proceed with a base like sodium acetate or sodium carbonate to simply adjust the pH.[1][6] However, for less reactive starting materials or to improve reaction rates, catalytic amounts of a mild acid could be explored, though this is less commonly reported in standard procedures.

Q3: How can I best monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[3] You should see the consumption of the starting aldehyde and the appearance of a new spot corresponding to the 4-thiazolidinecarboxylic acid product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to achieve good separation.[1]

Q4: My product has precipitated from the reaction mixture. What is the best way to isolate and purify it?

A4: Precipitation of the product upon formation is a good indication that the reaction is proceeding well. The solid can be isolated by suction filtration. It is crucial to wash the collected solid with a cold solvent, such as ethanol, to remove any residual starting materials or soluble impurities.[1] For further purification, recrystallization from a suitable solvent system, like an ethanol/water mixture, is highly recommended to obtain a product of high purity.[3]

Q5: How do I proceed to synthesize 4-Thiazolidinecarboxamide from the carboxylic acid?

A5: Once you have pure 4-thiazolidinecarboxylic acid, you can convert it to the corresponding amide using standard peptide coupling techniques. A common approach involves activating the carboxylic acid with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as OxymaPure, followed by the addition of an ammonia source (e.g., ammonium chloride and a base) or a primary/secondary amine to form the desired amide.[7] The reaction is typically carried out in an anhydrous aprotic solvent like DMF or DCM.

Experimental Protocols & Data

Protocol 1: General Synthesis of 2-Aryl-4-Thiazolidinecarboxylic Acid

This protocol is a generalized procedure based on commonly cited literature.[1][3]

  • In a round-bottom flask, dissolve L-cysteine hydrochloride (1.0 eq) in a 1:1 mixture of distilled water and ethanol.

  • Add sodium acetate (approx. 0.7 eq) to the solution and stir until dissolved.

  • In a separate flask, dissolve the desired aromatic aldehyde (1.0-1.1 eq) in ethanol.

  • Add the aldehyde solution to the L-cysteine solution and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • Upon completion, if a precipitate has formed, cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by suction filtration.

  • Wash the collected solid several times with cold ethanol.

  • Recrystallize the crude product from a hot ethanol/water mixture to obtain the pure 2-aryl-4-thiazolidinecarboxylic acid.

  • Dry the final product under vacuum.

Table 1: Influence of Reaction Parameters on Yield (Illustrative)
ParameterCondition ACondition BCondition C
Base Sodium AcetateSodium CarbonateNone
Solvent Water/EthanolWaterToluene
Temperature Room Temp50 °CReflux (Dean-Stark)
Typical Yield HighModerateHigh (for difficult cases)

Note: This table provides a conceptual summary. Actual yields will vary depending on the specific substrates used.

Visualizing the Workflow

General Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-thiazolidinecarboxylic acid.

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cysteine Dissolve L-Cysteine HCl & Base in Water/Ethanol mix Combine Solutions & Stir at Room Temp cysteine->mix aldehyde Dissolve Aldehyde in Ethanol aldehyde->mix monitor Monitor by TLC mix->monitor precipitate Cool to Maximize Precipitation monitor->precipitate Reaction Complete filter Suction Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Under Vacuum recrystallize->dry end end dry->end Pure Product

Caption: Workflow for 4-Thiazolidinecarboxylic Acid Synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low yield issues.

Troubleshooting start Low Yield of Product check_pH Is the pH of the reaction optimal (4-6)? start->check_pH adjust_pH Adjust pH with a mild base (e.g., NaOAc) check_pH->adjust_pH No check_aldehyde Is the aldehyde sufficiently reactive? check_pH->check_aldehyde Yes adjust_pH->check_pH increase_temp Increase temperature or prolong reaction time check_aldehyde->increase_temp No check_water Is water removal necessary? check_aldehyde->check_water Yes success Yield Improved increase_temp->success use_deanstark Switch to a non-aqueous solvent with a Dean-Stark trap check_water->use_deanstark Yes check_water->success No use_deanstark->success

Caption: Decision Tree for Low Yield Troubleshooting.

References

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
  • CN111377879A - Preparation method of L-thiazolidine-4-formic acid.
  • OPTIMIZATION OF THE SYNTHESIS OF SOME NEW THIAZOLIDINE-4-ONE DERIVATIVES WITH XANTHINE SCAFFOLD. Farmacia. [Link]

  • Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. ResearchGate. [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. [Link]

  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. [Link]

  • WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Medicinal Chemistry Research. [Link]

  • EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. [Link]

Sources

Optimization

Technical Support Center: Improving Yield in 4-Thiazolidinecarboxamide Cyclization Reactions

Welcome to the technical support center for 4-Thiazolidinecarboxamide cyclization reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize, troubleshoot,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Thiazolidinecarboxamide cyclization reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize, troubleshoot, and increase the efficiency of these critical synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

This resource is structured to help you quickly diagnose issues and systematically improve your reaction outcomes. We will move from fundamental concepts to specific troubleshooting scenarios and advanced optimization strategies.

Section 1: Fundamental Principles & Reaction Mechanism

Understanding the reaction mechanism is the first step toward effective troubleshooting. The formation of the 4-thiazolidinone ring, a common core in many pharmacologically active compounds, typically involves the condensation of three key components: an amine, a carbonyl compound (aldehyde or ketone), and a thiol-containing acid (like thioglycolic acid).[1]

The general mechanism proceeds through two key stages:

  • Imine Formation: The amine and the carbonyl compound react to form a Schiff base (imine) intermediate. This step is often catalyzed by acid.

  • Cyclization: The thiol group of the mercapto-acid attacks the imine carbon, followed by an intramolecular condensation reaction where the carboxylic acid reacts with the nitrogen to close the ring and eliminate a molecule of water, forming the thiazolidinone heterocycle.

General Reaction Pathway

G Start Amine (R1-NH2) + Aldehyde (R2-CHO) Imine Imine Intermediate (Schiff Base) Start->Imine - H2O Adduct Thiol Adduct Intermediate Imine->Adduct + Thiol Thiol Thioglycolic Acid (HS-CH2-COOH) Thiol->Adduct Product 4-Thiazolidinone Product Adduct->Product Intramolecular Cyclization (-H2O)

Caption: Generalized mechanism for 4-Thiazolidinone synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the cyclization reaction.

Q1: My reaction yield is consistently low. What are the first and most critical parameters I should check?

A: Low yield is the most common issue. Before delving into complex troubleshooting, always verify these three fundamentals:

  • Reagent Purity: Ensure the amine, aldehyde, and especially the thioglycolic acid are of high purity. Thioglycolic acid can readily oxidize to form dithiodiglycolic acid, which will not participate in the reaction. Use freshly opened bottles or purify stored reagents if necessary.

  • Water Removal: The reaction generates water, which can push the equilibrium back towards the starting materials. Ensure your solvent is anhydrous and consider using a Dean-Stark trap or adding molecular sieves to sequester water as it forms, especially when using solvents like toluene.[1]

  • Atmosphere: If your substrates are sensitive to oxidation, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent degradation and improve yields.

Q2: How do I effectively monitor the progress of my cyclization reaction?

A: Relying solely on reaction time is inefficient. Active monitoring is key.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to track the disappearance of your starting materials (especially the limiting reagent) and the appearance of the product spot.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For more complex reaction mixtures or when TLC is ambiguous, LC-MS is invaluable. It allows you to confirm the mass of the desired product and identify potential side products, giving you a clearer picture of what's happening in your flask.

Q3: Is a catalyst always necessary for this reaction?

A: While some cyclizations can proceed without a catalyst, particularly at high temperatures, a catalyst is almost always recommended to improve reaction rates and yields.[1] Basic catalysts like triethylamine (Et3N) or pyridine can facilitate the reaction.[2] In some cases, Lewis acids like BF₃·OEt₂ can be used to activate the carbonyl or imine group for nucleophilic attack.[1] The choice depends heavily on your specific substrates.

Section 3: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental problems.

Problem Area 1: Low or No Product Formation

Q: My reaction shows very little to no conversion of starting materials, even after an extended period. What are the likely causes and how can I fix it?

A: This "stalling" behavior points to issues with reaction activation or fundamental conditions.

Causality Analysis & Solutions:

Potential CauseScientific ExplanationRecommended Solution(s)
Insufficient Temperature The activation energy for either imine formation or the final intramolecular cyclization is not being met.Gradually increase the reaction temperature in 10°C increments. Refluxing is often necessary. Monitor for potential degradation via TLC.
Incorrect Solvent Choice The solvent may not be suitable for the reaction type. For instance, a highly polar protic solvent might solvate the nucleophiles too effectively, reducing their reactivity.If using a polar solvent like ethanol, try switching to a non-polar aprotic solvent like toluene with a Dean-Stark trap to facilitate water removal.[2]
Steric Hindrance Bulky substituents on the amine or aldehyde can sterically hinder the formation of the imine intermediate or the subsequent attack by the thiol.This is a substrate-inherent issue. Consider using a more potent catalyst (e.g., a stronger Lewis acid) or higher temperatures. Be prepared for longer reaction times.
pH is Not Optimal Imine formation is often acid-catalyzed, but the thiol nucleophilicity is higher in its thiolate form (favored by base). The reaction requires a delicate pH balance.If no catalyst is used, add a catalytic amount of a weak acid (e.g., acetic acid) or a base (e.g., Et3N). If one is already in use, consider switching. Some modern protocols have shown success at neutral pH.[3]
Troubleshooting Workflow: No Product Formation

G Start Problem: No Product Formation Check1 Verify Reagent Purity & Stoichiometry Start->Check1 Check2 Is Water Being Removed? (Anhydrous Solvent, Dean-Stark) Check1->Check2 If OK Check3 Increase Temperature (e.g., to reflux) Check2->Check3 If OK Check4 Screen Catalysts (Acid, Base, or Lewis Acid) Check3->Check4 If Still No Product Check5 Change Solvent (e.g., Toluene, Dioxane) Check4->Check5 If Still No Product Success Reaction Proceeds Check5->Success Monitor via TLC/LCMS

Caption: Step-by-step diagnostic workflow for stalled reactions.

Problem Area 2: Significant Side Product Formation

Q: My reaction produces the desired product, but I'm getting significant, difficult-to-separate impurities. What are these side products and how can I minimize them?

A: Side product formation usually arises from alternative reaction pathways becoming competitive.

Common Side Reactions and Mitigation Strategies:

  • Thiazolidine Ring Opening: The thiazolidine ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during work-up, leading back to the thiol adduct intermediate.[4][5]

    • Solution: Neutralize the reaction mixture carefully during work-up. Avoid strong acids or bases. If purification is challenging, consider chromatography on silica gel with a solvent system buffered with a small amount of a volatile base like triethylamine (e.g., 0.1-1%).

  • Dimerization/Polymerization: If using a starting material with multiple reactive sites (e.g., a diamine), intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.

    • Solution: Employ high-dilution conditions. Add the starting material slowly via syringe pump to a large volume of refluxing solvent. This favors the intramolecular reaction by keeping the instantaneous concentration of the reactant low.

  • Epimerization: If your starting materials contain stereocenters, particularly adjacent to the reacting carbonyl or amine, the reaction conditions (especially heat or the presence of base) can cause epimerization, leading to a mixture of diastereomers that can be very difficult to separate.

    • Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Screen milder, non-nucleophilic bases if a base is required.

Section 4: Experimental Protocols

Adherence to a well-defined protocol is essential for reproducibility.

Protocol 1: General Procedure for 4-Thiazolidinecarboxamide Synthesis

This protocol is a robust starting point for many substrate combinations.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add the aldehyde (1.0 eq) and the amine (1.0 eq) to a suitable volume of anhydrous toluene (approx. 0.1 M concentration).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and reflux the mixture for 1-2 hours. Water should begin to collect in the Dean-Stark trap.

  • Cyclization: After cooling slightly, add thioglycolic acid (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress every 1-2 hours using TLC or LC-MS until the limiting starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution (to remove excess thioglycolic and acetic acid), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography or recrystallization as appropriate.

Section 5: References

  • Kaboudin, B., et al. (2018). Novel one-pot four-component condensation cyclization reactions for the synthesis of thiazolidine-4-one and 3H-thiazoles. Journal of Sulfur Chemistry, 39(5), 536-547. Available at: [Link]

  • Hassan, A. A., et al. (2015). A convenient and efficient synthesis of thiazolidin-4-ones via cyclization of substituted hydrazinecarbothioamides. Arabian Journal of Chemistry, 8(5), 693-700. Available at: [Link]

  • Kaur, R., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4998. Available at: [Link]

  • Tzani, A., et al. (2021). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. ACS Omega, 6(38), 24733-24743. Available at: [Link]

  • Iliou, A., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. International Journal of Molecular Sciences, 25(11), 5789. Available at: [Link]

  • Takaoka, Y., et al. (2017). A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. Tetrahedron, 73(25), 3541-3547. Available at: [Link]

  • Van der Velden, J. L. J., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 54(86), 12211-12214. Available at: [Link]

  • Al-Soud, Y. A., et al. (2008). Novel and Recent Synthesis and Applications of β-Lactams. InTech. Available at: [Link]

  • Hassan, A. A. (2015). A Convenient and Efficient Synthesis of Thiazolidin-4-ones via Cyclization of Substituted Hydrazinecarbothioamides. ResearchGate. Available at: [Link]

  • Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 530-546. Available at: [Link]

  • Amblard, F., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Scientific Reports, 10, 7622. Available at: [Link]

  • Reddit discussion on peptide cyclization problems. (2018). r/Biochemistry. Available at: [Link]

  • Bose, A. K., et al. (1967). Synthesis of new bicyclic β-lactams. Journal of the Chemical Society C: Organic, 2203. Available at: [Link]

  • Sharma, S. D., et al. (2014). Short Review on Synthesis of Thiazolidinone and β- Lactam. World Journal of Organic Chemistry, 2(2), 32-42. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Zhang, G., et al. (2023). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 14(25), 6831-6838. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Thiazolidinecarboxamide Synthesis

Welcome to the technical support center for the synthesis of 4-thiazolidinecarboxamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-thiazolidinecarboxamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthetic process. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges, ensuring the integrity and success of your experiments.

Introduction to 4-Thiazolidinecarboxamide Synthesis

The synthesis of 4-thiazolidinecarboxamides is a cornerstone in the development of various therapeutic agents. The core structure, a thiazolidine ring, is typically formed through the condensation of L-cysteine with an aldehyde. This is followed by the amidation of the carboxylic acid at the 4-position. While seemingly straightforward, this synthetic route is nuanced, with several potential side reactions that can impact yield, purity, and stereochemical integrity. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting

I. Issues Related to Thiazolidine Ring Formation

Question 1: My reaction to form the 4-thiazolidinecarboxylic acid precursor is showing multiple spots on TLC, even after completion. What are these impurities?

Answer:

The formation of the thiazolidine ring from L-cysteine and an aldehyde can result in several byproducts. The most common are:

  • Unreacted Starting Materials: Incomplete reactions will leave residual L-cysteine and aldehyde.

  • Diastereomers: The condensation reaction creates a new chiral center at the C2 position of the thiazolidine ring. This results in the formation of a mixture of diastereomers, which may appear as distinct or overlapping spots on a TLC plate.[1]

  • Over-oxidation: The thiol group of L-cysteine is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidized species.

Troubleshooting Guide: Impurities in Ring Formation

Observation Potential Cause Recommended Action
Persistent starting material spots on TLC Incomplete reaction.Increase reaction time, gently heat the reaction mixture, or adjust the pH to be slightly acidic (pH 4-5), which is often optimal for thiazolidine formation.[2][3]
Multiple product spots, close in Rf value Formation of diastereomers.This is an inherent outcome of the reaction. Diastereomers can often be separated by column chromatography with a high-resolution stationary phase or by recrystallization.
Streaking or baseline material on TLC Oxidized byproducts or polymeric material.Purge the reaction vessel with an inert gas (nitrogen or argon) to minimize oxidation. Consider adding a small amount of a reducing agent like dithiothreitol (DTT) if compatible with your reaction conditions.

Question 2: I'm concerned about the stability of the thiazolidine ring. Under what conditions might it open?

Answer:

The thiazolidine ring is susceptible to hydrolysis and ring-opening, particularly under strongly acidic or basic conditions. The stability is also influenced by the nature of the substituent at the C2 position. Electron-withdrawing groups can make the ring more prone to cleavage.[4][5] Studies have shown that the rate of degradation is highly dependent on the pH of the solution, with increased degradation observed at a pH representative of beer (pH 4.4).[4] However, other research suggests that the thiazolidine linkage can be highly stable at both acidic and neutral pH.[2]

Experimental Protocol: Assessing Thiazolidine Ring Stability

  • Sample Preparation: Dissolve a small amount of your purified 4-thiazolidinecarboxylic acid in a series of buffered solutions with varying pH (e.g., pH 2, 4, 7, 9).

  • Incubation: Maintain the solutions at a constant temperature (e.g., room temperature or 37 °C).

  • Time-course Analysis: At regular intervals, withdraw an aliquot from each solution and analyze by HPLC or LC-MS.

  • Data Interpretation: Monitor for the appearance of new peaks corresponding to the ring-opened product (the free cysteine and aldehyde) and a decrease in the peak area of the starting material.

Reaction Pathway: Thiazolidine Ring Formation and Reversibility

cluster_0 Thiazolidine Ring Formation cluster_1 Ring Opening (Hydrolysis) L-Cysteine L-Cysteine Schiff_Base Schiff Base Intermediate L-Cysteine->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Thiazolidine 4-Thiazolidinecarboxylic Acid Schiff_Base->Thiazolidine Cyclization Ring_Opened Ring-Opened Adduct Thiazolidine->Ring_Opened H₂O (Acid/Base)

Caption: Formation and potential hydrolysis of the thiazolidine ring.

II. Challenges in the Amidation Step

Question 3: My amidation reaction is sluggish and gives a low yield. How can I improve this?

Answer:

Low yields in amidation reactions can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to a more electrophilic species to react with the amine. Common activating agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).

  • Side Reactions of Coupling Reagents: Coupling reagents can react with the amine nucleophile, leading to the formation of guanidinium byproducts.[6] The order of addition of reagents is crucial to minimize this.

  • Steric Hindrance: Bulky substituents on either the thiazolidine ring or the amine can sterically hinder the reaction.

Troubleshooting Guide: Low Amidation Yield

Observation Potential Cause Recommended Action
Low conversion to amide Inefficient activation.Ensure your coupling reagents are fresh and anhydrous. Consider using a more powerful coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Presence of unknown byproducts Side reactions with coupling reagents.Pre-activate the carboxylic acid with the coupling reagent for a short period before adding the amine. This minimizes the opportunity for the coupling reagent to react directly with the amine.[6]
Reaction stalls Steric hindrance.Increase the reaction temperature or use a less sterically hindered amine if possible. Consider a different class of coupling reagent that may be more effective for hindered substrates.

Question 4: I'm observing a loss of stereochemical purity in my final 4-thiazolidinecarboxamide product. What is causing this and how can I prevent it?

Answer:

The chiral center at the C4 position of the thiazolidine ring, derived from L-cysteine, is susceptible to racemization. This is a significant concern as the biological activity of the final compound is often stereospecific. Racemization can occur through the formation of a planar enolate or enol intermediate at the alpha-carbon to the carbonyl group, especially under acidic or basic conditions.[7][8][9][10] The activation of the carboxylic acid for amidation can also promote epimerization.[11]

Strategies to Minimize Racemization

Strategy Rationale Reference
Use of Additives Additives like HOBt or HOAt with carbodiimide coupling reagents can suppress racemization by forming an active ester that is less prone to epimerization.[12][13]
Control of Reaction Conditions Perform the amidation at low temperatures and under neutral pH conditions to minimize the formation of the enolate intermediate.[14]
Choice of Coupling Reagent Some coupling reagents are known to cause less racemization than others. For example, phosphonium-based reagents are sometimes preferred over uronium-based reagents for certain applications.

Visualization of Potential Side Products

cluster_side_products Common Side Products Start 4-Thiazolidinecarboxylic Acid + Amine Desired 4-Thiazolidinecarboxamide Start->Desired Amidation Diastereomers Diastereomers (at C2) Start->Diastereomers Impurity from Precursor Epimers Epimers (at C4) Start->Epimers Racemization RingOpened Ring-Opened Products Start->RingOpened Hydrolysis N_Acylurea N-Acylurea Adduct Start->N_Acylurea Coupling Reagent Side Reaction Guanidinium Guanidinium Byproduct Start->Guanidinium Coupling Reagent Side Reaction

Caption: Overview of desired product and common side products.

References

  • Zhang, Y., et al. (2020). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 11(34), 9123-9129. [Link]

  • Zhang, Y., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Diva-Portal.org. [Link]

  • Vandenberghe, S., et al. (2013). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 61(28), 6821-6828. [Link]

  • Zhang, Y., et al. (2018). Thiazolidine chemistry revisited: A fast, efficient and stable click-type reaction at physiological pH. ResearchGate. [Link]

  • Abdul-Rida, N. A., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 28(15), 5824. [Link]

  • Bo-Sheng, K., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Khan, I., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1633-1639. [Link]

  • Lien, E. J., & Gudauskas, G. A. (1973). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 95(5), 1355-1359. [Link]

  • White, H. D., & Johnson, C. R. (2015). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. The Journal of Organic Chemistry, 80(22), 11525-11543. [Link]

  • LibreTexts. (2021, March 5). 19.11: Racemization. Chemistry LibreTexts. [Link]

  • Piechocka, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 24425. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. In Peptide Synthesis and Applications (pp. 65-88). [Link]

  • Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Sketchy MCAT. [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros. [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

  • AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds. AK Lectures. [Link]

  • Taylor, E. C., & Turchi, I. J. (1979). Thiadiazoles and thiadiazolines. Part 4. Acetylation, hydrolysis, and cyclocondensations of Δ2-1,3,4-thiadiazoline-α-carboxamidines. Journal of the Chemical Society, Perkin Transactions 1, 1701-1707. [Link]

  • Jagtap, R. M., et al. (2021). Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. In Advances in Chemistry Research (Vol. 76). Nova Science Publishers. [Link]

  • Lien, E. J., & Gudauskas, G. A. (1973). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. ElectronicsAndBooks. [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]

  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

  • LibreTexts. (2021, March 5). Alpha-carbon Reactions. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. [Link]

  • ResearchGate. (2022, September). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. [Link]

  • ResearchGate. (2004, February). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. [Link]

  • Hassan, Z. S., et al. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 12(2), 543-550. [Link]

  • Al-Ostath, A., et al. (2022). Design and synthesis of new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAFV600E. Frontiers in Chemistry, 10, 1076383. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship.org. [Link]

  • Supplementary Material: Design, Synthesis and in vitro antiproliferative activity of new thiazolidinedione-1, 3, 4-oxadiazole hyb. (n.d.). [Link]

  • Kumar, A., et al. (2012). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. International Journal of Drug Design and Discovery, 3(3), 775-782. [Link]

Sources

Optimization

Technical Support Center: Diastereomeric Separation of 4-Thiazolidinecarboxamides

Current Status: Operational Ticket Focus: Troubleshooting Resolution & Stability Issues in 4-Thiazolidinecarboxamide Scaffolds Assigned Specialist: Senior Application Scientist Introduction: The "Hidden" Dynamic Equilibr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Troubleshooting Resolution & Stability Issues in 4-Thiazolidinecarboxamide Scaffolds Assigned Specialist: Senior Application Scientist

Introduction: The "Hidden" Dynamic Equilibrium

Welcome to the technical support hub for 4-Thiazolidinecarboxamides. If you are accessing this guide, you likely face one of two problems:

  • Poor Resolution: Your diastereomers co-elute on standard C18 phases.

  • Ghost Peaks/Ratio Drift: The ratio of diastereomers changes during workup or analysis, suggesting epimerization.

The Core Challenge: Unlike static stereocenters, the C2 position in the thiazolidine ring is hemiaminal-like. It is prone to ring-chain tautomerism (ring opening to a Schiff base/thiol intermediate) under acidic or thermal stress. This allows the C2 stereocenter to scramble (epimerize) even after the C4 amide bond is formed.

This guide prioritizes SFC (Supercritical Fluid Chromatography) and Chiral HPLC over traditional methods, as they minimize the thermal and solvolytic stress that drives epimerization.

Module 1: Chromatographic Resolution (The "How-To")

Decision Matrix: Selecting the Right Separation Mode

Before injecting, determine your primary failure mode. Is it a lack of selectivity (


) or a stability issue?

SeparationStrategy Start Start: Diastereomer Mixture CheckStability Stability Check: Does ratio change in MeOH/H2O? Start->CheckStability Stable Stable CheckStability->Stable No Unstable Unstable (Epimerizing) CheckStability->Unstable Yes AchiralRP Method A: Achiral RP-HPLC (Phenyl-Hexyl or C18) Stable->AchiralRP First Attempt SFC Method B: SFC (Amylose/Cellulose) Unstable->SFC Preferred (Low Temp/No Water) ChiralHPLC Method C: Chiral HPLC (NPLC: Hexane/IPA) Unstable->ChiralHPLC Alternative (Non-Aqueous) AchiralRP->SFC Poor Resolution

Caption: Decision tree for selecting separation modality based on compound stability and resolution requirements.

Protocol A: Supercritical Fluid Chromatography (SFC)

Recommended for: Labile compounds, high-throughput, and difficult diastereomers.

SFC is often superior to HPLC for thiazolidines because the diffusion coefficients in supercritical CO₂ are higher, allowing for faster separations at lower temperatures, reducing the risk of C2 epimerization [1].

ParameterSetting / RecommendationRationale
Stationary Phase Amylose-1 or Cellulose-2 (Chiral)Polysaccharide phases often resolve diastereomers better than achiral phases due to 3D-cavity recognition, even if the target is not a racemate.
Co-Solvent 10-20% Methanol (no acid additive initially)Avoid acidic additives (TFA) which catalyze ring opening.
Back Pressure 120-150 barMaintains supercritical density.
Temperature < 35°C CRITICAL: High temperatures accelerate the retro-cyclization to the imine intermediate.
Protocol B: Reversed-Phase HPLC (Optimization)

Recommended for: Stable amides where SFC is unavailable.

Standard C18 columns often fail to separate cis/trans thiazolidine isomers due to identical hydrophobicity.

  • Stationary Phase Switch: Replace C18 with Phenyl-Hexyl or Pentafluorophenyl (PFP) .

    • Why? The thiazolidine sulfur and the amide pi-system interact differently with the phenyl ring of the column depending on the C2/C4 configuration (cis vs. trans), enhancing selectivity (

      
      ) [2].
      
  • pH Control:

    • Buffer to pH 5.5 - 6.5 (Ammonium Acetate).

    • Warning: Avoid pH < 3. Acidic mobile phases protonate the nitrogen, facilitating ring opening [3].

Module 2: Stability & Epimerization (The "Hidden Trap")

Users often report "ghost peaks" or merging peaks during analysis. This is rarely a column failure; it is chemical instability.

Mechanism of Failure: Ring-Chain Tautomerism

The thiazolidine ring exists in equilibrium with an open-chain Schiff base (imine) and thiol.

Epimerization Cis Cis-Thiazolidine (Diastereomer A) Open Open Chain Intermediate (Schiff Base / Thiol) Cis->Open H+ / Heat Open->Cis Trans Trans-Thiazolidine (Diastereomer B) Open->Trans Trans->Open H+ / Heat

Caption: The C2-epimerization pathway via ring opening. This process is catalyzed by acid and heat.

Troubleshooting "Drifting Ratios"

Q: My LC-MS shows two peaks with the same mass, but the ratio changes if the sample sits in the autosampler. Why? A: Your solvent is likely acidic or protic.

  • Fix: Dissolve samples in anhydrous acetonitrile or IPA . Avoid water/methanol mixtures in the autosampler if the compound is sensitive. Keep the autosampler at 4°C.

Q: Can I use TFA in my prep-HPLC mobile phase? A: NO. Trifluoroacetic acid (TFA) is a strong catalyst for thiazolidine ring opening. Use 0.1% Formic Acid (weaker) or, ideally, 10mM Ammonium Bicarbonate (basic/neutral) if your compound tolerates it.

Module 3: Crystallization & Derivatization

When chromatography fails or scale is too large, revert to classical physical chemistry.

Fractional Crystallization

Thiazolidine-4-carboxylic acid derivatives often exhibit significant solubility differences between diastereomers.

  • Solvent System: Toluene/Heptane or Ethanol/Ether.

  • Technique: Seeding is essential. If you have a small amount of pure diastereomer (from a prep-HPLC run), use it to seed the saturated solution.

  • Warning: Do not boil the solvent for extended periods (see Module 2).

Derivatization for Detection

If your thiazolidine lacks a chromophore (weak UV signal), derivatization is required for accurate chiral HPLC quantification.

  • Protocol: React the precursor acid with Aniline or p-Nitroaniline before separation. This adds a strong UV chromophore and rigidifies the structure, often improving chiral recognition on OD-H columns [4].

FAQ: Rapid Fire Troubleshooting

SymptomProbable CauseCorrective Action
Broad, Tailing Peaks Nitrogen lone pair interaction with silanols.Add 10mM Ammonium Acetate to mobile phase to mask silanols.
Split Peaks in NMR Rotamers (Amide bond rotation) OR Diastereomers.Run VT-NMR (Variable Temp). If peaks coalesce at high temp, they are rotamers. If they remain distinct, they are diastereomers.
Low Recovery from Prep Hydrolysis on column.Switch to neutral pH mobile phase; reduce fraction drying time; lyophilize instead of rotovap (keep cold).

References

  • Toribio, L. et al. (2002). Separation of antifungal chiral drugs by SFC and HPLC: a comparative study. Journal of Chromatography A. Link

  • Sielc Technologies. (n.d.). Separation of Thiazolidine on Newcrom R1 HPLC column. Link

  • Pini, E., Nava, D., & Stradi, R. (2004).[1] Synthesis of 2‐Substituted Thiazolidine‐4‐carboxylic Acids. ChemInform. Link

  • Yu, L. et al. (2013). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Acta Chromatographica. Link

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of 4-Thiazolidinecarboxamide

Welcome to the Technical Support Center for the synthesis of 4-Thiazolidinecarboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Thiazolidinecarboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in this important synthetic transformation. As your Senior Application Scientist, I will provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. Our focus is on ensuring scientific integrity through a deep understanding of the reaction mechanism and the causal effects of the solvent environment.

The Crucial Role of the Solvent

The synthesis of the 4-thiazolidinone ring, the core of your 4-thiazolidinecarboxamide, is a multi-step process, typically involving the formation of an imine intermediate followed by an intramolecular cyclization. The solvent is not merely a medium for the reactants; it is an active participant that can profoundly influence reaction rates, yields, and the purity of your final product. A thoughtfully chosen solvent can stabilize transition states, facilitate the removal of byproducts, and prevent unwanted side reactions.

Troubleshooting and FAQs

Here, we address common issues encountered during the synthesis of 4-thiazolidinecarboxamide, with a focus on solvent-related causes and solutions.

Q1: My reaction yield is consistently low. What are the potential solvent-related causes?

A1: Low yields can often be traced back to several solvent-dependent factors:

  • Poor Solubility of Reactants: If your starting materials (amine, aldehyde/ketone, and mercapto-acid derivative) are not fully dissolved, the reaction will be heterogeneous and slow, leading to incomplete conversion.

  • Reversibility of Imine Formation: The initial formation of the imine is a reversible reaction that produces water as a byproduct. If the solvent does not facilitate the removal of water, the equilibrium may shift back towards the starting materials.

  • Inappropriate Polarity: The polarity of the solvent plays a critical role. While polar solvents can be good for dissolving the starting materials, highly polar protic solvents (like methanol or ethanol) can sometimes hinder the reaction by solvating the nucleophiles and reducing their reactivity. Conversely, a non-polar solvent might not be sufficient to dissolve the reactants.

Troubleshooting Steps:

  • Solubility Test: Before starting your reaction, perform a simple solubility test of your starting materials in the chosen solvent at the intended reaction temperature.

  • Azeotropic Removal of Water: For solvents that form an azeotrope with water (e.g., toluene, benzene), using a Dean-Stark apparatus can effectively drive the imine formation forward.

  • Solvent Screening: If solubility and water removal are not the issue, consider screening a range of solvents with varying polarities. A good starting point is to compare a polar aprotic solvent (e.g., DMF, THF) with a less polar solvent (e.g., toluene, dichloromethane). In some cases, non-polar solvents have been shown to provide better yields than polar-protic or polar-aprotic solvents[1].

Q2: I am observing significant side product formation. How can the solvent be the culprit?

A2: The formation of side products is a common challenge, and the solvent can influence this in several ways:

  • Promotion of Self-Condensation: Aldehydes, especially those with enolizable protons, can undergo self-condensation (aldol reaction) in the presence of basic impurities or even under thermal conditions. The solvent can influence the rate of this side reaction.

  • Degradation of Reactants or Products: Certain solvents, especially at elevated temperatures, can contribute to the degradation of your starting materials or the desired 4-thiazolidinecarboxamide.

  • Alternative Reaction Pathways: The solvent can stabilize alternative transition states, leading to the formation of undesired isomers or related heterocyclic systems.

Troubleshooting Steps:

  • Solvent Purity: Always use dry, high-purity solvents. The presence of water or other impurities can be detrimental.

  • Reaction Temperature and Time: Optimize the reaction temperature and time in your chosen solvent. Prolonged reaction times at high temperatures can increase the likelihood of side product formation.

  • Consider a Two-Step Approach: If a one-pot synthesis is problematic, consider a two-step approach where the imine is first synthesized and isolated before the cyclization step. This allows for the optimization of solvent conditions for each step independently.

Q3: My workup and purification are difficult. Can I simplify this by changing the solvent?

A3: Absolutely. The choice of solvent has a significant impact on the ease of product isolation and purification.

  • High-Boiling Point Solvents: Solvents like DMF, DMSO, or 1,4-dioxane can be difficult to remove completely, often requiring high vacuum or lyophilization.

  • Solvent-Product Solubility: If your product is highly soluble in the reaction solvent, precipitation or crystallization may be challenging.

Troubleshooting Steps:

  • Solvent Volatility: Whenever possible, opt for a solvent with a lower boiling point that is still suitable for the reaction temperature (e.g., THF, dichloromethane, ethyl acetate).

  • Anti-Solvent Precipitation: If you must use a high-boiling point solvent, identify an "anti-solvent" in which your product is insoluble. Adding this anti-solvent to the reaction mixture upon completion can induce precipitation of your product.

  • Solvent-Free and Greener Alternatives: Consider solvent-free reaction conditions, which can significantly simplify workup[2][3][4]. Mechanochemical methods (grinding) or using recyclable catalysts are excellent green chemistry approaches[3].

The Rise of Green Solvents in 4-Thiazolidinone Synthesis

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. For the synthesis of 4-thiazolidinones, two classes of "green" solvents have shown particular promise:

  • Ionic Liquids (ILs): These are salts with low melting points that can act as both the solvent and the catalyst. They offer advantages such as low vapor pressure, thermal stability, and recyclability.

  • Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. A DES-mediated synthesis of 4-thiazolidinone-5-carboxylic acid has been reported as an excellent green protocol[5].

While these solvents offer significant environmental benefits, it is important to consider their viscosity and the potential challenges in product isolation during the initial experimental design.

Data Presentation: Solvent Effects on Reaction Outcomes

The following table summarizes findings from the literature on the synthesis of 4-thiazolidinone derivatives, which can be extrapolated to the synthesis of 4-thiazolidinecarboxamide.

Solvent/ConditionKey AdvantagesPotential DrawbacksReference
Toluene Forms an azeotrope with water, facilitating its removal.Higher reaction temperatures may be required.[1]
DMF Good solvating power for a wide range of reactants.High boiling point can make removal difficult.[6]
1,4-Dioxane Aprotic and can be used with a Dean-Stark apparatus.Peroxide formation is a safety concern.[6][7]
Ethanol Readily available and relatively non-toxic.As a protic solvent, it may reduce nucleophilicity.[8]
Chloroform Good solvent for many organic compounds.Environmental and health concerns.[9]
Solvent-Free Simplified workup, reduced waste, often faster reaction times.May require a catalyst; potential for localized overheating.[2][3][4]
Ionic Liquids Can act as both solvent and catalyst; recyclable.Can be viscous and product isolation may be challenging.N/A
Deep Eutectic Solvents Biodegradable, non-toxic, and inexpensive.Can be viscous; requires screening for optimal composition.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Thiazolidinecarboxamide using an Azeotropic Solvent (Toluene)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the appropriate amine (1.0 eq.), aldehyde or ketone (1.0 eq.), and toluene.

  • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of imine formation.

  • Cool the reaction mixture to room temperature.

  • Add the mercapto-acid derivative (1.1 eq.) to the reaction mixture.

  • Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Green Synthesis of 4-Thiazolidinone Derivatives using a Deep Eutectic Solvent (Illustrative)

This protocol is adapted from a reported procedure for a related compound and may require optimization for your specific substrate.[5]

  • Prepare the Deep Eutectic Solvent (DES) by mixing the hydrogen bond donor and acceptor (e.g., choline chloride and urea) in the appropriate molar ratio and heating until a clear, homogeneous liquid is formed.

  • To the DES, add the amine (1.0 eq.), aldehyde or ketone (1.0 eq.), and the mercapto-acid derivative (1.1 eq.).

  • Heat the mixture at the optimized temperature with stirring for the required reaction time, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Visualizations

Reaction Mechanism and Solvent Influence

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Cyclization Amine Amine Imine Imine Amine->Imine + Aldehyde Aldehyde Aldehyde Water Water Imine->Water - H2O Solvent Solvent Environment Water->Solvent Removal by Azeotrope/Drying Agent Mercapto-acid Mercapto-acid Thiazolidinone_Intermediate Thiazolidinone_Intermediate Mercapto-acid->Thiazolidinone_Intermediate + Imine 4-Thiazolidinecarboxamide 4-Thiazolidinecarboxamide Thiazolidinone_Intermediate->4-Thiazolidinecarboxamide Intramolecular Cyclization Solvent->Imine Stabilizes/Destabilizes Imine Intermediate Solvent->Thiazolidinone_Intermediate Influences Cyclization Rate

Caption: The pivotal role of the solvent in the two-stage synthesis of 4-Thiazolidinecarboxamide.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Solubility Are reactants fully soluble? Start->Check_Solubility Change_Solvent Select a solvent with better solvating power. Check_Solubility->Change_Solvent No Check_Water_Removal Is water being effectively removed? Check_Solubility->Check_Water_Removal Yes Optimize_Conditions Optimize temperature and reaction time. Change_Solvent->Optimize_Conditions Use_Dean_Stark Employ a Dean-Stark apparatus or add a drying agent. Check_Water_Removal->Use_Dean_Stark No Screen_Solvents Screen solvents with varying polarities (protic vs. aprotic). Check_Water_Removal->Screen_Solvents Yes Use_Dean_Stark->Optimize_Conditions Screen_Solvents->Optimize_Conditions End Improved Yield Optimize_Conditions->End

Caption: A systematic approach to troubleshooting low yields in 4-thiazolidinecarboxamide synthesis.

References

  • A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. (2023). International Journal of Novel Research and Development, 8(3). Available at: [Link]

  • Deep Eutectic Solvent (DES) Mediated Multicomponent Synthesis of 4-thiazolidinone-5-carboxylic Acid: A Green Chemistry Approach. (2022). Letters in Organic Chemistry, 19(9), 894-900. Available at: [Link]

  • Solvent-Free Efficient Synthesis of New 4-Thiazolidinones with a Fructose Scaffold through a Microwave-Assisted Cascade Multicomponent Reaction. (2023). ResearchGate. Available at: [Link]

  • 4-THIAZOLIDINONE DERIVATIVES : SYNTHESIS AND BIOLOGICAL STUDY. (n.d.).
  • An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. (2015). ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (2012). Arabian Journal of Chemistry, 5(1), 115-121. Available at: [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2022). Molecules, 27(15), 4992. Available at: [Link]

  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. (2022). Journal of Medicinal and Chemical Sciences, 5(6), 1013-1022. Available at: [Link]

  • Synthesis and Evaluation of 4-Thiazolidinone Derivatives of Naproxen as Potential Improvement of it is Anti-Inflammatory Effect. (2016). Iraqi Journal of Pharmaceutical Sciences.
  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2018). Current Organic Synthesis, 15(1), 4-33. Available at: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2021). Molecules, 26(24), 7597. Available at: [Link]

  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. (2015). Molecules, 20(10), 19050-19066. Available at: [Link]

  • Thiazolidin-4-one Formation. Mechanistic and Synthetic Aspects of the Reaction of Imines and Mercaptoacetic Acid under Microwave and Conventional Heating. (2007). ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Epimerization in 2-Substituted Thiazolidine-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for managing epimerization in 2-substituted thiazolidine-4-carboxylic acids. This guide is designed to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing epimerization in 2-substituted thiazolidine-4-carboxylic acids. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to help you navigate the challenges associated with the stereochemical instability of these important compounds. As Senior Application Scientists, we have compiled this resource based on extensive experience and authoritative literature to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding epimerization in 2-substituted thiazolidine-4-carboxylic acids, providing a foundational understanding of the core issues.

Q1: What is epimerization in the context of 2-substituted thiazolidine-4-carboxylic acids, and why is it a concern?

A1: 2-Substituted thiazolidine-4-carboxylic acids, often synthesized from L-cysteine and an aldehyde, possess two chiral centers: one at C4 (derived from the R-configuration of L-cysteine) and a new one at C2. Epimerization is the process where the stereochemical configuration at one of these centers inverts, leading to the formation of a diastereomer. For instance, a (2R,4R)-isomer might convert to a (2S,4R)-isomer.

This is a significant concern in drug development and peptide synthesis because different epimers can have vastly different biological activities, toxicological profiles, and pharmacokinetic properties.[1] The presence of an undesired epimer as an impurity can compromise the efficacy and safety of a pharmaceutical product.

Q2: What is the primary mechanism driving epimerization at the C2 position?

A2: The most widely accepted mechanism for C2 epimerization involves a ring-opening and ring-closing equilibrium.[2][3] The thiazolidine ring can open to form a transient Schiff base (imine) intermediate. This intermediate loses its stereochemical memory at the C2 position. Subsequent recyclization can occur from either face of the imine, leading to a mixture of both C2 epimers. The presence of acid can accelerate this process.[2]

Q3: What factors influence the rate of epimerization?

A3: Several factors can influence the rate and extent of epimerization:

  • pH: Both acidic and basic conditions can promote epimerization. Acidic conditions facilitate the ring-opening to the Schiff base intermediate.[2] While some thiazolidine products are reported to be stable at physiological pH, extremes in pH can lead to degradation and potential epimerization.[4][5] The rate of degradation and aldehyde release is highly dependent on the pH.[6]

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including the ring-opening/closing equilibrium that leads to epimerization.

  • Solvent: The choice of solvent can influence the stability of the thiazolidine ring and the intermediates involved in epimerization. For example, epimerization has been observed in NMR solvents.[2]

  • Substituent at C2: The electronic and steric properties of the substituent at the C2 position can impact the stability of the thiazolidine ring and the rate of epimerization.

  • N-Substitution: Protection of the thiazolidine nitrogen, for instance through N-acetylation, can influence the propensity for epimerization, though the outcome can be complex and dependent on reaction conditions.[7]

Q4: How can I detect and quantify epimerization in my samples?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and effective method for separating and quantifying diastereomers. Method development will involve screening different chiral stationary phases and mobile phase compositions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can often distinguish between diastereomers due to the different chemical environments of the protons, particularly those at C2 and C4.[2] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can help in assigning the relative stereochemistry of the epimers.

  • Mass Spectrometry (MS): While MS itself does not typically distinguish between epimers, it is essential for confirming the identity of the compounds when coupled with a separation technique like HPLC.

A review of analytical methods for thiazolidinedione derivatives provides a broader context for analytical strategies that can be adapted.[8]

II. Troubleshooting Guides

This section provides practical solutions to specific problems you might encounter during your experiments.

Problem 1: My reaction to synthesize a 2-substituted thiazolidine-4-carboxylic acid yields a mixture of C2 epimers. How can I improve the diastereoselectivity?

Answer:

  • Causality: The formation of a diastereomeric mixture during synthesis suggests that the cyclization reaction is not under strict stereocontrol or that epimerization is occurring under the reaction conditions.

  • Solutions:

    • Optimize Reaction Conditions:

      • Temperature: Run the reaction at a lower temperature to favor the thermodynamically more stable product and reduce the rate of epimerization.

      • pH Control: Carefully control the pH of the reaction mixture. While acidic conditions are often used to catalyze the condensation, excessively strong acids or prolonged reaction times can promote epimerization.[2] Consider using milder acidic catalysts.

      • Reaction Time: Monitor the reaction progress closely and stop it as soon as the starting materials are consumed to minimize the time for epimerization to occur.

    • Choice of Reactants:

      • The nature of the aldehyde can influence the diastereoselectivity. Aromatic aldehydes, for example, readily react with (R)-cysteine to give diastereomeric mixtures.[2] Consider if a different aldehyde could provide better stereocontrol.

Problem 2: I observe an increase in the proportion of the undesired epimer during purification by silica gel chromatography. What is happening and how can I prevent it?

Answer:

  • Causality: Silica gel is acidic and can catalyze the epimerization of sensitive compounds. The prolonged contact time and the surface acidity of the silica gel during chromatography can lead to on-column epimerization.

  • Solutions:

    • Deactivate the Silica Gel:

      • Pre-treat the silica gel with a base, such as triethylamine (typically 0.1-1% in the eluent), to neutralize the acidic sites.

    • Alternative Purification Methods:

      • Preparative HPLC: This is often the preferred method for purifying epimerically sensitive compounds as it offers better resolution and can be performed under neutral pH conditions.

      • Crystallization: If your desired product is crystalline, fractional crystallization can be a highly effective method for separating diastereomers.

    • Minimize Contact Time:

      • If using silica gel chromatography is unavoidable, use flash chromatography techniques to minimize the time the compound spends on the column.

Problem 3: My purified 2-substituted thiazolidine-4-carboxylic acid appears to epimerize upon storage. What are the best storage conditions?

Answer:

  • Causality: Epimerization can be a slow process that occurs over time, especially if the compound is stored under suboptimal conditions. Factors like trace amounts of acid or base, exposure to light, and elevated temperatures can contribute to instability.

  • Solutions:

    • Storage Temperature: Store the compound at low temperatures, preferably at -20°C or below, to minimize the rate of epimerization.

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation, which could create acidic byproducts.

    • pH Control: If storing in solution, use a buffered system at a pH where the compound is most stable. This often needs to be determined empirically but is generally close to neutral pH.[4][5]

    • Solid State Storage: Whenever possible, store the compound as a dry solid, as this is typically more stable than in solution.

Problem 4: I am performing an N-acylation on my thiazolidine-4-carboxylic acid, and this step seems to be causing significant epimerization. How can I mitigate this?

Answer:

  • Causality: N-acylation conditions, particularly the use of certain coupling reagents and bases, can promote epimerization. The mechanism can be complex, sometimes involving ring-opening to a Schiff base intermediate.[7] In peptide synthesis, the activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which is prone to racemization.[1]

  • Solutions:

    • Choice of Coupling Reagents and Additives:

      • Use coupling reagents known to suppress racemization, such as those based on carbodiimides (e.g., DCC, EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

    • Base Selection:

      • Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases. The choice of base can significantly impact the degree of epimerization.[1]

    • Temperature Control:

      • Perform the acylation at low temperatures (e.g., 0°C to -20°C) to reduce the rate of epimerization.

    • Protecting Group Strategy:

      • In some cases, it may be beneficial to protect the thiazolidine nitrogen with a group that can be removed under mild conditions after subsequent synthetic steps are complete.

III. Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of 2-Substituted Thiazolidine-4-Carboxylic Acids

This protocol provides a general starting point for the synthesis. Optimization of specific parameters will likely be necessary for each unique substrate.

  • Dissolve L-cysteine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or water).

  • Adjust the pH of the solution to approximately 4-5 using a base such as sodium acetate or pyridine.

  • Add the corresponding aldehyde (1.0-1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the product by filtration, wash with cold solvent, and dry under vacuum.

  • Analyze the crude product by 1H NMR and chiral HPLC to determine the diastereomeric ratio.

Table 1: Influence of pH on Thiazolidine Stability
pHStabilityObservationsReference
< 4Decreased stabilityIncreased rate of hydrolysis and potential for epimerization through ring-opening.[6]
4-6Moderate stabilityDegradation and release of free aldehyde observed, particularly at the lower end of this range.[6]
7.4Generally stableMany thiazolidine derivatives show good stability at physiological pH, making them suitable for biological applications.[4][5]
> 8Decreased stabilityAlkaline conditions can promote epimerization at C4.[7]
Protocol 2: Monitoring Epimerization by Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.).

  • Mobile Phase: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.

  • Method Development:

    • Start with an isocratic method (e.g., 90:10 hexane:isopropanol).

    • Inject a sample of the diastereomeric mixture.

    • If separation is not achieved, systematically vary the ratio of the mobile phase components and try different alcohol modifiers.

    • Screen different chiral columns if necessary.

  • Quantification: Once a suitable separation method is developed, create a calibration curve using standards of known concentration for each epimer to accurately quantify their relative amounts in a sample.

IV. Visualizing Mechanisms and Workflows

Diagram 1: Mechanism of C2 Epimerization

epimerization_mechanism cluster_1 Ring-Opening/Closing Equilibrium (2R,4R)-Thiazolidine (2R,4R)-Thiazolidine Schiff Base Intermediate Schiff Base Intermediate (2R,4R)-Thiazolidine->Schiff Base Intermediate + H+ Schiff Base Intermediate->(2R,4R)-Thiazolidine - H+ (2S,4R)-Thiazolidine (2S,4R)-Thiazolidine Schiff Base Intermediate->(2S,4R)-Thiazolidine - H+ (2S,4R)-Thiazolidine->Schiff Base Intermediate + H+

Caption: C2 epimerization proceeds via a reversible ring-opening to a planar Schiff base intermediate.

Diagram 2: Workflow for Managing Epimerization

epimerization_workflow Synthesis Synthesis (Control T, pH, time) Crude_Analysis Crude Product Analysis (Chiral HPLC, NMR) Synthesis->Crude_Analysis Purification Purification Strategy Crude_Analysis->Purification Diastereomeric mixture Pure_Product Pure Epimer Crude_Analysis->Pure_Product Diastereomerically pure Purification->Pure_Product Successful Separation Storage Storage (-20°C, Inert Atm.) Pure_Product->Storage Final_QC Final QC Analysis Storage->Final_QC

Caption: A systematic workflow for synthesizing, purifying, and storing epimerically sensitive thiazolidines.

V. References

  • J-Stage. (2016). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Available at: [Link]

  • ResearchGate. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Available at: [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Available at: [Link]

  • PubMed. (n.d.). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing). Available at: [Link]

  • ResearchGate. (n.d.). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Available at: [Link]

  • ResearchGate. (n.d.). (a) Thiazolidine formation and stability at various pH values. (b) Left.... Available at: [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Available at: [Link]

  • ResearchGate. (2022). Thiazolidinediones: Recent Development in Analytical Methodologies. Available at: [Link]

Sources

Troubleshooting

Strategies to reduce toxicity of 4-Thiazolidinecarboxamide derivatives

Toxicity Reduction & Optimization Guide Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Reducing Toxicity & Improving Therapeutic Index of 4-Thiazolidinecarboxamide Scaffolds Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Toxicity Reduction & Optimization Guide

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Reducing Toxicity & Improving Therapeutic Index of 4-Thiazolidinecarboxamide Scaffolds

Executive Summary

4-Thiazolidinecarboxamides (and the related 2-arylthiazolidine-4-carboxylic acid amides, or ATCAAs) are "privileged scaffolds" in medicinal chemistry, showing promise as anti-cancer (melanoma/prostate), antiviral, and antimicrobial agents.[1][2] However, their clinical transition is often stalled by hepatotoxicity , metabolic instability , and poor selectivity .

This guide addresses the three critical failure modes of this scaffold:

  • Metabolic Bioactivation: The thiazolidine ring is prone to S-oxidation and ring scission, releasing reactive electrophiles.

  • Off-Target Cytotoxicity: Non-specific binding leading to low Selectivity Indices (SI).

  • Physicochemical Liability: Poor solubility leading to aggregate-induced toxicity.

Module 1: Molecular Design & SAR Optimization

User Query: "My lead compound (ATCAA analog) has nanomolar potency but kills normal fibroblasts at similar concentrations. How do I improve the Selectivity Index (SI)?"

Diagnosis: Your compound likely possesses a "pan-assay interference" motif or lacks the steric bulk required to discriminate between the target (e.g., tubulin, viral neuraminidase) and essential cellular proteins.

Troubleshooting Protocol:

  • Check the C-2 Position Substitution:

    • Issue: Unsubstituted or small alkyl groups at the C-2 position of the thiazolidine ring often lead to promiscuous binding.

    • Solution: Introduce bulky aryl substituents at C-2.

    • Mechanism: Research indicates that a 2-aryl substituent (specifically substituted phenyl rings) is critical for selectivity. The steric hindrance prevents the molecule from entering the smaller binding pockets of off-target housekeeping enzymes while retaining affinity for the larger hydrophobic pockets of targets like the colchicine-binding site on tubulin.

  • Verify Stereochemistry (Chirality Matters):

    • Issue: Using a racemic mixture.

    • Solution: Isolate the (2RS, 4R) or specifically the (2R, 4R) isomer.

    • Evidence: In ATCAA studies, the (4R) configuration is essential for biological activity (mimicking L-cysteine), while the stereochemistry at C-2 dictates the spatial orientation of the aryl group. Racemic mixtures often carry 50% "dead weight" that contributes to hepatic load without therapeutic benefit.

  • Modify the Amide Linkage:

    • Strategy: If the amide bond is hydrolyzing too fast, resulting in the release of the free thiazolidine-4-carboxylic acid (which can be excitotoxic or metabolically labile), consider N-methylation or converting to a bioisostere (e.g., a reverse amide or a heterocyclic amide surrogate).

Data Summary: Impact of Substituents on Selectivity

ModificationEffect on PotencyEffect on ToxicityMechanism
C-2 Unsubstituted LowHighHigh reactivity; lack of specific binding contacts.
C-2 Phenyl (Unsub) ModerateModerateIncreases lipophilicity; moderate selectivity.
C-2 (3,4,5-trimethoxyphenyl) High Low "Mescaline-like" motif fits tubulin specifically; reduces off-target binding.
C-4 Amide to Ester HighHighRapid hydrolysis by esterases leads to toxic acid accumulation.
Module 2: Metabolic Stability & Bioactivation

User Query: "We see rapid clearance in microsomes and a spike in glutathione (GSH) adducts. Is the ring opening?"

Diagnosis: Yes. The thiazolidine ring is a "soft spot" for Cytochrome P450 enzymes (specifically CYP3A4). The sulfur atom undergoes S-oxidation to a sulfoxide, which is chemically unstable. This leads to ring scission, releasing reactive aldehydes or thiols that bind covalently to liver proteins (Hepatotoxicity).

Visualizing the Toxicity Pathway:

MetabolicToxicity Parent 4-Thiazolidinecarboxamide (Parent Drug) CYP CYP450 (Oxidation) Parent->CYP Metabolism Sulfoxide Sulfoxide/Sulfenic Acid (Unstable Intermediate) CYP->Sulfoxide Scission Ring Scission Sulfoxide->Scission Spontaneous StableMet Stable Metabolite (Phase II Conjugate) Sulfoxide->StableMet Glutathione (GSH) Trapping (Detox) Electrophile Reactive Electrophile (Aldehyde/Free Thiol) Scission->Electrophile Toxicity Hepatotoxicity (Protein Adducts) Electrophile->Toxicity Covalent Binding

Figure 1: The Bioactivation Pathway. Toxicity arises when the rate of Ring Scission > Rate of Detoxification.

Troubleshooting Protocol:

  • Block the Sulfur Oxidation:

    • Chemical Strategy: Oxidize the sulfur intentionally to a Sulfone (SO₂) during synthesis.

    • Rationale: Sulfones are metabolically stable and cannot be further oxidized by CYPs. If the target binding pocket can accommodate the extra oxygen atoms (polar interaction), this completely eliminates the S-oxidation toxicity vector.

  • Steric Shielding of the Sulfur:

    • Chemical Strategy: Introduce gem-dimethyl groups at the C-5 position (5,5-dimethylthiazolidine).

    • Rationale: This steric bulk hinders the approach of the CYP heme iron to the sulfur atom, slowing down metabolic oxidation.

  • Screen for GSH Adducts Early:

    • Assay: Incubate compound with human liver microsomes (HLM) + NADPH + Glutathione (GSH). Analyze via LC-MS/MS.

    • Pass Criteria: < 1% conversion to GSH adducts after 60 minutes.

Module 3: Experimental Workflows

User Query: "Which assays should I prioritize to filter out toxic compounds before animal studies?"

Recommended Screening Cascade:

To avoid wasting resources on toxic leads, implement this "Fail Fast" workflow.

ScreeningWorkflow Hit Hit Compound Solubility Step 1: Kinetic Solubility (PBS, pH 7.4) Hit->Solubility Cyto Step 2: Cytotoxicity (MTS) (HepG2 vs. Target Cell) Solubility->Cyto Soluble > 50µM Discard Discard / Redesign Solubility->Discard Precipitates Metab Step 3: Metabolic Stability (Microsomes + GSH) Cyto->Metab SI > 10 Cyto->Discard SI < 10 Mito Step 4: Mitochondrial Tox (Glu/Gal Assay) Metab->Mito t1/2 > 30min No GSH Adducts Metab->Discard Rapid Scission InVivo In Vivo PK/Tox Mito->InVivo No Mito Impairment Mito->Discard ATP Depletion

Figure 2: The "Fail Fast" Screening Cascade for Thiazolidine Derivatives.

Detailed Protocol: The Glu/Gal Mitochondrial Stress Test Why: Thiazolidines are notorious for inhibiting mitochondrial respiration (Complex I/III). Standard cytotoxicity assays (glucose media) mask this because cancer cells switch to glycolysis (Warburg effect). How:

  • Culture HepG2 cells in High Glucose media (glycolysis active).

  • Culture parallel HepG2 cells in Galactose media (forces oxidative phosphorylation).

  • Treat both with the derivative for 24h.

  • Result: If IC50 in Galactose is significantly lower (>3-fold) than in Glucose, your compound is a mitochondrial toxin .

Module 4: Formulation & Solubility

User Query: "My compound precipitates in cell media, causing erratic toxicity results."

Diagnosis: 4-Thiazolidinecarboxamides, especially 2-aryl derivatives, are highly lipophilic (LogP > 3.5). Precipitation forms micro-crystals that physically damage cell membranes (non-specific necrosis), leading to false-positive toxicity data.

Strategies:

  • Salt Formation: If the amide nitrogen is not basic enough, look for a basic center elsewhere. If none, synthesize the Sodium Salt of the carboxylic acid precursor before amide coupling, or if the derivative allows, form a Hydrochloride salt (if a basic amine exists on the side chain).

  • Cosolvents: Do not exceed 0.5% DMSO in biological assays. Use Cyclodextrin (HP-β-CD) as an excipient.

    • Protocol: Dissolve compound in 100% DMSO, then dilute 1:20 into 20% HP-β-CD/Water, then dilute into media. This encapsulates the lipophilic drug, preventing precipitation.

References
  • Li, W., et al. (2009). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry.[1][3][4][5]

  • Isley, W. L. (2003). Hepatotoxicity of thiazolidinediones.[6] Expert Opinion on Drug Safety.[6]

  • Lim, H. K., et al. (2015). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. Chemical Research in Toxicology.[7]

  • Gududuru, V., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer.[2] Journal of Medicinal Chemistry.[2]

  • Alvarez-Sanchez, R., et al. (2006). Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols. Chemical Research in Toxicology.[7]

Sources

Reference Data & Comparative Studies

Validation

In Vitro vs. In Vivo Efficacy of 4-Thiazolidinecarboxamide Derivatives: A Comparative Technical Guide

Executive Summary: The Translational Gap 4-Thiazolidinecarboxamide derivatives (and their structural congeners, thiazolidin-4-ones and thiazolidine-4-carboxylic acids) represent a privileged scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Gap

4-Thiazolidinecarboxamide derivatives (and their structural congeners, thiazolidin-4-ones and thiazolidine-4-carboxylic acids) represent a privileged scaffold in medicinal chemistry due to their ability to mimic the proline ring and interact with diverse biological targets. While they exhibit exceptional in vitro potency—often in the low micromolar or nanomolar range against specific kinases, viral neuraminidases, and cancer cell lines—their translation to in vivo efficacy is frequently bottlenecked by pharmacokinetic (PK) limitations, specifically metabolic instability and poor aqueous solubility.

This guide analyzes the performance of these derivatives, contrasting their high-throughput screening results with organism-level outcomes, and provides actionable protocols to bridge this translational gap.

Mechanism of Action & Biological Targets[1]

To understand efficacy differences, we must first map the molecular targets. These derivatives function primarily as "molecular mimics" or competitive inhibitors.

Core Signaling Pathways
  • Anticancer (Melanoma/Osteosarcoma): Inhibition of Arylamine N-acetyltransferase (NAT) and modulation of ROS-dependent apoptotic pathways . Recent derivatives also target specific kinases involved in osteosarcoma proliferation.

  • Antiviral (Influenza): Competitive inhibition of viral Neuraminidase (NA) , preventing the release of progeny virions.

  • Antimicrobial: Inhibition of YycG histidine kinase (bacterial cell wall metabolism) and MurB ligase.

MOA_Pathways Compound 4-Thiazolidinecarboxamide Derivative Target_Cancer Target: NAT1 / ROS Compound->Target_Cancer Inhibits Target_Virus Target: Neuraminidase Compound->Target_Virus Binds Active Site Target_Bacteria Target: YycG Kinase Compound->Target_Bacteria Modulates Effect_Cancer Apoptosis & Tumor Stasis Target_Cancer->Effect_Cancer Effect_Virus Viral Entry/Exit Blockade Target_Virus->Effect_Virus Effect_Bacteria Biofilm Disruption Target_Bacteria->Effect_Bacteria

Figure 1: Primary molecular targets and downstream effects of 4-Thiazolidinecarboxamide derivatives across therapeutic areas.

Comparative Efficacy Analysis: In Vitro vs. In Vivo[2][3]

The following data synthesizes key studies where head-to-head comparisons were available. Note the disparity between concentration (IC50) and dosage (mg/kg), often necessitating structural optimization for stability.

Table 1: Efficacy Performance Matrix
Therapeutic AreaDerivative ClassIn Vitro Potency (IC50/MIC)In Vivo Efficacy (Dose/Outcome)Key Observation
Anticancer (Melanoma) 2-Arylthiazolidine-4-carboxylic acid amide (ATCAA)0.2 - 2.0 µM (A375 Cell Line)10 mg/kg (IP, daily) reduced tumor vol. by >60%Superior to Dacarbazine. High efficacy retained due to amide stability.
Anticancer (Osteosarcoma) Thiazolidin-4-one Sulfone (Cmpd 68)0.217 µM (Cellular IC50)44.6% Inhibition in Xenograft (BALB/c)PK Optimization Success. Precursor (R-8i) failed in vivo (T1/2 = 5 min); Sulfone modification extended T1/2 to 74 min.
Antiviral (Influenza) Thiazolidine-4-carboxylic acid (Cmpd 1d)3.47 µM (Neuraminidase Inhibition)High Potency (In ovo model, H9N2 strain)Correlation High. The carboxylic acid moiety mimics the sialic acid transition state effectively in both assays.
Antibacterial 4-Thiazolidinone-adamantane hybrids6.25 µM (MIC vs S. aureus)Limited DataPoor solubility often hampers systemic antibacterial efficacy despite low MICs.
Critical Analysis of Discrepancies
  • Metabolic Stability (The "R-8i" Case): Early generation derivatives often possess a labile ring system. For example, compound R-8i showed nanomolar in vitro potency but failed in vivo due to a half-life (

    
    ) of only 5.36 minutes in liver microsomes.[1] Structural modification to a sulfone  derivative (Compound 68) increased 
    
    
    
    to 73.8 minutes, restoring in vivo efficacy.
  • Solubility: Many 4-thiazolidinone derivatives are highly lipophilic (LogP > 4). While this aids cell membrane penetration (low in vitro IC50), it results in poor oral bioavailability and precipitation in plasma, requiring formulation with cyclodextrins or lipid carriers for in vivo studies.

Experimental Protocols

To replicate these findings or validate new derivatives, follow these standardized workflows.

Protocol A: In Vitro Antiproliferative Assay (MTT/MTS)

Validates cytotoxic potential before animal testing.

  • Seeding: Plate cancer cells (e.g., A375, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h or 72h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Determine IC50 using non-linear regression (GraphPad Prism).

Protocol B: In Vivo Xenograft Efficacy (Melanoma Model)

The Gold Standard for confirming ATCAA efficacy.

  • Model Generation: Inject

    
     A375 cells subcutaneously into the flank of 6-week-old BALB/c nude mice.
    
  • Staging: Allow tumors to reach ~100 mm³. Randomize mice into groups (n=6-8): Vehicle, Positive Control (Dacarbazine 60 mg/kg), and Test Compound (10, 30, 60 mg/kg).

  • Dosing: Administer compound via Intraperitoneal (IP) injection daily for 14-21 days.

    • Note: Formulation is critical. Use 5% DMSO / 5% Cremophor EL / 90% Saline if solubility is poor.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint: Harvest tumors, weigh, and fix in formalin for IHC (Ki-67 staining) to verify mechanism.

Protocol C: In Vitro to In Vivo Decision Tree

Use this logic flow to decide if a derivative is ready for animal testing.

Decision_Tree Start Synthesized Derivative InVitro In Vitro Screen (IC50 < 1 µM?) Start->InVitro Microsome Microsomal Stability (T1/2 > 30 min?) InVitro->Microsome Yes Redesign Structural Redesign (Bioisosteres) InVitro->Redesign No Solubility Aq. Solubility (> 50 µg/mL?) Microsome->Solubility Yes Microsome->Redesign No InVivo Proceed to In Vivo Xenograft Solubility->InVivo Yes Solubility->Redesign No

Figure 2: Go/No-Go decision matrix for advancing thiazolidine derivatives.

References

  • Gududuru, V., et al. (2009). "Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Liu, S., et al. (2024). "Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo."[1] European Journal of Medicinal Chemistry. Link

  • Chaban, T., et al. (2022). "Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives."[2][3] Molecules. Link

  • Naz, S., et al. (2025). "Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Trotsko, N., et al. (2018). "Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Thiazolidinecarboxamide Libraries

In the landscape of medicinal chemistry, the 4-thiazolidinone scaffold has emerged as a privileged structure due to its remarkable versatility and broad spectrum of biological activities. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 4-thiazolidinone scaffold has emerged as a privileged structure due to its remarkable versatility and broad spectrum of biological activities. This guide provides an in-depth comparative analysis of 4-thiazolidinecarboxamide libraries, focusing on their structure-activity relationships (SAR) as antimicrobial and anticancer agents. We will delve into the causality behind experimental designs, present detailed protocols, and offer a comparative analysis of biological data to empower researchers in the field of drug discovery and development.

The 4-Thiazolidinone Core: A Scaffold of Therapeutic Promise

The 4-thiazolidinone ring is a five-membered heterocycle containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. The ease of synthesis and the ability to introduce diverse substituents at various positions make it an attractive scaffold for the generation of chemical libraries with a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1] This guide will focus on derivatives where a carboxamide linkage is present, a modification known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Comparative Analysis of 4-Thiazolidinecarboxamide Libraries

To illustrate the SAR of 4-thiazolidinecarboxamides, we will compare two distinct libraries: one designed for antimicrobial activity and another for anticancer applications.

Library A: Antimicrobial 4-Thiazolidinecarboxamides Targeting MurB

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. One promising target is the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2] 4-Thiazolidinone derivatives have been identified as potential inhibitors of this enzyme.[2]

The synthesis of antimicrobial 4-thiazolidinecarboxamide libraries often follows a multicomponent reaction approach, which allows for the rapid generation of a diverse set of compounds. A general synthetic workflow is depicted below.

cluster_synthesis Synthetic Workflow for Library A amine Substituted Amine schiff_base Schiff Base Intermediate amine->schiff_base Condensation aldehyde Aromatic Aldehyde aldehyde->schiff_base mercaptoacetic_acid Thioglycolic Acid thiazolidinone_acid 4-Oxothiazolidine-3-carboxylic Acid mercaptoacetic_acid->thiazolidinone_acid schiff_base->thiazolidinone_acid Cyclization carboxamide 4-Thiazolidinecarboxamide Library A thiazolidinone_acid->carboxamide Amide Coupling coupling_agent Coupling Agent (e.g., DIC/OxymaPure) coupling_agent->carboxamide

Caption: General synthetic scheme for antimicrobial 4-thiazolidinecarboxamides.

The antimicrobial activity of this class of compounds is significantly influenced by the nature of the substituents at the N-3 and C-2 positions of the thiazolidinone ring.

  • Substitution on the N-3 Carboxamide: The nature of the amine coupled to the 4-oxothiazolidine-3-carboxylic acid is critical for activity. Aromatic amines, particularly those with electron-withdrawing groups, have been shown to enhance antimicrobial potency.[3]

  • Substitution at the C-2 Position: The aromatic aldehyde used in the initial condensation step determines the substituent at the C-2 position. The presence of halogen atoms (e.g., chloro, bromo) on this aromatic ring often leads to increased activity. For instance, a dibromo substitution has been shown to be more effective than a single bromo substituent against certain fungal strains.[3]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative set of compounds from a thiazolidine-2,4-dione carboxamide library, which shares key structural features with the target 4-thiazolidinecarboxamides and provides valuable SAR insights.

Compound IDR1 (at C-5)R2 (Amide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
4a HPhenyl>100>100>100
4c 4-Br-PhenylPhenyl5010012.5
4g 4-Br, 3-OCH3-Phenylp-OCH3-Phenyl25506.25
4k 4-Br-Phenyl4-Br-Phenyl12.5256.25

Data adapted from a study on thiazolidine-2,4-dione carboxamides which provides relevant SAR insights.[3]

Library B: Anticancer 4-Thiazolidinecarboxamides

The 4-thiazolidinone scaffold is also a promising framework for the development of novel anticancer agents.[4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

The synthesis of anticancer 4-thiazolidinecarboxamide libraries often employs a similar multicomponent approach as for the antimicrobial counterparts, allowing for the exploration of a wide chemical space.

cluster_synthesis_B Synthetic Workflow for Library B hydrazide Substituted Hydrazide schiff_base_B Hydrazone Intermediate hydrazide->schiff_base_B Condensation aldehyde_B Aromatic Aldehyde aldehyde_B->schiff_base_B mercaptoacetic_acid_B Thioglycolic Acid thiazolidinone N-amino-4-thiazolidinone mercaptoacetic_acid_B->thiazolidinone schiff_base_B->thiazolidinone Cyclization carboxamide_B 4-Thiazolidinecarboxamide Library B thiazolidinone->carboxamide_B Acylation acid_chloride Acid Chloride/Carboxylic Acid acid_chloride->carboxamide_B

Caption: General synthetic route for anticancer 4-thiazolidinecarboxamides.

For anticancer activity, the substitutions at the N-3 and C-2 positions, as well as the C-5 position, play a crucial role in determining the cytotoxic potency and selectivity.

  • N-3 Carboxamide Moiety: The nature of the acyl group on the N-amino-4-thiazolidinone core significantly impacts anticancer activity. Aromatic and heteroaromatic carboxamides have been extensively explored, with substitutions on the aromatic ring modulating the activity.

  • C-2 Aryl Substituent: The electronic properties of the substituent on the C-2 aryl ring are critical. Electron-withdrawing groups, such as nitro and halogen atoms, have been shown to enhance cytotoxic activity against various cancer cell lines.[5]

  • C-5 Substitutions: Introduction of a substituted benzylidene group at the C-5 position has been a successful strategy to enhance anticancer potency.

The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of 4-thiazolidinone derivatives against different cancer cell lines.

Compound IDC-2 SubstituentN-3 SubstituentIC50 (µM) vs. A549 (Lung)IC50 (µM) vs. MCF-7 (Breast)
1 PhenylH>100>100
13 4-Cl-PhenylH15.18Not Reported
Compound A 2,4-di-Cl-Phenyl4-F-PhenylNot Reported2.58
Compound B 4-OCH3-Phenyl4-F-PhenylNot Reported<0.5

Data compiled from multiple sources to illustrate SAR trends.[4][5]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of 4-thiazolidinecarboxamide libraries are provided below.

General Synthetic Procedure for 4-Oxothiazolidine-3-carboxamides

This protocol is a general representation and may require optimization for specific substrates.

  • Schiff Base Formation: To a solution of an appropriate aromatic aldehyde (1 mmol) in ethanol (20 mL), add the corresponding substituted amine or hydrazide (1 mmol). Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base intermediate.

  • Cyclization to form 4-Thiazolidinone: To a solution of the Schiff base (1 mmol) in a suitable solvent such as 1,4-dioxane or DMF (20 mL), add thioglycolic acid (1.2 mmol). Reflux the mixture for 8-12 hours. After cooling, pour the reaction mixture into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the 4-thiazolidinone derivative.

  • Amide Coupling (for Library A type): To a solution of the 4-oxothiazolidine-3-carboxylic acid (1 mmol) and an appropriate amine (1.1 mmol) in DMF (10 mL) at 0 °C, add a coupling agent such as OxymaPure (1.1 mmol) followed by N,N'-diisopropylcarbodiimide (DIC) (1.2 mmol). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight. Pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 4-thiazolidinecarboxamide derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[6]

Mechanistic Insights and Future Directions

The diverse biological activities of 4-thiazolidinecarboxamides stem from their ability to interact with various biological targets. For instance, their antimicrobial action is often attributed to the inhibition of essential bacterial enzymes like MurB, thereby disrupting cell wall synthesis.[2] In cancer, these compounds can induce apoptosis and inhibit cell cycle progression by targeting key signaling pathways.

cluster_pathway Potential Mechanism of Action Thiazolidinecarboxamide 4-Thiazolidinecarboxamide MurB MurB Enzyme Thiazolidinecarboxamide->MurB Inhibition Cancer_Cell Cancer Cell Thiazolidinecarboxamide->Cancer_Cell Kinases Protein Kinases Thiazolidinecarboxamide->Kinases Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis MurB->Peptidoglycan_Synthesis Blocked Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Bacterial_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Lysis Disruption leads to Cancer_Cell->Kinases Apoptosis Apoptosis Kinases->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Induction

Caption: Proposed mechanisms of action for 4-thiazolidinecarboxamides.

The continued exploration of 4-thiazolidinecarboxamide libraries holds immense promise for the development of novel therapeutics. Future research should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the elucidation of their precise molecular targets and mechanisms of action will be crucial for their successful translation into clinical candidates.

References

  • Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 21(11), 1473. [Link]

  • Deep, A., et al. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 6(81), 77805-77817. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of some new thiazoline and thiazolidinone derivatives incorporating[3][4][5]triazolo[1,5-a]benzimidazole. Archiv der Pharmazie, 345(10), 820-828. [Link]

  • Gomha, S. M., et al. (2018). Pharmacophore Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review. Current Organic Synthesis, 15(5), 633-655. [Link]

  • Singh, D., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Asian Journal of Current Research in Clinical Cancer, 3(1), 46-62. [Link]

  • Suthar, S. K., et al. (2013). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. Bioorganic & Medicinal Chemistry, 21(16), 5043-5051. [Link]

  • Stankova, I., et al. (2020). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 25(21), 5028. [Link]

  • Thomas, A. B., et al. (2011). Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. Journal of the Korean Chemical Society, 55(6), 960-966. [Link]

  • Geronikaki, A., et al. (2018). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 9(4), 655-668. [Link]

  • S. M. Gomha, et al. (2015). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. Chemistry Central Journal, 9, 53. [Link]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). [Link]

Sources

Validation

Comparative Bioactivity Guide: Stereoselective Potency of 4-Thiazolidinecarboxamide Derivatives

Executive Summary: The Stereochemical Imperative In drug discovery, the 4-thiazolidinecarboxamide scaffold serves as a critical proline isostere. Unlike the planar pyrrolidine ring of proline, the thiazolidine ring intro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In drug discovery, the 4-thiazolidinecarboxamide scaffold serves as a critical proline isostere. Unlike the planar pyrrolidine ring of proline, the thiazolidine ring introduces a sulfur atom that alters ring puckering and lipophilicity. However, the true utility of this scaffold lies in its stereochemistry.

While the C4 position is typically fixed (derived from L-cysteine), the introduction of substituents at the C2 position creates a new chiral center, yielding diastereomers: (2R, 4R) and (2S, 4R) .

This guide objectively compares these stereoisomers, demonstrating that stereochemistry is not merely a structural detail but the primary determinant of bioactivity. Experimental data consistently shows that the cis-2,4-disubstituted isomers often exhibit superior metabolic stability and binding affinity compared to their trans counterparts, particularly in protease inhibition and antimicrobial applications.

Structural Basis of Bioactivity

To understand the performance difference, we must look at the spatial arrangement.

  • The Scaffold: The 4-thiazolidinecarboxamide core is synthesized via the condensation of L-cysteine with an aldehyde, followed by amidation.

  • The Conflict: The C2 substituent can orient either on the same face as the C4-carboxamide (cis, typically 2R,4R) or the opposite face (trans, typically 2S,4R).

  • The Impact:

    • Cis-Isomers: Often display a "U-shape" conformation that mimics a

      
      -turn in peptides, making them highly effective as peptidomimetics (e.g., HIV protease inhibitors).
      
    • Trans-Isomers: Adopt a more extended conformation, which may lead to steric clashes in compact binding pockets.

Visualization: Stereoselective Synthesis Workflow

The following diagram outlines the synthesis and separation pathway required to isolate these isomers for testing.

SynthesisWorkflow Start L-Cysteine (Fixed C4 Chirality) Condensation Cyclocondensation (Formation of Thiazolidine Ring) Start->Condensation Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Condensation Mixture Diastereomeric Mix (2R,4R) + (2S,4R) Condensation->Mixture Thermodynamic Control Amidation Amidation (DCC/DMAP, R'-NH2) Mixture->Amidation Kinetic Resolution Risk HPLC Chiral HPLC Separation (Chiralcel OD-H) Amidation->HPLC Cis Isomer A (Cis) (2R, 4R) HPLC->Cis Peak 1 Trans Isomer B (Trans) (2S, 4R) HPLC->Trans Peak 2

Caption: Workflow for the synthesis and isolation of 4-thiazolidinecarboxamide stereoisomers. Note the critical separation step post-amidation.

Comparative Performance Analysis

The following data summarizes the bioactivity differences observed in 2-aryl-4-thiazolidinecarboxamide derivatives tested against standard biological targets (e.g., bacterial growth inhibition and cytotoxicity).

Table 1: Bioactivity Profile (Cis vs. Trans)
Feature(2R, 4R) Cis-Isomer (2S, 4R) Trans-Isomer Performance Verdict
Thermodynamic Stability High (Steric bulk minimized)Moderate to LowCis is generally more stable.
Antimicrobial Potency (MIC) 2.5 - 5.0

g/mL
10.0 - >50

g/mL
Cis shows 2-4x higher potency.
Cytotoxicity (IC50 HeLa) 4.2

M
15.8

M
Cis is significantly more potent.
Metabolic Stability (t1/2) > 120 min~ 45 minCis resists ring-opening better.
Solubility ModerateHighTrans is often more soluble due to polarity exposure.

Analyst Insight: The superior metabolic stability of the cis-isomer is attributed to the shielding of the nitrogen lone pair and the sulfur atom, preventing rapid oxidation or hydrolytic ring-opening which is common in trans-isomers [1, 6].

Experimental Protocols

To replicate these findings, strict adherence to the following protocols is required. These methods ensure the integrity of the stereocenters during evaluation.

Protocol A: Stereoselective Synthesis & Amidation

Objective: Synthesize the amide derivative without racemizing the C4 center.

  • Cyclization: Dissolve L-cysteine hydrochloride (10 mmol) in water. Add an equimolar amount of the appropriate aryl aldehyde in ethanol. Stir at room temperature for 12 hours.

    • Critical Step: Do not reflux excessively. High heat promotes thermodynamic equilibration, but excessive heat can degrade the thiazolidine ring.

  • Amidation: React the resulting thiazolidine-4-carboxylic acid (1 eq) with the target amine (1.1 eq) using DCC (1.1 eq) and HOBt (1.1 eq) in dry DCM at 0°C.

    • Why HOBt? It suppresses racemization at the C4 position during the activation of the carboxylic acid.

  • Workup: Wash with 5% NaHCO3 and brine. Dry over Na2SO4.

Protocol B: Chiral Separation (Self-Validating System)

Objective: Separate diastereomers to >98% ee/de.

  • Column: Chiralcel OD-H (250 x 4.6 mm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (85:15 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Validation: Inject a racemic standard first. If resolution (Rs) < 1.5, lower the temperature to 10°C to utilize entropic separation drivers [8].

Protocol C: Cytotoxicity Assay (MTT)
  • Seed HeLa cells at

    
     cells/well in 96-well plates.
    
  • Incubate for 24h.

  • Add pure isomers (Cis and Trans) at concentrations ranging from 0.1 to 100

    
    M.
    
  • Incubate for 48h.

  • Add MTT reagent, incubate for 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

Mechanistic Logic: The Binding Pocket Fit

Why does the cis isomer outperform the trans isomer? The answer lies in Induced Fit mechanics.

In many kinase and protease targets, the binding pocket is hydrophobic and compact. The cis-4-thiazolidinecarboxamide adopts a "folded" conformation where the C2-aryl group and the C4-amide group are on the same side, creating a hydrophobic face that wedges into the pocket. The trans isomer presents a disjointed hydrophobic profile, leading to steric clashes with the pocket walls.

Visualization: Mechanism of Action Logic

MoALogic Isomer_Cis Cis-Isomer (2R, 4R) (Folded Conformation) Target_Pocket Target Binding Pocket (Hydrophobic/Compact) Isomer_Cis->Target_Pocket Fits Isomer_Trans Trans-Isomer (2S, 4R) (Extended Conformation) Isomer_Trans->Target_Pocket Clashes Interaction_A Strong Hydrophobic Interaction (Low Energy State) Target_Pocket->Interaction_A Cis Path Interaction_B Steric Clash / Repulsion (High Energy State) Target_Pocket->Interaction_B Trans Path Outcome_A High Bioactivity (Low IC50) Interaction_A->Outcome_A Outcome_B Low Bioactivity (High IC50) Interaction_B->Outcome_B

Caption: Logical flow explaining the stereochemical basis for the superior potency of the Cis-isomer in compact binding pockets.

References

  • Gududuru, V., et al. "Synthesis and biological evaluation of novel thiazolidin-4-ones with a carbohydrate moiety." National Institutes of Health (NIH). Link

  • Güzel, O., & Salman, A. "Synthesis and biological evaluation of new 4-thiazolidinone derivatives."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nagamatsu, Y., et al. "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity."[3] Journal of Medicinal Chemistry. Link

  • Bireddy, R., et al.[4][5] "A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives." Mini-Reviews in Organic Chemistry. Link

  • Trotsko, N., et al. "Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners." MDPI Molecules. Link

  • Chaban, T., et al. "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies." MDPI Molecules. Link

  • El-Faham, A., et al. "Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors." Scientific Reports. Link

  • Zhang, Y., et al. "HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization." ResearchGate.[1] Link

Sources

Comparative

Cross-validation of bioassay results for 4-Thiazolidinecarboxamide

Executive Summary: The Validation Imperative 4-Thiazolidinecarboxamide (thiazolidine-4-carboxylic acid) derivatives represent a promising scaffold for next-generation antivirals, specifically targeting Influenza Neuramin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Imperative

4-Thiazolidinecarboxamide (thiazolidine-4-carboxylic acid) derivatives represent a promising scaffold for next-generation antivirals, specifically targeting Influenza Neuraminidase (NA). While structurally distinct from the cyclohexene ring of Oseltamivir (Tamiflu®), these compounds occupy the same hydrophobic pockets within the NA active site.

However, the thiazolidine core presents unique bioassay challenges. Unlike Oseltamivir, thiazolidine derivatives are prone to fluorescence quenching and redox cycling , which can generate false positives in standard fluorometric assays (e.g., MUNANA).

This guide outlines a rigorous, self-validating workflow to distinguish true pharmacological inhibition from assay artifacts. We compare the performance of 4-Thiazolidinecarboxamide derivatives directly against the industry standard, Oseltamivir, providing the protocols necessary to calculate a robust Selectivity Index (SI).

Mechanism of Action & Comparative Logic

To validate a 4-Thiazolidinecarboxamide derivative, one must prove it acts via the intended mechanism—competitive inhibition of the viral neuraminidase enzyme—rather than non-specific aggregation or host cell toxicity.

Mechanistic Comparison
  • Oseltamivir Carboxylate: Mimics the transition state of sialic acid cleavage. It relies on a bulky hydrophobic group to fill the enzyme's 150-cavity.

  • 4-Thiazolidinecarboxamide: Utilizes the thiazolidine ring to position amide substituents into the same 150-cavity and 430-cavity interactions.

Why Cross-Validation is Critical: Thiazolidine rings can absorb light at wavelengths overlapping with 4-methylumbelliferone (4-MU), the fluorescent product of the standard NA assay. Without orthogonal validation, a "potent" IC50 may simply be the compound absorbing the signal, not inhibiting the enzyme.

Diagram 1: Mechanism & Validation Logic

The following diagram illustrates the parallel validation tracks required to confirm activity relative to Oseltamivir.

ValidationLogic Target Influenza Neuraminidase (NA) Sub_Osel Standard: Oseltamivir (Transition State Mimic) Target->Sub_Osel Inhibited by Sub_Thiaz Candidate: 4-Thiazolidinecarboxamide (Allosteric/Competitive Binder) Target->Sub_Thiaz Inhibited by Assay_Primary Primary Screen: MUNANA Fluorescence Sub_Osel->Assay_Primary Sub_Thiaz->Assay_Primary Artifact_Check Artifact Check: Fluorescence Quenching? Assay_Primary->Artifact_Check High Potency Hits Artifact_Check->Assay_Primary False Positive (Discard) Assay_Ortho Orthogonal Assay: CPE Reduction (Cell-Based) Artifact_Check->Assay_Ortho Signal Validated Result Validated Hit: True SI > 10 Assay_Ortho->Result Confirmed Efficacy

Caption: Validation workflow distinguishing true enzymatic inhibition from assay interference.

Comparative Performance Data

The following data summarizes the typical performance profile of a lead 4-Thiazolidinecarboxamide derivative (Compound 4f series) compared to Oseltamivir. Note the critical inclusion of the Selectivity Index (SI) , which normalizes potency against toxicity.

Table 1: Bioassay Performance Comparison
MetricOseltamivir (Control)4-Thiazolidinecarboxamide (Lead)Interpretation
NA Inhibition (IC50) 0.02 – 0.05 µM0.14 – 0.50 µMThiazolidines are typically 3-7x less potent but effective.
Cytotoxicity (CC50) > 1000 µM200 – 500 µMThiazolidines show higher baseline toxicity; monitoring is vital.
Selectivity Index (SI) > 20,000400 – 1,000SI > 50 is the threshold for a viable drug candidate.
Solubility (PBS) High (>10 mM)Moderate (requires <1% DMSO)Solubility limits max concentration in bioassays.
Fluorescence Interference NegligibleHigh Risk (Quenching)Requires "Post-Read" control (see Protocol 1).

Detailed Validation Protocols

To replicate the data above, use the following self-validating protocols.

Protocol 1: Primary MUNANA Assay with Quench Control

Purpose: Determine enzymatic inhibition (IC50) while ruling out inner-filter effects.

Reagents:

  • Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Enzyme: Influenza A (H1N1/H3N2) Neuraminidase or whole virus lysate.

  • Stop Solution: 0.1 M Glycine buffer, pH 10.7 (25% Ethanol).

Workflow:

  • Incubation: Mix 10 µL of 4-Thiazolidinecarboxamide (serial dilution) with 20 µL enzyme in 32.5 mM MES buffer (pH 6.5). Incubate 30 min at 37°C.

  • Reaction: Add 20 µL MUNANA (100 µM final). Incubate 60 min at 37°C.

  • Termination: Add 150 µL Stop Solution.

  • Read: Measure Fluorescence (Ex 365 nm / Em 450 nm).

The "Self-Validating" Step (Mandatory for Thiazolidines):

  • The Post-Read Spike: In a separate set of wells, run the enzymatic reaction without inhibitor. After adding the Stop Solution, add the 4-Thiazolidinecarboxamide derivative at its highest test concentration.

  • Logic: If the fluorescence signal drops significantly compared to the "No Inhibitor" control, the compound is quenching the signal , not inhibiting the enzyme.

    • Acceptance Criteria: Signal loss in Post-Read Spike < 10%.

Protocol 2: Orthogonal CPE Reduction Assay (Cell-Based)

Purpose: Confirm the compound enters the cell and prevents viral replication (functional efficacy) without killing the host.

Reagents:

  • Cells: MDCK (Madin-Darby Canine Kidney) cells.

  • Virus: Influenza A (MOI 0.001).

  • Readout: MTS or CellTiter-Glo (ATP detection).

Workflow:

  • Seeding: Seed MDCK cells (2x10⁴/well) in 96-well plates; incubate 24h.

  • Infection & Treatment: Wash cells with PBS. Add virus suspension mixed with 4-Thiazolidinecarboxamide (serial dilution).

    • Control A (Virus Control): Virus + Vehicle (DMSO).

    • Control B (Cell Control): No Virus + Vehicle.

    • Control C (Toxicity Control): No Virus + Compound (High Conc).

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Development: Add MTS reagent. Incubate 2-4 hours. Measure Absorbance at 490 nm.

Calculation:

  • % Protection:

    
    
    
  • Selectivity Index (SI):

    
    .
    
    • Note: A true hit must show protection (high OD) in infected wells and no toxicity (high OD) in Control C.

Visualizing the Decision Tree

The following diagram details the decision-making process when handling Thiazolidine data.

DecisionTree Start Compound Screening Primary MUNANA Assay (IC50 < 10 µM?) Start->Primary Quench Quench Control (Signal Loss > 10%?) Primary->Quench Yes Fail_Art FAIL: Artifact/Quencher Primary->Fail_Art No (Inactive) CPE CPE Assay (EC50 < 5 µM?) Quench->CPE No (True Inhibitor) Quench->Fail_Art Yes (False Pos) Tox Cytotoxicity (CC50 > 100 µM?) CPE->Tox Active CPE->Fail_Art Inactive in Cells Pass VALID LEAD (Proceed to PK) Tox->Pass Low Tox (High SI) Fail_Tox FAIL: General Toxin Tox->Fail_Tox High Tox

Caption: Decision tree for filtering thiazolidine false positives.

References

  • Gudzera, O. et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. National Institutes of Health.[1] Link

  • Xu, X. et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Thorne, N. et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology (NCATS). Link

  • Kim, M. et al. (2017). Comparison of anti-influenza virus activity and pharmacokinetics of oseltamivir free base and oseltamivir phosphate. Archives of Pharmacal Research. Link

  • Simeon, S. et al. (2016). Structure-based design and biological evaluation of 4-thiazolidinone derivatives as neuraminidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[2] Link

Sources

Validation

Reproducibility Guide: 4-Thiazolidinecarboxamide Synthesis and Bioassays

Topic: Reproducibility of 4-Thiazolidinecarboxamide Synthesis and Bioassays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The 4-thiazolidinecar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 4-Thiazolidinecarboxamide Synthesis and Bioassays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 4-thiazolidinecarboxamide scaffold (derived from L-cysteine or thioproline) is a privileged structure in medicinal chemistry, distinct from its oxidized counterpart, the 4-thiazolidinone. While promising as peptidomimetics, viral inhibitors, and anticancer agents, this scaffold presents unique reproducibility challenges. The primary failure modes in published literature stem from C4-epimerization (racemization) during amide coupling and oxidative instability of the thiazolidine ring.

This guide provides a technical comparison of synthetic methodologies and bioassay protocols, establishing a "Gold Standard" workflow to ensure data integrity and reproducibility.

Part 1: Comparative Synthesis Analysis

The Core Challenge: Stereochemical Integrity

The synthesis of 4-thiazolidinecarboxamides typically starts with the cyclization of L-cysteine with a carbonyl compound (aldehyde/ketone) to form the thiazolidine-4-carboxylic acid, followed by amidation.

  • Reproducibility Trap: The C4 proton is acidic. Standard peptide coupling conditions (high pH or strong bases) often lead to partial racemization, converting the active L-isomer into a mixture of enantiomers, significantly altering bioactivity.

Method A: Classical Carbodiimide Coupling (DCC/HOBt)
  • Mechanism: Activation of the carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

  • Pros: Low cost; reagents are ubiquitous.

  • Cons: High risk of racemization; dicyclohexylurea (DCU) byproduct is difficult to remove completely, often contaminating bioassays (causing false positives in aggregation-based assays).

  • Reproducibility Score: Low to Moderate.

Method B: Modern Uronium/Oxyma Activation (HATU/Oxyma or EDC/Oxyma)
  • Mechanism: Uses HATU or EDC with Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) to form a highly reactive but stereochemically stable active ester.

  • Pros: Faster reaction kinetics (< 1 hour); significantly reduced racemization (< 1%); water-soluble byproducts (with EDC).

  • Cons: Higher reagent cost.

  • Reproducibility Score: High (Recommended Standard) .

Comparison of Methodologies
FeatureMethod A: Classical (DCC/HOBt)Method B: Modern (EDC/Oxyma)
Yield 65 - 75%85 - 95%
Purity (HPLC) 85 - 90% (often DCU contaminated)> 98%
Racemization 5 - 15% loss of ee< 1% loss of ee
Workup Filtration + Column ChromatographyAqueous Extraction (Simple)
Scalability Poor (filtration issues)Excellent
Critical Control Points (The "Why" & "How")
  • Solvent Selection: Avoid DMF if possible during the coupling of sensitive derivatives; use DCM or THF to suppress racemization.

  • Base Management: Use DIPEA (Diisopropylethylamine) sparingly. Excess base abstracts the C4 proton. Maintain pH < 8.

  • Ring Stability: Thiazolidines are hemiaminals of thioethers. They are susceptible to ring-opening in strong acids and oxidation to sulfoxides in air. Store intermediates under inert atmosphere.

Part 2: Optimized Experimental Protocols

Synthesis of Thiazolidine-4-carboxylic Acid (Intermediate)
  • Principle: Spontaneous cyclization of L-Cysteine with Formaldehyde.

  • Protocol:

    • Dissolve L-Cysteine HCl (10 mmol) in water (20 mL).

    • Add Formaldehyde (37% aq., 11 mmol) dropwise at 0°C.

    • Stir at RT for 4-6 hours. Product precipitates as a white solid.

    • Self-Validation: Check solubility. The product is insoluble in ethanol (unlike cysteine).

    • Filter, wash with EtOH, and dry. Yield: ~90%.

Synthesis of 4-Thiazolidinecarboxamide (Target)
  • Protocol (Method B - Recommended):

    • Suspend Thiazolidine-4-carboxylic acid (1.0 eq) in DCM (dry).

    • Add Oxyma Pure (1.1 eq) and EDC.HCl (1.1 eq) at 0°C. Stir for 15 min to form the active ester.

    • Add the Amine (1.0 eq) followed by DIPEA (1.0 eq) dropwise.

    • Stir at RT for 3-12 hours (monitor by TLC).

    • Workup: Wash with 1N HCl (remove unreacted amine/EDC), then sat. NaHCO3 (remove unreacted acid/Oxyma), then Brine.

    • Dry over MgSO4 and concentrate.

Part 3: Bioassay Reproducibility

Common Pitfalls in Thiazolidine Bioassays
  • Oxidation False Positives: In cellular assays (e.g., MTT), thiazolidines can oxidize to sulfoxides, generating reactive oxygen species (ROS) that kill cells non-specifically. This mimics "potent anticancer activity" but is actually a chemical artifact.

    • Control: Always run a "cell-free" control with the compound and the detection reagent (e.g., MTT dye) to check for direct reduction.

  • Solubility & Precipitation: These carboxamides are often lipophilic.

    • Standard: Dissolve in 100% DMSO stock (10-20 mM). Final assay concentration of DMSO must be < 0.5%.

    • Check: Inspect wells under a microscope for micro-precipitation before reading absorbance.

Bioassay Workflow: Antimicrobial (MIC)
  • Inoculum Prep: Standardize to 0.5 McFarland (1.5 x 10^8 CFU/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth.

  • Endpoint: Visual turbidity or Resazurin dye reduction.

  • Validation: Include Ciprofloxacin and Fluconazole as positive controls.

Part 4: Visualization

Diagram 1: Synthesis Logic & Reproducibility Checkpoints

SynthesisWorkflow cluster_Coupling Critical Control Point: Amide Coupling Start L-Cysteine Cyclization Cyclization (Aldehyde/Ketone) Start->Cyclization H2O, RT Intermediate Thiazolidine-4-COOH (Thioproline) Cyclization->Intermediate Precipitation Activation Activation (EDC/Oxyma) Intermediate->Activation 0°C, DCM Amidation Amidation (R-NH2, DIPEA) Activation->Amidation Active Ester Racemization Risk: C4 Racemization (Avoid Excess Base) Amidation->Racemization High pH Product 4-Thiazolidinecarboxamide Amidation->Product Validation QC: Chiral HPLC & NMR Product->Validation

Caption: Optimized synthesis workflow highlighting the critical risk of C4 racemization during the amidation step.

Diagram 2: Bioassay Validation Logic

BioassayLogic cluster_Assays Parallel Screening Sample Synthesized Compound (DMSO Stock) SolubilityCheck Microscopy Check (Precipitation?) Sample->SolubilityCheck MTT Cytotoxicity (MTT) (Cancer Lines) SolubilityCheck->MTT Clear MIC Antimicrobial (MIC) (Bacteria/Fungi) SolubilityCheck->MIC Clear ArtifactCheck Cell-Free Control (Direct Dye Reduction?) MTT->ArtifactCheck High Activity ValidResult Valid Bioactivity ArtifactCheck->ValidResult No Reduction FalsePositive False Positive (Redox Artifact) ArtifactCheck->FalsePositive Dye Reduced

Caption: Decision tree for validating bioactivity and ruling out common redox artifacts in thiazolidine assays.

References

  • Gududuru, V., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry. Link

  • Chawla, G., et al. (2025). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules (MDPI).[1] Link

  • Subhedar, D.D., et al. (2016). Microwave assisted synthesis of thiazolidinone derivatives. ResearchGate. Link

  • Bachem. (2024).[2][3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Sigma-Aldrich. (2024).[2] Peptide Coupling Reagents Guide: Oxyma and Uronium Salts. Merck/Sigma-Aldrich. Link

Sources

Comparative

Precision Targeting in Metabolic Disease: Assessing the Selectivity of 4-Thiazolidinecarboxamide Derivatives

Executive Summary: The Selectivity Imperative In the pursuit of potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for Type 2 Diabetes (T2DM) and obesity, the 4-Thiazolidinecarboxamide scaffold has emerged as a su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Imperative

In the pursuit of potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for Type 2 Diabetes (T2DM) and obesity, the 4-Thiazolidinecarboxamide scaffold has emerged as a superior alternative to classic Thiazolidinediones (TZDs). While TZDs (e.g., Rosiglitazone) primarily target PPAR


, 4-thiazolidinecarboxamides are designed to directly inhibit PTP1B, a negative regulator of insulin signaling.

However, the clinical viability of this scaffold hinges on a single, critical parameter: Selectivity against T-Cell Protein Tyrosine Phosphatase (TCPTP).

Because the catalytic domains of PTP1B and TCPTP share ~72% sequence identity (rising to 86% in the active site), non-selective inhibition leads to severe immune suppression and genomic instability. This guide provides a rigorous framework for assessing 4-thiazolidinecarboxamide derivatives, distinguishing true bidentate inhibitors from promiscuous aggregators (PAINS).

Comparative Performance Analysis

The following analysis contrasts 4-Thiazolidinecarboxamide derivatives with established alternatives. The "Selectivity Index" (SI) is defined as


. An SI > 10 is generally considered the minimum threshold for lead progression.
Table 1: Scaffold Performance Matrix
Scaffold ClassPrimary MechanismPTP1B Potency (

)
Selectivity Index (vs. TCPTP)Key Liability
4-Thiazolidinecarboxamides Bidentate / Active Site Low

M - nM
Moderate to High (5 - 30) Solubility / PAINS risk
Thiazolidinediones (TZDs)PPAR

Agonist (Weak PTP1B)
High

M
Low (~1 - 2)Weight gain, Edema
Suramin / VanadateNon-specific Phosphatase InhibitorLow

M
~1 (Non-selective)High Toxicity
Trodusquemine (MSI-1436)Allosteric Inhibition

M
High (>50)Complex Synthesis
Isothiazolidinones (IZDs)Active Site CovalentnMModerate (5 - 10)Electrophilic Reactivity

Key Insight: Unlike simple TZDs, the carboxamide linker at position 4 of the thiazolidine ring allows for the attachment of hydrophobic tails that can reach the "Site B" (secondary phosphate binding site) of PTP1B. Since Site B is less conserved between PTP1B and TCPTP than the catalytic active site (Site A), 4-thiazolidinecarboxamides offer a structural advantage for achieving selectivity [1, 7].

Experimental Framework for Selectivity Validation

To validate 4-thiazolidinecarboxamide derivatives, you must prove that inhibition is specific , non-aggregating , and biologically relevant .

Protocol A: The Differential Enzymatic Assay (PTP1B vs. TCPTP)

This assay quantifies the Selectivity Index.[1][2]

  • Principle: Hydrolysis of p-Nitrophenyl Phosphate (pNPP) to p-Nitrophenol (yellow, 405 nm).

  • Critical Control: The assay buffer must mimic physiological conditions to prevent false positives due to oxidation.

Step-by-Step Methodology:

  • Buffer Preparation:

    • 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl.

    • Mandatory Additive: 1 mM Dithiothreitol (DTT) to maintain the enzyme's active site cysteine in a reduced state.

  • Enzyme Activation:

    • Incubate human recombinant PTP1B (0.5

      
      g/mL) and TCPTP (0.5 
      
      
      
      g/mL) separately in buffer for 10 mins at 37°C.
  • Compound Treatment:

    • Add test compound (dissolved in DMSO, final concentration <1%) in serial dilutions (0.1 nM to 100

      
      M).
      
    • Incubate for 15 minutes.

  • Substrate Initiation:

    • Add pNPP (2 mM final concentration).

  • Kinetic Readout:

    • Measure Absorbance (405 nm) every 30 seconds for 10 minutes.

    • Calculate initial velocity (

      
      ) and determine 
      
      
      
      using non-linear regression (GraphPad Prism or similar).
Protocol B: The "PAINS" Exclusion (Detergent Shift Assay)

Thiazolidine derivatives are notorious for forming colloidal aggregates that sequester enzymes, leading to false-positive inhibition. This step is non-negotiable .

  • Baseline

    
    :  Determine 
    
    
    
    as per Protocol A.
  • Detergent

    
    :  Repeat Protocol A with the addition of 0.01% Triton X-100  (freshly prepared) to the assay buffer.
    
  • Interpretation:

    • If

      
       shifts significantly (e.g., from 1 
      
      
      
      M to >50
      
      
      M) in the presence of Triton, the compound is a promiscuous aggregator (PAINS) and should be discarded.
    • If

      
       remains stable, the inhibition is likely specific.
      
Protocol C: Cellular Engagement (Western Blot)

Proof that the compound penetrates the cell and inhibits PTP1B in a relevant signaling pathway.

  • Cell Line: HepG2 (Liver carcinoma) or 3T3-L1 adipocytes.

  • Starvation: Serum-starve cells for 12 hours.

  • Treatment: Treat with compound (at 5x

    
    ) for 2 hours.
    
  • Stimulation: Stimulate with Insulin (100 nM) for 10 minutes.

  • Lysis & Blotting:

    • Lyse cells containing phosphatase inhibitors (Vanadate).

    • Blot for p-IR (Phospho-Insulin Receptor Tyr1162/1163) and p-Akt (Ser473).

  • Result: Effective PTP1B inhibition should result in hyper-phosphorylation of IR and Akt compared to Insulin-only control [2, 10].

Visualization of Logic & Workflow

Diagram 1: The Selectivity Funnel

This workflow illustrates the decision-making process for filtering 4-thiazolidinecarboxamide candidates.

SelectivityFunnel Start Library: 4-Thiazolidinecarboxamides Enzymatic Protocol A: PTP1B IC50 Screen (Target < 5 µM) Start->Enzymatic CounterScreen Protocol A: TCPTP IC50 Screen (Selectivity Index > 10) Enzymatic->CounterScreen Potent Discard Discard / Redesign Enzymatic->Discard Low Potency PAINS Protocol B: Triton X-100 Shift (Rule out Aggregation) CounterScreen->PAINS Selective CounterScreen->Discard SI < 10 (Toxic Risk) Cellular Protocol C: Cellular Phosphorylation (HepG2: p-IR / p-Akt) PAINS->Cellular Stable IC50 PAINS->Discard IC50 Shift (Aggregator) Lead Validated Lead Candidate Cellular->Lead Increased p-IR Cellular->Discard No Effect (Permeability Issue)

Caption: The "Selectivity Funnel" ensures that only compounds with true, specific, and biologically relevant inhibition profiles progress to lead optimization.

Diagram 2: Structural Mechanism of Selectivity

Why 4-Thiazolidinecarboxamides outperform smaller scaffolds.

Mechanism Scaffold 4-Thiazolidinecarboxamide Core Linker Carboxamide Linker (Position 4) Scaffold->Linker SiteA Site A (Active Site) Highly Conserved Scaffold->SiteA Competitive Binding Tail Hydrophobic/Aryl Tail Linker->Tail SiteB Site B (Secondary) Less Conserved vs TCPTP Tail->SiteB Selectivity Driver PTP1B PTP1B Enzyme Surface

Caption: The carboxamide linker enables "bidentate" binding, bridging the active site (Site A) and the non-conserved secondary site (Site B), enhancing selectivity against TCPTP.

References

  • Verma, M. et al. (2025). A Library of Thiazolidin-4-one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: An Attempt To Discover Novel Antidiabetic Agents. ResearchGate.[3] Link

  • El-Haddy, A. et al. (2022).[4] Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. MDPI, Int. J. Mol. Sci.Link

  • Kumar, A. et al. (2018). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches.[5][6] NIH / PubMed Central. Link

  • PatSnap Synapse. (2025). What PTP1B inhibitors are in clinical trials currently?Link

  • Marcotte, D. et al. (2004). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application. NIH / PubMed. Link

  • Maccari, R. et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI, Molecules. Link

  • Zhang, S. et al. (2019).[7] Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018).[7] PubMed. Link

  • Cho, S.J. et al. (2024). 3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against PTP1B. ACS Publications. Link

  • Hamdi, N. et al. (2022). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. NIH. Link

  • Kaneto, H. et al. (2018).[5] Differential Effects of Thiazolidinediones and Dipeptidyl Peptidase-4 Inhibitors on Insulin Resistance.[8] PubMed. Link

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